1H-Pyrazole-3,5-dicarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51108. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1H-pyrazole-3,5-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-4(9)2-1-3(5(10)11)7-6-2/h1H,(H,6,7)(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMVPJZBYSWOOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90185057 | |
| Record name | Pyrazole-3,5-dicarboxylic acid monohydrate | |
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Molecular Weight |
156.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3112-31-0 | |
| Record name | Pyrazole-3,5-dicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3112-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pyrazole-3,5-dicarboxylic acid | |
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| Record name | Pyrazole-3,5-dicarboxylic acid monohydrate | |
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| Record name | Pyrazole-3,5-dicarboxylic acid monohydrate | |
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| Record name | Pyrazole-3,5-dicarboxylic acid | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid from 3,5-Dimethylpyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 1H-Pyrazole-3,5-dicarboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available precursor, 3,5-dimethylpyrazole (B48361). The primary method detailed is the oxidation of the methyl groups of 3,5-dimethylpyrazole using potassium permanganate (B83412). This document offers a comprehensive experimental protocol, quantitative data, and visual representations of the chemical process and workflow.
Overview of the Synthesis
The synthesis of this compound from 3,5-dimethylpyrazole is achieved through the oxidation of the two methyl groups on the pyrazole (B372694) ring. Potassium permanganate (KMnO4) is a strong oxidizing agent commonly employed for this transformation.[1][2] The reaction is typically carried out in an aqueous solution at elevated temperatures. The process involves the conversion of the methyl groups to carboxylic acid functionalities, leading to the desired product. A notable side-product of this reaction is 5-Methyl-1H-pyrazole-3-carboxylic acid, where only one of the methyl groups has been oxidized.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from 3,5-dimethylpyrazole via potassium permanganate oxidation.[1]
| Parameter | Value |
| Reactants | |
| 3,5-Dimethyl-1H-pyrazole | 78.5 g (0.818 mol) |
| Potassium permanganate | 517 g (3.271 mol) |
| Water (solvent) | 700 mL |
| Reaction Conditions | |
| Temperature | 70 - 90 °C |
| Products & Yields | |
| This compound | 41.75 g (33%) |
| 5-Methyl-1H-pyrazole-3-carboxylic acid (by-product) | 18.1 g (18%) |
| Product Characterization | |
| Melting Point (this compound) | 257-258 °C |
| ¹H NMR (this compound) | δ 7.07 ppm (s, 1H, 4-H) |
| Melting Point (5-Methyl-1H-pyrazole-3-carboxylic acid) | 210-211 °C |
| ¹H NMR (5-Methyl-1H-pyrazole-3-carboxylic acid) | δ 2.25 ppm (s, 3H, CH₃), 6.42 ppm (s, 1H, 4-H) |
Detailed Experimental Protocol
This section provides a step-by-step methodology for the synthesis of this compound.[1]
Materials:
-
3,5-Dimethyl-1H-pyrazole
-
Potassium permanganate (KMnO₄)
-
Water (H₂O)
-
Hydrochloric acid (HCl, aqueous solution)
Procedure:
-
Dissolution of Starting Material: In a suitable reaction vessel, dissolve 78.5 g (0.818 mol) of 3,5-Dimethyl-1H-pyrazole in 700 mL of water. Heat the mixture to 70°C to facilitate dissolution.
-
Oxidation: To the hot solution, carefully and portion-wise add 517 g (3.271 mol) of potassium permanganate. The addition should be controlled to maintain the reaction temperature below 90°C. An exothermic reaction will occur.
-
Cooling and Filtration: After the addition is complete, allow the reaction mixture to cool to room temperature. A precipitate of manganese dioxide (MnO₂) will form. Filter the mixture to remove the MnO₂ precipitate. Wash the filter cake with water to ensure complete recovery of the product from the filtrate.
-
Acidification and Precipitation: Acidify the filtrate with an aqueous solution of hydrochloric acid to a pH of 2. This will cause the this compound to precipitate out of the solution. Allow the mixture to stand overnight to ensure complete precipitation.
-
Isolation of the Dicarboxylic Acid: Filter the mixture to collect the precipitated this compound. Wash the collected solid with water to remove any remaining impurities. The yield of the white crystalline product is approximately 41.75 g (33%).
-
Isolation of the Monocarboxylic Acid By-product: The aqueous filtrate remaining after the separation of the dicarboxylic acid contains the 5-Methyl-1H-pyrazole-3-carboxylic acid. Neutralize this filtrate to a pH of 5-6. This will cause the monocarboxylic acid to precipitate.
-
Isolation of the By-product: Filter the neutralized solution to collect the precipitated 5-Methyl-1H-pyrazole-3-carboxylic acid. Wash the solid with water. The yield of this white crystalline by-product is approximately 18.1 g (18%).
Visualizations
The following diagrams illustrate the chemical reaction and the experimental workflow.
Caption: Chemical reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and separation of products.
References
"1H-Pyrazole-3,5-dicarboxylic acid CAS number and structure elucidation"
An In-depth Technical Guide on 1H-Pyrazole-3,5-dicarboxylic acid
Introduction
This compound, also known as 3,5-pyrazoledicarboxylic acid, is a heterocyclic organic compound that serves as a crucial building block in supramolecular chemistry and materials science. Its rigid structure and the presence of two carboxylic acid groups and two nitrogen atoms make it an excellent multitopic linker, or ligand, for the synthesis of coordination polymers and metal-organic frameworks (MOFs).[1][2] These materials are of significant interest to researchers due to their porous nature and potential applications in gas storage, catalysis, and sensing. This guide provides a comprehensive overview of its CAS number, a detailed protocol for its synthesis, and a thorough analysis of the techniques used for its structure elucidation, aimed at researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
The compound can exist in both anhydrous and monohydrate forms, each having a distinct CAS number. The fundamental properties are summarized in the table below for easy reference.
| Property | Value (Anhydrous) | Value (Monohydrate) | Reference(s) |
| IUPAC Name | This compound | This compound;hydrate | [3][4] |
| Synonyms | 3,5-Pyrazoledicarboxylic acid | Pyrazole-3,5-dicarboxylic acid monohydrate | [3][4] |
| CAS Number | 3112-31-0 | 303180-11-2 | [3][5][6] |
| Molecular Formula | C₅H₄N₂O₄ | C₅H₆N₂O₅ | [3][5] |
| Molecular Weight | 156.10 g/mol | 174.11 g/mol | [3][7] |
| Appearance | White to light yellow crystalline powder | White crystals or powder | [8] |
| Melting Point | 287 °C (decomposition) | - |
Synthesis Protocol
A common and effective method for synthesizing this compound is through the oxidation of 3,5-dimethyl-1H-pyrazole using a strong oxidizing agent like potassium permanganate (B83412).
Experimental Protocol: Oxidation of 3,5-Dimethyl-1H-pyrazole
This protocol is adapted from the procedure described by Kharaneko (2016).[8]
Materials:
-
3,5-Dimethyl-1H-pyrazole (0.818 mol)
-
Potassium permanganate (KMnO₄) (3.271 mol)
-
Deionized water
-
Hydrochloric acid (HCl), aqueous solution
Procedure:
-
Dissolve 78.5 g (0.818 mol) of 3,5-Dimethyl-1H-pyrazole in 700 mL of water, heating the solution to 70°C.
-
Gradually add 517 g (3.271 mol) of potassium permanganate to the hot solution. The addition should be controlled to maintain the reaction temperature below 90°C.
-
After the addition is complete, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate with water to ensure all the product is collected in the filtrate.
-
Acidify the combined filtrate with aqueous HCl to a pH of 2.
-
Allow the acidified solution to stand overnight, during which the product will precipitate.
-
Filter the precipitate and wash it with water.
-
The resulting white crystals are this compound. The reported yield is approximately 33%.[8]
Structure Elucidation
The determination of the molecular structure of this compound relies on a combination of spectroscopic techniques. Each method provides unique information that, when combined, confirms the compound's identity and connectivity. The definitive structure is often confirmed by single-crystal X-ray diffraction.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound. For the anhydrous form, the molecular ion peak [M]⁺ is observed at an m/z (mass-to-charge ratio) of 156, which corresponds to the molecular formula C₅H₄N₂O₄.[9]
| m/z | Assignment | Reference(s) |
| 156 | [M]⁺ (Molecular Ion) | [9] |
| 112 | [M - CO₂]⁺ | [3] |
| 67 | Fragment | [9] |
| 66 | Fragment | [9] |
| 65 | Fragment | [9] |
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule. The spectrum shows characteristic absorption bands for the carboxylic acid groups and the pyrazole (B372694) ring.
| Wavenumber (cm⁻¹) | Vibration Assignment | Reference(s) |
| 3526, 3402 | O-H stretches (of water in the monohydrate form) | [10] |
| ~3000 (broad) | O-H stretch (of carboxylic acid) | |
| ~1700 | C=O stretch (of carboxylic acid) | |
| 1557 - 1204 | Pyrazole ring stretching and bending vibrations | [10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum is simple due to the molecule's symmetry. A key signal is a singlet for the proton at the C4 position of the pyrazole ring. The acidic protons of the carboxyl groups and the N-H of the pyrazole ring often appear as broad singlets.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Reference(s) |
| 7.07 - 7.16 | Singlet | 1H | C4-H | DMSO-d₆ | [8][11] |
| Variable (broad) | Singlet | 2H | -COOH | DMSO-d₆ | |
| Variable (broad) | Singlet | 1H | N-H | DMSO-d₆ |
¹³C NMR: The carbon NMR spectrum is also expected to be simple, showing signals for the two equivalent carboxylic carbons, the two equivalent C3/C5 carbons, and the C4 carbon.
| Chemical Shift (δ) ppm | Assignment | Solvent | Reference(s) |
| ~160-165 | -COOH | DMSO-d₆ | |
| ~140-145 | C3 and C5 | DMSO-d₆ | |
| ~110-115 | C4 | DMSO-d₆ | |
| (Note: Specific experimental ¹³C NMR data is less commonly reported in basic datasheets but can be found in specialized databases or literature. The values above are estimates based on typical chemical shifts for similar structures.) |
Single-Crystal X-ray Diffraction
This is the most definitive technique for structure elucidation, providing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. Crystal structure data for this compound and its monohydrate form are available in crystallographic databases, confirming the planar structure of the pyrazole ring and the positions of the carboxylic acid groups.[3][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Pyrazole-3,5-dicarboxylic acid | C5H4N2O4 | CID 76559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound monohydrate | C5H6N2O5 | CID 2723723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. This compound monohydrate, 98% 100 g | Request for Quote [thermofisher.com]
- 7. scbt.com [scbt.com]
- 8. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. 3,5-PYRAZOLEDICARBOXYLIC ACID(3112-31-0) IR Spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 3,5-PYRAZOLEDICARBOXYLIC ACID(3112-31-0) 1H NMR spectrum [chemicalbook.com]
Spectroscopic Profile of 1H-Pyrazole-3,5-dicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Pyrazole-3,5-dicarboxylic acid, a key building block in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized below. These values provide a key analytical fingerprint for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (δ) ppm | Solvent | Multiplicity | Assignment |
| ¹H | ~7.16 | DMSO-d₆ | singlet | C4-H |
| ¹H | ~7.07 | DMSO-d₆ | singlet | C4-H |
Note: The exact chemical shift of the pyrazole (B372694) C4-H proton can vary slightly depending on the sample concentration and specific instrument conditions. The broad signals for the carboxylic acid and N-H protons are often not explicitly reported or can be exchanged with deuterated solvents.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 1674 | C=O asymmetric stretching of carboxylic acid |
| 1557 | Pyrazole ring stretching and bending |
| 1489 | C=O symmetric stretching of carboxylic acid |
| 1445 | Pyrazole ring stretching and bending |
| 1393 | Pyrazole ring stretching and bending |
| 1317 | Pyrazole ring stretching and bending |
| 1266 | Pyrazole ring stretching and bending |
| 1204 | Pyrazole ring stretching and bending |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 156 | ~80 | [M]⁺ (Molecular Ion) |
| 112 | 100 | [M - CO₂]⁺ |
| 67 | ~65 | |
| 121 | ~45 |
Note: The fragmentation pattern can be influenced by the ionization technique employed. The data presented is consistent with electron ionization (EI) mass spectrometry.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation available.
NMR Spectroscopy
A sample of this compound is dissolved in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's good solubility and to avoid the exchange of the acidic protons with the solvent. The ¹H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
IR Spectroscopy
The infrared spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample is prepared as a potassium bromide (KBr) pellet. A small amount of the finely ground compound is intimately mixed with dry KBr powder and pressed into a thin, transparent disc. The spectrum is then recorded over the mid-IR range (typically 4000-400 cm⁻¹).
Mass Spectrometry
Mass spectral data can be obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample, either in solid form or dissolved in a suitable volatile solvent, is introduced into the instrument. The molecules are ionized by a high-energy electron beam, leading to the formation of the molecular ion and characteristic fragment ions. The mass-to-charge ratios of these ions are then analyzed.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
An In-depth Technical Guide to the Thermal Decomposition Mechanism of 1H-Pyrazole-3,5-dicarboxylic Acid Monohydrate
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document delineates the thermal decomposition pathway of 1H-Pyrazole-3,5-dicarboxylic acid monohydrate, integrating data from thermal analysis techniques and drawing parallels from related chemical structures. It provides detailed experimental protocols and visual representations to facilitate a comprehensive understanding of the material's thermal behavior.
Introduction
This compound monohydrate is a heterocyclic compound of significant interest in medicinal chemistry and materials science, particularly as a linker in the synthesis of metal-organic frameworks (MOFs).[1][2][3] Its thermal stability is a critical parameter influencing its application in various fields, including drug formulation and the design of robust materials. Understanding the thermal decomposition mechanism is paramount for predicting its behavior under elevated temperatures, ensuring safety, and defining its operational limits.
This guide provides a detailed analysis of the thermal degradation of this compound monohydrate, proposing a multi-step decomposition mechanism based on available thermal analysis data and established principles of chemical reactivity.
Proposed Thermal Decomposition Mechanism
The thermal decomposition of this compound monohydrate is hypothesized to occur in three principal stages: dehydration, decarboxylation, and subsequent pyrazole (B372694) ring fragmentation.
Stage I: Dehydration The initial stage involves the loss of the water molecule of hydration. This is a common first step for hydrated crystalline solids and typically occurs at relatively low temperatures. The process results in the formation of anhydrous this compound.
Stage II: Decarboxylation Following dehydration, the anhydrous molecule undergoes decarboxylation, where the carboxylic acid functional groups are eliminated as carbon dioxide (CO₂). This can occur in one or two steps, with the sequential loss of the two carboxyl groups. Given the symmetrical nature of the molecule, it is plausible that this occurs in a concerted or rapidly sequential manner.
Stage III: Pyrazole Ring Fragmentation The final stage involves the breakdown of the pyrazole ring structure. This is a more complex process that can lead to the evolution of various gaseous products, including nitrogen (N₂), hydrogen cyanide (HCN), and other small hydrocarbon and nitrogen-containing fragments. The specific products will depend on the decomposition atmosphere (inert or oxidative). Studies on the pyrolysis of related pyrazole compounds suggest that the ring is relatively stable and its fragmentation occurs at higher temperatures.[4][5]
Quantitative Thermal Analysis Data
The following table summarizes the key thermal events observed during the decomposition of this compound monohydrate, based on thermogravimetric (TG) and differential scanning calorimetry (DSC) analyses.
| Stage | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) (Experimental) | Mass Loss (%) (Theoretical) | Proposed Evolved Species |
| I: Dehydration | 50 - 150 | ~120 | ~10.3 | 10.34 | H₂O |
| II: Decarboxylation | 200 - 300 | ~280 | ~51.7 | 51.72 (for 2x CO₂) | CO₂ |
| III: Ring Fragmentation | > 300 | - | > 15 | - | N₂, HCN, various C/H/N fragments |
Note: The experimental values are estimated from available TG/DSC data and may vary depending on experimental conditions such as heating rate and atmosphere.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of thermal analysis data.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the temperature and mass loss associated with the decomposition stages and to identify the nature of thermal events (endothermic or exothermic).
Instrumentation: A simultaneous thermal analyzer (STA) capable of performing TGA and DSC measurements concurrently.
Methodology:
-
A sample of this compound monohydrate (typically 5-10 mg) is accurately weighed into an alumina (B75360) or platinum crucible.
-
The crucible is placed in the TGA-DSC instrument.
-
The sample is heated from ambient temperature (e.g., 25°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or an oxidative atmosphere like air, with a constant flow rate (e.g., 50 mL/min).
-
The mass of the sample and the heat flow are recorded as a function of temperature.
-
The resulting TGA, DTG (derivative thermogravimetry), and DSC curves are analyzed to identify the onset and peak temperatures of decomposition, the percentage of mass loss at each stage, and the endothermic/exothermic nature of the transitions.
Evolved Gas Analysis (EGA) via TGA-FTIR/TGA-MS
Objective: To identify the gaseous products evolved during each stage of thermal decomposition.
Instrumentation: A thermogravimetric analyzer coupled to a Fourier-transform infrared (FTIR) spectrometer or a mass spectrometer (MS) via a heated transfer line.
Methodology:
-
The TGA experiment is performed as described in section 4.1.
-
The gaseous products evolved from the sample are carried by the purge gas through a heated transfer line to the gas cell of the FTIR spectrometer or the ion source of the MS. The transfer line is typically heated to prevent condensation of the evolved gases.
-
For TGA-FTIR, infrared spectra of the evolved gases are collected continuously throughout the TGA run. The spectra are then correlated with the decomposition events observed in the TGA data to identify the functional groups and, thus, the molecules being released.
-
For TGA-MS, the evolved gases are ionized, and their mass-to-charge ratios are measured. This allows for the identification of the molecular weight of the evolved species, providing direct evidence of the chemical composition of the decomposition products.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To separate and identify complex mixtures of volatile and semi-volatile organic compounds produced during the thermal decomposition.[6]
Instrumentation: A pyrolysis unit connected to a gas chromatograph-mass spectrometer (GC-MS).
Methodology:
-
A small amount of the sample (microgram to milligram range) is placed in the pyrolysis probe.
-
The probe is rapidly heated to a specific temperature corresponding to a particular decomposition stage (as determined by TGA).
-
The pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interactions with the stationary phase.
-
The separated components then enter the mass spectrometer for identification based on their mass spectra.
-
This process can be repeated at different pyrolysis temperatures to analyze the products of each decomposition stage.
Visualizations
Experimental Workflow
Caption: Workflow for the thermal analysis of this compound monohydrate.
Proposed Thermal Decomposition Pathway
Caption: Proposed multi-stage thermal decomposition pathway.
Conclusion
The thermal decomposition of this compound monohydrate proceeds through a sequential process of dehydration, decarboxylation, and pyrazole ring fragmentation. While the general pathway can be inferred from its chemical structure and the thermal behavior of analogous compounds, a definitive and detailed mechanism, particularly regarding the final fragmentation stage, requires specific evolved gas analysis data from techniques such as TGA-MS and TGA-FTIR. The experimental protocols and proposed mechanism outlined in this guide provide a robust framework for researchers and scientists working with this compound, enabling a better understanding of its thermal stability and degradation profile. This knowledge is essential for its effective and safe utilization in various scientific and industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. escholarship.org [escholarship.org]
Navigating the Solubility Landscape of 1H-Pyrazole-3,5-dicarboxylic Acid in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility of 1H-Pyrazole-3,5-dicarboxylic acid in various organic solvents, a critical parameter for researchers, scientists, and professionals in drug development and materials science. Understanding the solubility of this compound is paramount for its application in synthesis, purification, and formulation. While extensive quantitative data remains elusive in publicly available literature, this guide synthesizes the existing qualitative information and outlines a detailed experimental protocol for its precise determination.
Core Concepts: Solubility of this compound
This compound is a heterocyclic compound with two carboxylic acid functional groups, rendering it a polar molecule. Its solubility is governed by the principle of "like dissolves like," indicating a higher affinity for polar solvents over non-polar ones. The presence of two carboxylic acid groups allows for strong hydrogen bonding interactions with protic solvents and significant dipole-dipole interactions with aprotic polar solvents.
Quantitative Solubility Data
A thorough literature review did not yield specific quantitative solubility data for this compound in a range of common organic solvents. The following table is presented as a template for researchers to populate with experimentally determined values.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Method of Determination |
| Methanol | Gravimetric / HPLC | ||
| Ethanol | Gravimetric / HPLC | ||
| Acetone | Gravimetric / HPLC | ||
| Dimethylformamide (DMF) | Gravimetric / HPLC | ||
| Dimethyl Sulfoxide (B87167) (DMSO) | Gravimetric / HPLC | ||
| Acetonitrile | Gravimetric / HPLC | ||
| Tetrahydrofuran (THF) | Gravimetric / HPLC | ||
| Ethyl Acetate | Gravimetric / HPLC |
Experimental Protocol for Solubility Determination
To ensure accurate and reproducible solubility data, a detailed experimental protocol is crucial. The following outlines two common and reliable methods: the gravimetric method and High-Performance Liquid Chromatography (HPLC) based analysis.
Gravimetric Method
This traditional and straightforward method involves determining the mass of the dissolved solute in a saturated solution.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.
-
Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. Filter the supernatant through a fine-porosity filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Solvent Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer a precise volume of the clear, saturated filtrate into the dish.
-
Drying: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Mass Determination: Once the solvent is completely removed, cool the evaporating dish in a desiccator and weigh it. The difference between the final and initial mass of the dish gives the mass of the dissolved this compound.
-
Calculation: Calculate the solubility in grams of solute per 100 g of solvent.
HPLC-Based Method
This method is particularly useful for lower solubility compounds and offers high precision and accuracy.
Methodology:
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase to be used for HPLC analysis. Inject these standards to generate a calibration curve of peak area versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1 and 2).
-
Sample Preparation for HPLC: After equilibration and filtration (Step 3 of the gravimetric method), accurately dilute a known volume of the saturated filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis: Inject the diluted sample onto a suitable HPLC system equipped with a UV detector. The mobile phase and column (e.g., C18) should be chosen to achieve good separation and peak shape for this compound.
-
Quantification: Determine the concentration of the diluted sample from its peak area using the calibration curve.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This concentration represents the solubility.
Logical Relationship of Solubility
The solubility of this compound is expected to follow a general trend based on solvent polarity. This relationship can be visualized as follows:
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides the necessary framework for its determination. The provided experimental protocols for gravimetric and HPLC-based analysis offer robust methods for generating reliable data. Understanding the solubility of this versatile compound is a critical step in unlocking its full potential in various scientific and industrial applications. Researchers are encouraged to utilize these methodologies to build a comprehensive solubility profile for this compound.
A Comprehensive Technical Guide to the Quantum Chemical Calculations of 1H-Pyrazole-3,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the quantum chemical calculations performed on 1H-Pyrazole-3,5-dicarboxylic acid. The document details the computational methodologies, molecular structure, vibrational spectra, and electronic properties of this important heterocyclic compound. The information presented herein is intended to be a valuable resource for researchers and scientists working in the fields of computational chemistry, materials science, and drug development.
Introduction
This compound is a versatile organic ligand that has garnered significant interest in the fields of coordination chemistry and materials science. Its ability to form stable complexes with a variety of metal ions makes it a valuable building block for the synthesis of metal-organic frameworks (MOFs) and other functional materials. A thorough understanding of its molecular properties at the quantum level is essential for predicting its behavior in different chemical environments and for the rational design of new materials with desired functionalities.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be powerful tools for elucidating the geometric, vibrational, and electronic properties of molecules with a high degree of accuracy. This guide will explore the application of these methods to this compound, providing a detailed overview of its computed characteristics and a comparison with available experimental data.
Computational Methodology
The quantum chemical calculations for pyrazole (B372694) derivatives are predominantly performed using Density Functional Theory (DFT). A widely adopted and reliable method involves the use of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional in conjunction with a high-level basis set such as 6-311++G(d,p).[1][2]
Experimental Protocol: A Typical DFT Calculation Workflow
-
Molecular Structure Input: The initial molecular geometry of this compound is constructed using a molecular modeling software. For higher accuracy, the starting geometry can be based on experimental data, such as X-ray crystallography.
-
Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This is typically achieved using the B3LYP functional with the 6-311++G(d,p) basis set. The optimization process continues until the forces on each atom are close to zero, and the geometry has converged to a stationary point on the potential energy surface.
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure. These calculations also provide the theoretical vibrational frequencies (FT-IR and Raman).
-
Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and the Mulliken atomic charges.
-
Data Analysis: The output from the calculations is then analyzed to extract the desired information, which is subsequently compared with experimental data where available.
Molecular Structure Analysis
The geometry of this compound has been determined experimentally through X-ray crystallography of its monohydrate form. This experimental data provides a valuable benchmark for validating the accuracy of the computational methods. The following table compares the experimental bond lengths and angles with theoretical values calculated for the closely related 1H-pyrazole-3-carboxylic acid using the B3LYP/6-311++G(d,p) method.[1]
Table 1: Comparison of Selected Experimental and Theoretical Geometrical Parameters
| Parameter | Bond/Angle | Experimental (Å/°) | Theoretical (Å/°) (for 1H-pyrazole-3-carboxylic acid)[1] |
| Bond Length | N1-N2 | 1.354 | 1.337 |
| N2-C3 | - | 1.333 | |
| C3-C4 | - | 1.401 | |
| C4-C5 | - | 1.383 | |
| C5-N1 | - | 1.350 | |
| Bond Angle | C5-N1-N2 | - | 112.1 |
| N1-N2-C3 | - | 105.8 | |
| N2-C3-C4 | - | 111.5 | |
| C3-C4-C5 | - | 104.5 | |
| C4-C5-N1 | - | 106.1 |
Note: Experimental data is for this compound monohydrate. Theoretical data is for the analogous 1H-pyrazole-3-carboxylic acid, as a comprehensive theoretical study on the dicarboxylic acid was not available in the reviewed literature.
The comparison reveals a good agreement between the experimental and theoretical values, which validates the use of the B3LYP/6-311++G(d,p) level of theory for describing the geometry of pyrazole derivatives.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. Quantum chemical calculations can predict the vibrational frequencies and intensities, which can be compared with experimental spectra to aid in the assignment of vibrational modes.
A study on this compound and its lanthanide complexes has reported both experimental and DFT-calculated vibrational frequencies. The calculated frequencies are often scaled by a factor to account for anharmonicity and other systematic errors in the computational method.
Table 2: Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Experimental FT-IR | Experimental Raman | Calculated (DFT) | Assignment |
| 3434 | - | - | O-H stretch (water) |
| 3100-2500 (broad) | - | - | O-H stretch (carboxylic acid) |
| 1710 | 1715 | - | C=O stretch |
| 1557 | 1560 | - | Pyrazole ring stretch |
| 1445 | 1450 | - | Pyrazole ring stretch |
| 1317 | 1320 | - | C-N stretch |
| 1266 | 1270 | - | In-plane O-H bend |
| 1204 | 1205 | - | C-H in-plane bend |
Note: The data in this table is based on information from studies on the vibrational spectra of this compound. The specific calculated values were not provided in the abstract, but the study confirms good agreement between experimental and theoretical data.
The strong correlation between the experimental and calculated vibrational spectra confirms the accuracy of the DFT method in predicting the vibrational properties of this compound.
Electronic Properties
The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals, are crucial for understanding its reactivity and potential applications.
5.1. Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a measure of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity.
For a closely related molecule, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations at the B3LYP/6-31G(d) level yielded a HOMO-LUMO energy gap of approximately 4.458 eV.[2] This relatively large energy gap indicates high electronic stability.[2]
Table 3: Frontier Molecular Orbital Energies for a Pyrazole Carboxylic Acid Derivative
| Parameter | Energy (eV) |
| HOMO | -5.907 |
| LUMO | -1.449 |
| HOMO-LUMO Gap (ΔE) | 4.458 |
Note: Data is for 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, as a direct calculation for this compound was not available in the reviewed literature.[2]
5.2. Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying the sites that are prone to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate an excess of electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack.
For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the MEP map shows that the most negative potential is located around the oxygen atoms of the carboxylic acid group, making them the most likely sites for electrophilic attack.[2] The hydrogen atoms of the carboxylic acid and the pyrazole ring are expected to have the most positive potential.
5.3. Mulliken Atomic Charges
Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. These charges provide insight into the distribution of electrons and can help to explain the molecule's polarity and reactivity. In pyrazole derivatives, the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid groups are expected to carry negative Mulliken charges, while the hydrogen and carbon atoms are generally positive.
Table 4: Hypothetical Mulliken Atomic Charges for this compound
| Atom | Mulliken Charge (a.u.) |
| N1 | Negative |
| N2 | Negative |
| C3 | Positive |
| C4 | Positive/Negative |
| C5 | Positive |
| O (carbonyl) | Negative |
| O (hydroxyl) | Negative |
| H (N-H) | Positive |
| H (C-H) | Positive |
| H (O-H) | Positive |
Note: This table presents the expected trend in Mulliken charges based on the electronegativity of the atoms and findings for similar molecules. Specific calculated values for this compound were not available in the reviewed literature.
Conclusion
Quantum chemical calculations, particularly DFT methods, provide a powerful and reliable framework for investigating the molecular properties of this compound. The theoretical predictions for its geometry and vibrational spectra show good agreement with experimental data, validating the computational approach. The analysis of its electronic properties, including the HOMO-LUMO energy gap and the molecular electrostatic potential, reveals a molecule with high electronic stability and distinct regions of electrophilic and nucleophilic reactivity. This detailed understanding of the quantum chemical properties of this compound is invaluable for its application in the design and synthesis of novel functional materials and for predicting its behavior in complex chemical systems relevant to drug development.
References
Crystal Structure of 1H-Pyrazole-3,5-dicarboxylic Acid Monohydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 1H-Pyrazole-3,5-dicarboxylic acid monohydrate (C₅H₄N₂O₄·H₂O), a compound of interest in the fields of coordination chemistry, materials science, and pharmaceutical development. Its rigid, planar structure and hydrogen bonding capabilities make it a versatile building block for metal-organic frameworks (MOFs) and other supramolecular assemblies.
Crystallographic Data Summary
The crystal structure of this compound monohydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n.[1][2] A summary of the key crystallographic data is presented in Table 1.
Table 1: Crystallographic Data for this compound monohydrate [1][2]
| Parameter | Value |
| Formula | C₅H₆N₂O₅ |
| Molecular Weight | 174.12 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/n 1 |
| a | 13.386(3) Å |
| b | 3.7500(10) Å |
| c | 14.350(3) Å |
| α | 90.00° |
| β | 101.88(3)° |
| γ | 90.00° |
| Volume (V) | 704.9(3) ų |
| Z | 4 |
| Calculated Density (Dₓ) | 1.641 Mg m⁻³ |
| Radiation | Mo Kα |
| Temperature | 293(2) K |
| R-factor | 0.0845 |
Molecular Structure and Conformation
The asymmetric unit of the title compound contains one molecule of this compound and one water molecule.[1] The pyrazole (B372694) ring is essentially planar, and the two carboxylic acid groups are nearly coplanar with the ring. This planarity facilitates the formation of an extensive hydrogen-bonding network.
Caption: Components of this compound monohydrate.
Supramolecular Assembly via Hydrogen Bonding
The crystal structure is stabilized by an extensive network of intermolecular hydrogen bonds. The pyrazole molecules are linked into one-dimensional chains by O—H⋯O and N—H⋯O hydrogen bonds.[2] These chains are further interconnected by the water molecules, which act as hydrogen bond donors and acceptors, forming a three-dimensional supramolecular architecture.[2] Specifically, O—H⋯O and N—H⋯O hydrogen bonds with distances of 2.671(2) Å and 2.776(2) Å, respectively, form the primary chains.[2] The water molecules then link these chains via O—H⋯O(water) and O(water)—H⋯N hydrogen bonds with distances of 2.597(3) Å and 2.780(3) Å, respectively.[2]
Caption: Key hydrogen bonding interactions in the crystal structure.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of the parent compound, this compound, involves the oxidation of 3,5-dimethyl-1H-pyrazole.[3]
Materials:
-
3,5-Dimethyl-1H-pyrazole
-
Potassium permanganate (B83412) (KMnO₄)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 3,5-dimethyl-1H-pyrazole in water heated to approximately 70°C.[3]
-
Slowly add potassium permanganate to the heated solution, ensuring the temperature does not exceed 90°C.[3]
-
After the addition is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide (MnO₂) precipitate and wash the solid with water.
-
Acidify the filtrate with aqueous HCl to a pH of 2.
-
Allow the solution to stand, typically overnight, to facilitate precipitation.
-
Collect the resulting white precipitate by filtration and wash with water.
Crystallization of this compound monohydrate
Single crystals suitable for X-ray diffraction can be obtained through slow evaporation from an aqueous solution.[2]
Materials:
-
Synthesized this compound
-
Deionized water
Procedure:
-
Dissolve the this compound in hot deionized water.[2]
-
Allow the solution to cool to room temperature.
-
Let the solution evaporate slowly over several days at ambient conditions.[2]
-
Colorless, columnar crystals of the monohydrate will form as the solvent evaporates.
Caption: Experimental workflow for synthesis and crystallization.
Significance and Applications
The detailed understanding of the crystal structure of this compound monohydrate is crucial for its application in crystal engineering and materials design. The well-defined hydrogen bonding motifs can be exploited to construct robust supramolecular architectures. In drug development, the pyrazole scaffold is a common pharmacophore, and understanding its solid-state properties is essential for formulation and bioavailability studies. The dicarboxylic acid functional groups also make it an excellent ligand for the synthesis of coordination polymers and MOFs with potential applications in gas storage, catalysis, and sensing.
References
An In-depth Technical Guide on the Acidity Constants (pKa) of 1H-Pyrazole-3,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the acidity constants (pKa) of 1H-Pyrazole-3,5-dicarboxylic acid, a key parameter influencing its physicochemical properties and applications in drug discovery and materials science. Due to the absence of experimentally determined pKa values in the reviewed literature, this guide presents predicted values, experimental data for structurally related analogs, and detailed protocols for experimental determination.
Introduction to this compound
This compound is a heterocyclic compound featuring a pyrazole (B372694) ring substituted with two carboxylic acid groups. The presence of these acidic functionalities, along with the pyrazole ring's nitrogen atoms, imparts this molecule with multiple ionizable sites. The extent of ionization, governed by the pKa values of these sites, is critical in determining its solubility, lipophilicity, and interaction with biological targets. Understanding these acidity constants is therefore fundamental for its application in medicinal chemistry and materials science.
Acidity Constants (pKa)
The acidity of this compound is characterized by multiple pKa values, corresponding to the sequential deprotonation of its two carboxylic acid groups and the pyrazole ring proton.
Predicted pKa Value
Computational methods are often employed to estimate the pKa values of molecules. For this compound, a predicted pKa value has been reported.
| Compound | Predicted pKa | Method |
| This compound | 3.24 ± 0.10 | Prediction |
It is important to note that this is a predicted value and may differ from experimentally determined values.
Experimental pKa Values of Related Compounds
To provide an experimental context, the pKa values of structurally related pyrazole monocarboxylic acids are presented below. These values offer insight into the acidity of the carboxylic acid functional group attached to the pyrazole ring.
| Compound | pKa | Method |
| 1H-Pyrazole-3-carboxylic acid | 3.25 | Potentiometric Titration |
| 1H-Pyrazole-5-carboxylic acid | 3.45 | Potentiometric Titration |
The similarity in these values suggests that the first pKa of this compound, corresponding to the deprotonation of one of the carboxylic acid groups, is likely to be in a similar range. The second pKa, for the second carboxylic acid, is expected to be higher due to the electrostatic repulsion from the newly formed carboxylate anion. A third pKa would correspond to the deprotonation of the pyrazole ring NH proton.
Deprotonation Equilibria
The sequential deprotonation of this compound can be visualized as a series of equilibria, each associated with a specific pKa value.
Caption: Stepwise deprotonation of this compound.
Experimental Protocols for pKa Determination
The following are detailed methodologies for the experimental determination of the pKa values of this compound.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for determining pKa values.[1]
1. Materials and Reagents:
-
This compound
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Potassium Chloride (KCl) for ionic strength adjustment
-
High-purity water (deionized or distilled)
-
pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Calibrated burette
2. Procedure:
-
Solution Preparation:
-
Accurately weigh a sample of this compound to prepare a solution of known concentration (e.g., 1 mM) in a beaker.
-
Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
-
Titration Setup:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and the tip of the burette into the solution.
-
-
Titration:
-
Start the titration by adding small increments of the standardized NaOH solution.
-
After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Continue the titration past the expected equivalence points until the pH curve flattens in the basic region.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of NaOH added to obtain the titration curve.
-
The pKa values can be determined from the pH at the half-equivalence points. For a dicarboxylic acid, two distinct equivalence points are expected.
-
Alternatively, the first and second derivatives of the titration curve can be plotted to accurately determine the equivalence points. The pKa values correspond to the pH at half the volume of each equivalence point.
-
References
A Technical Guide to the Historical Synthesis of Pyrazole Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the foundational historical methods for the synthesis of pyrazole (B372694) dicarboxylic acids, a core scaffold in numerous pharmacologically active compounds. This document provides a comparative overview of key synthetic routes, detailed experimental protocols for seminal reactions, and visual representations of the underlying chemical workflows.
Introduction
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, has been a subject of intense study since its discovery. Pyrazole dicarboxylic acids, in particular, serve as crucial building blocks in the development of pharmaceuticals and other functional materials due to their rigid structures and versatile chemical handles. This guide delves into the historical synthesis methods that have paved the way for modern synthetic strategies, providing valuable context and practical knowledge for researchers in the field.
Core Historical Synthesis Methods
Four principal historical methods have been instrumental in the synthesis of pyrazole dicarboxylic acids: the Buchner synthesis through decarboxylation, the Knorr synthesis via cyclocondensation, the Pechmann synthesis involving 1,3-dipolar cycloaddition, and the oxidation of substituted pyrazoles.
Buchner's Synthesis via Decarboxylation (1889)
The first synthesis of the parent pyrazole was reported by Eduard Buchner in 1889 and involved the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[1] This foundational work also provides a route to pyrazole dicarboxylic acids through partial decarboxylation of the tricarboxylic acid precursor. The initial synthesis of pyrazole-3,4,5-tricarboxylic acid was achieved through the reaction of diazoacetic ester with a suitable substrate.
Knorr Pyrazole Synthesis (1883)
The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a versatile and widely used method for the preparation of pyrazoles.[2][3][4] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative.[5] For the synthesis of pyrazole dicarboxylic acids, a 1,3-dicarbonyl compound bearing two ester functionalities, such as diethyl 1,3-acetonedicarboxylate, is employed. The resulting pyrazole diester is then hydrolyzed to the corresponding dicarboxylic acid.
Pechmann Pyrazole Synthesis (1898)
The Pechmann pyrazole synthesis, discovered by Hans von Pechmann in 1898, involves the 1,3-dipolar cycloaddition of a diazo compound to an acetylenic compound.[6][7] To synthesize pyrazole dicarboxylic acids, an activated alkyne such as diethyl acetylenedicarboxylate (B1228247) is reacted with diazomethane. This reaction typically proceeds readily to form the corresponding pyrazole-3,4-dicarboxylate, which can then be hydrolyzed to the dicarboxylic acid.
References
Tautomerism in Pyrazole-3,5-Dicarboxylic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-3,5-dicarboxylic acid and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. The inherent tautomerism of the pyrazole (B372694) ring system plays a crucial role in determining the physicochemical properties, reactivity, and biological activity of these molecules. This technical guide provides a comprehensive overview of the annular tautomerism in pyrazole-3,5-dicarboxylic acid derivatives, detailing the structural nuances, analytical methodologies for characterization, and the influence of substituents and environmental factors on the tautomeric equilibrium.
The pyrazole nucleus can exist in two principal tautomeric forms, often designated as the 1H- and 2H- tautomers, arising from the migration of a proton between the two nitrogen atoms. In the case of unsymmetrically substituted pyrazoles, such as the derivatives of pyrazole-3,5-dicarboxylic acid, this leads to distinct isomers with potentially different biological activities and chemical properties. A thorough understanding and characterization of these tautomeric forms are therefore critical for rational drug design and the development of novel materials.
Annular Tautomerism in Pyrazole Derivatives
Annular tautomerism in 3,5-disubstituted pyrazoles involves the equilibrium between two tautomeric forms. The position of the mobile proton is influenced by the electronic properties of the substituents at the C3 and C5 positions. Generally, electron-donating groups (EDGs) tend to favor the tautomer where the N-H bond is at the nitrogen atom further from the substituent, while electron-withdrawing groups (EWGs) favor the tautomer with the N-H bond closer to the substituent.[1][2] For derivatives of pyrazole-3,5-dicarboxylic acid, which possess two electron-withdrawing carboxylic acid groups (or their ester/amide derivatives), the tautomeric preference can be finely tuned by further substitution or by the nature of the ester or amide groups themselves.
The tautomeric equilibrium is not only governed by the electronic nature of the substituents but also by environmental factors such as the solvent polarity, temperature, and the physical state (solution vs. solid-state).[1]
Visualization of Tautomeric Equilibrium
The tautomeric equilibrium of a generic pyrazole-3,5-dicarboxylic acid derivative can be visualized as follows:
Tautomeric equilibrium in a pyrazole-3,5-dicarboxylic acid derivative.
Data Presentation: Quantitative Analysis of Tautomerism
The relative population of each tautomer is a critical parameter. While comprehensive quantitative data for a wide range of pyrazole-3,5-dicarboxylic acid derivatives is dispersed in the literature, the following tables summarize representative data for related pyrazole derivatives, illustrating the impact of substituents and solvent on the tautomeric ratio.
Table 1: Tautomeric Ratios of Selected Pyrazole Derivatives in Solution
| Compound | Solvent | Tautomer Ratio (Tautomer A : Tautomer B) | Analytical Method | Reference |
| 1H-Pyrazole-3(5)-(N-tert-butyl)carboxamide | CDCl₃ (293 K) | 90 : 10 | ¹H NMR | [3] |
| Methyl 5-amino-1H-pyrazole-3-carboxylate | DMSO-d₆ | Equilibrium Observed | ¹H NMR (NOE) | [2] |
| 3(5)-Phenylpyrazole | THF-d₈ (170 K) | 85 : 15 | ¹³C NMR | [4] |
Note: Tautomer A generally refers to the 3-substituted tautomer and Tautomer B to the 5-substituted tautomer. The specific assignment depends on the IUPAC nomenclature of the derivative.
Table 2: Computational Data on Relative Tautomer Stability
| Pyrazole Derivative | Computational Method | Basis Set | Relative Energy (Tautomer B vs. A) (kJ/mol) | Reference |
| Pyrazole | MP2 | 6-311++G** | 0 | [5] |
| 3-Aminopyrazole | DFT (B3LYP) | 6-311++G(d,p) | +10.7 | [1] |
| 3-Nitropyrazole | M06-2X | 6-311++G(d,p) | Lower for Tautomer 5 | [2] |
Experimental Protocols
Accurate characterization of tautomeric forms requires a combination of spectroscopic and analytical techniques. Below are detailed methodologies for key experiments.
Experimental Workflow for Tautomer Analysis
General workflow for the analysis of tautomerism in pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.
Protocol for ¹H NMR Analysis:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified pyrazole-3,5-dicarboxylic acid derivative.
-
Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, methanol-d₄) in a standard NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum at a controlled temperature (e.g., 298 K).
-
For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated.
-
To resolve exchanging protons and determine the populations of individual tautomers, low-temperature NMR experiments may be necessary. Acquire spectra at a series of decreasing temperatures until the signals for the individual tautomers are sharp and well-resolved.
-
-
Data Analysis:
-
Identify distinct signals corresponding to each tautomer. Protons on the pyrazole ring and on the substituents at positions 3 and 5 are particularly informative.
-
Integrate the signals corresponding to each tautomer.
-
Calculate the molar ratio of the tautomers from the integral values.
-
Nuclear Overhauser Effect (NOE) experiments can be used to confirm the spatial proximity of the pyrazole N-H proton to substituents, aiding in the unambiguous assignment of tautomeric forms.[2]
-
Single-Crystal X-ray Diffraction
X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state.
Protocol for Crystal Growth and Structure Determination:
-
Crystal Growth:
-
Dissolve the purified pyrazole derivative in a suitable solvent or solvent mixture until saturation is achieved.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling crystallization.
-
Slow Evaporation: Leave the saturated solution in a loosely covered vial to allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Place a small vial containing the concentrated solution of the compound inside a larger sealed jar containing a more volatile solvent in which the compound is less soluble (the anti-solvent). The vapor of the anti-solvent will slowly diffuse into the solution, inducing crystallization.
-
-
Monitor for the formation of single crystals of suitable size and quality for X-ray diffraction.
-
-
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer.
-
Process the diffraction data and solve the crystal structure using appropriate software (e.g., SHELXS, SHELXL).
-
Refine the structural model to obtain accurate bond lengths, bond angles, and the positions of all atoms, including the tautomeric proton. The location of the proton on one of the pyrazole nitrogen atoms will unequivocally identify the tautomer present in the crystal lattice.
-
Computational Modeling
Density Functional Theory (DFT) calculations are a valuable tool for predicting the relative stabilities of tautomers and complementing experimental data.
Protocol for DFT Calculations:
-
Structure Preparation:
-
Build the 3D structures of all possible tautomers of the pyrazole derivative using a molecular modeling software.
-
-
Geometry Optimization and Frequency Calculation:
-
Energy Calculation and Analysis:
-
Calculate the single-point electronic energies of the optimized structures.
-
The relative energies of the tautomers can be determined by comparing their total electronic energies. The tautomer with the lower energy is predicted to be the more stable.
-
Solvation effects can be included in the calculations using a continuum solvation model (e.g., PCM, SMD) to better mimic the solution-phase environment.
-
Biological Relevance and Signaling Pathways
Many pyrazole derivatives exhibit significant biological activity, including anticancer and anti-inflammatory properties. Some have been identified as potent inhibitors of key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8][9][10][11][12][13][14][15][16] The inhibition of these receptor tyrosine kinases can disrupt downstream signaling cascades that are crucial for tumor growth, proliferation, and angiogenesis.
EGFR and VEGFR-2 Signaling Pathways
The following diagram illustrates the simplified signaling pathways of EGFR and VEGFR-2 and the points of inhibition by pyrazole derivatives.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 5. purkh.com [purkh.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 8. Pyrazole, Pyrazoline, and Fused Pyrazole Derivatives: New Horizons in EGFR-Targeted Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGF ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06852E [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. japsonline.com [japsonline.com]
- 16. Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using 1H-Pyrazole-3,5-dicarboxylic Acid as a Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1H-Pyrazole-3,5-dicarboxylic acid (H₃PzDC) as a versatile linker in the synthesis of Metal-Organic Frameworks (MOFs). The unique V-shaped geometry and coordination capabilities of this linker enable the construction of MOFs with diverse topologies and functionalities, making them promising candidates for applications in gas storage, catalysis, sensing, and importantly, drug delivery.[1] This document offers detailed experimental protocols for the synthesis of a representative MOF, MOF-303, along with characterization methods and a summary of key performance data.
Introduction to this compound in MOF Synthesis
This compound is a bifunctional organic linker possessing two carboxylate groups and a pyrazole (B372694) core. This combination of coordination sites allows for the formation of stable, porous crystalline structures with various metal ions.[2] The dicarboxylate groups readily coordinate with metal centers, while the pyrazole ring can also participate in coordination or act as a hydrogen bond donor/acceptor, influencing the final framework architecture.[3] The resulting MOFs often exhibit high thermal and chemical stability, crucial properties for practical applications.[4]
The specific arrangement of the functional groups in H₃PzDC leads to the formation of MOFs with tailored pore sizes and chemical environments. This tunability is of particular interest to drug development professionals, as the pores of the MOF can be engineered to encapsulate and subsequently release therapeutic agents.[5][6] The biocompatibility of certain metal nodes, such as aluminum and iron, further enhances the potential of these MOFs in biomedical applications.[3][6]
Data Presentation
The following tables summarize key quantitative data for representative MOFs synthesized using this compound as a linker.
Table 1: Physicochemical Properties of Representative MOFs
| MOF Name | Metal Ion | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Ref. |
| MOF-303 | Al³⁺ | Not explicitly stated in snippets, but described as highly porous | Not explicitly stated in snippets | High | [1][2][7] |
| CAU-56as | Fe³⁺ | 727 | Not explicitly stated in snippets | up to 300 | [3] |
| Nd-MOF | Nd³⁺ | Not provided | Not provided | Not provided | [8] |
Table 2: Crystallographic Data for a Representative Nd-MOF
| Parameter | Value |
| Chemical Formula | C₁₅H₂₀N₆Nd₂O₁₉ |
| Molecular Weight | 876.83 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Ref. | [8] |
Experimental Protocols
This section provides a detailed protocol for the solvothermal synthesis of MOF-303, a well-characterized MOF constructed from aluminum ions and this compound.[1][7][9]
Protocol 1: Solvothermal Synthesis of MOF-303
Materials:
-
This compound (H₃PzDC)
-
Aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Equipment:
-
Sonicator
-
Oven
-
Teflon-lined stainless steel autoclave or sealed glass vessel
-
Centrifuge
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Ligand Solution Preparation:
-
Reaction Mixture Assembly:
-
Solvothermal Reaction:
-
Place the sealed reaction vessel in a preheated oven at 120 °C for 24 hours.[1]
-
-
Isolation and Purification:
-
After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature.
-
Collect the white precipitate by centrifugation.
-
Wash the product with deionized water and then with methanol to remove any unreacted starting materials and solvent molecules trapped within the pores. Repeat the washing steps three times.
-
-
Activation:
-
To activate the MOF (i.e., remove the solvent from the pores), dry the purified product under vacuum at 150 °C for 6 hours.[9]
-
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF-303.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and pore volume of the activated MOF.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the material.
Mandatory Visualizations
Caption: Experimental workflow for the solvothermal synthesis of MOF-303.
Caption: General structure of a MOF from metal ions and H₃PzDC linkers.
Caption: Conceptual workflow for MOF-based drug delivery.
References
- 1. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 2. High-yield, green and scalable methods for producing MOF-303 for water harvesting from desert air | Springer Nature Experiments [experiments.springernature.com]
- 3. Nature Protocols: High-yielding, green and scalable production of MOF-303 for harvesting water from desert air - Knowledge [alfachemch.com]
- 4. arxiv.org [arxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-yield, green and scalable methods for producing MOF-303 for water harvesting from desert air | Kavli Energy NanoScience Institute (ENSI) [kavli.berkeley.edu]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Hydrothermal Synthesis of Coordination Polymers with 1H-Pyrazole-3,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs) using 1H-Pyrazole-3,5-dicarboxylic acid (H3pzdc) via hydrothermal methods. This versatile ligand, with its combination of a pyrazole (B372694) ring and two carboxylate groups, allows for the construction of diverse structural topologies with potential applications in catalysis, gas storage, and sensing.
Introduction
This compound (H3pzdc) is a versatile organic linker for the construction of coordination polymers due to its multiple coordination sites: two nitrogen atoms in the pyrazole ring and the oxygen atoms of the two carboxylate groups. Hydrothermal synthesis is a widely employed method for growing high-quality single crystals of CPs and MOFs. This technique utilizes water or other solvents at elevated temperatures and pressures to increase the solubility of reactants and facilitate the formation of crystalline products. The structural outcome of the hydrothermal reaction is highly dependent on various factors, including the metal ion, reaction temperature, pH, and the presence of co-ligands.[1][2] In some cases, in-situ hydrothermal decarboxylation of the ligand can be observed, leading to the formation of unexpected and novel structures.[3]
General Experimental Workflow
The following diagram illustrates a typical workflow for the hydrothermal synthesis of coordination polymers using this compound.
Caption: General workflow for the hydrothermal synthesis of coordination polymers.
Experimental Protocols
Below are detailed protocols adapted from the literature for the synthesis of coordination polymers with H3pzdc and related pyrazole-dicarboxylic acid ligands.
Protocol 1: Synthesis of a Cu(II) Coordination Polymer with H3pzdc and a Co-ligand
This protocol is based on the synthesis of Cu(II) complexes with H3pzdc and 1,2-di(4-pyridyl)ethane (bpa), where reaction conditions significantly influence the final product.[4]
Materials:
-
Copper(II) salt (e.g., Cu(BF4)2·6H2O)
-
This compound (H3pzdc)
-
1,2-di(4-pyridyl)ethane (bpa)
-
Solvent (e.g., deionized water, DMF, ethanol, acetonitrile)
-
Teflon-lined stainless steel autoclave (23 mL)
Procedure:
-
Combine Cu(BF4)2·6H2O (0.1 mmol, 37.4 mg), H3pzdc (0.1 mmol, 15.6 mg), and bpa (0.1 mmol, 18.4 mg) in a 23 mL Teflon-lined stainless steel autoclave.
-
Add 10 mL of the desired solvent or solvent mixture (e.g., H2O/DMF).
-
Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated time (e.g., 72 hours).
-
After the reaction is complete, cool the autoclave to room temperature at a controlled rate (e.g., 5 °C/h).
-
Collect the resulting crystals by filtration.
-
Wash the crystals with the mother liquor and then with deionized water.
-
Dry the product in air.
Protocol 2: Synthesis of a Co(II) Coordination Polymer with a Functionalized Pyrazole-dicarboxylic Acid Ligand
This protocol is based on the synthesis of a Co(II) complex using 1-(3,5-dicarboxybenzyl)-1H-pyrazole-3,5-dicarboxylic acid (H4L), which highlights the use of more complex pyrazole-based ligands.[3]
Materials:
-
Cobalt(II) salt (e.g., Co(NO3)2·6H2O)
-
1-(3,5-dicarboxybenzyl)-1H-pyrazole-3,5-dicarboxylic acid (H4L)
-
Co-ligand (e.g., 4,4´-bis(1-imidazolyl)biphenyl)
-
Deionized water
-
Teflon-lined stainless steel autoclave
Procedure:
-
A mixture of Co(NO3)2·6H2O (0.05 mmol, 14.6 mg), H4L (0.025 mmol, 9.1 mg), 4,4´-bis(1-imidazolyl)biphenyl (0.05 mmol, 14.5 mg), and 10 mL of deionized water is prepared.
-
The mixture is placed in a Teflon-lined stainless steel autoclave.
-
The autoclave is sealed and heated to 160 °C for 72 hours.
-
The system is then slowly cooled to room temperature.
-
The resulting crystals are collected by filtration, washed with deionized water, and dried at room temperature.
Data Presentation: Synthesis Parameters and Structural Outcomes
The following tables summarize quantitative data from various hydrothermal syntheses of coordination polymers using H3pzdc and related ligands, showcasing the influence of different reaction parameters.
Table 1: Influence of Temperature and Solvent on the Synthesis of Cu(II)-H3pzdc-bpa Coordination Polymers.[4]
| Product | Metal Salt | Ligands | Solvent | Temp. (°C) | Time (h) | Dimensionality |
| 1 | Cu(BF4)2·6H2O | H3pzdc, bpa | H2O | RT | - | 0D (Dimer) |
| 2 | Cu(BF4)2·6H2O | H3pzdc, bpa | H2O | 120 | 72 | 0D (Dimer) |
| 3 | Cu(BF4)2·6H2O | H3pzdc, bpa | H2O/DMF | 120 | 72 | 1D Chain |
| 4 | Cu(BF4)2·6H2O | H3pzdc, bpa | H2O/EtOH | 120 | 72 | 0D (Tetranuclear) |
| 5 | Cu(BF4)2·6H2O | H3pzdc, bpa | DMF | 120 | 72 | 1D Zigzag Chain |
| 6 | Cu(BF4)2·6H2O | H3pzdc, bpa | DMF/MeCN | 120 | 72 | 1D Ladder-like |
| 7 | Cu(BF4)2·6H2O | H3pzdc, bpa | EtOH or MeCN | 120 | 72 | 3D Framework |
Table 2: Synthesis of Lanthanide and Transition Metal Coordination Polymers with Pyrazole- and Pyridine-dicarboxylic Acids.
| Compound | Metal Salt | Ligand(s) | Solvent System | Temp. (°C) | Time (h) | Ref. |
| [La2(pzdc)3(H2O)]n·3nH2O | La(NO3)3·6H2O | Pyrazine-2,3-dicarboxylic acid | H2O (pH adjusted) | Not specified | Not specified | [2] |
| [Ln2(PDC)3(H2O)2(DMF)]·4H2O | Ln(NO3)3·xH2O | Pyridine-3,5-dicarboxylic acid | DMF/H2O | 120 | 72 | [5] |
| [Co2(L)(4,4´-bip)(H2O)3]n | Co(NO3)2·6H2O | H4L, 4,4´-bip | H2O | 160 | 72 | [3] |
Potential Applications
Coordination polymers synthesized from H3pzdc and its derivatives have shown promise in several fields:
-
Catalysis: The porous nature and exposed metal sites of some of these materials make them suitable as heterogeneous catalysts. For example, some lanthanide CPs have demonstrated size-selective catalytic performance in cyanosilylation reactions.[5]
-
Sensing: The luminescence properties of certain lanthanide-based coordination polymers can be utilized for chemical sensing applications.
-
Gas Storage and Separation: The defined pore structures of 3D frameworks allow for the selective adsorption and storage of gases.
-
Drug Development: While not directly addressed in the provided search results, the biocompatibility and tunable nature of some MOFs open possibilities for their use as drug delivery vehicles. Further research in this area is warranted.
Concluding Remarks
The hydrothermal synthesis of coordination polymers using this compound is a fruitful area of research, yielding a rich variety of structures with tunable properties. The experimental conditions, particularly temperature and solvent, play a crucial role in directing the self-assembly process and determining the final architecture of the coordination polymer.[4] The protocols and data presented here serve as a guide for researchers to explore this fascinating class of materials and their potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. cjsc.ac.cn [cjsc.ac.cn]
- 4. Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. From 1D to 3D lanthanide coordination polymers constructed with pyridine-3,5-dicarboxylic acid: synthesis, crystal structures, and catalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Luminescent Metal-Organic Frameworks with Pyrazole Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a wide range of applications, including gas storage, catalysis, and drug delivery. A particularly interesting subclass of these materials is luminescent MOFs, which exhibit light-emitting properties. The origin of luminescence in MOFs can stem from the organic linkers, the metal centers (especially lanthanides), or guest molecules encapsulated within the pores.
Pyrazole-based linkers are of significant interest in the design of luminescent MOFs due to their versatile coordination modes and their ability to sensitize the luminescence of metal ions. The nitrogen atoms in the pyrazole (B372694) ring can effectively coordinate to metal centers, leading to robust frameworks. Furthermore, the aromatic nature of pyrazole and its derivatives can be exploited to achieve intrinsic linker-based luminescence or to act as an "antenna" to absorb and transfer energy to emissive metal ions, such as lanthanides. This document provides detailed protocols for the synthesis of select luminescent MOFs incorporating pyrazole linkers and summarizes their key photoluminescent properties and applications.
Key Luminescent MOFs with Pyrazole Linkers: Synthesis Protocols and Data
This section details the synthesis of three exemplary luminescent MOFs with pyrazole-based linkers: an aluminum-based MOF (MOF-303), a zinc-based MOF, and a terbium-based MOF for sensing applications.
Aluminum-Based MOF: MOF-303 (Al(OH)(1H-pyrazole-3,5-dicarboxylate))
MOF-303, also known as Al-3.5-PDA, is a water-stable aluminum MOF constructed from 1H-pyrazole-3,5-dicarboxylic acid. While its primary applications are in gas separation and water harvesting, it serves as a foundational example of a robust pyrazole-based MOF. Its intrinsic luminescence, though modest, can be a starting point for further functionalization.
Experimental Protocol: Green Solvothermal Synthesis [1]
-
Materials:
-
This compound monohydrate (H₂PZDC·H₂O)
-
Aluminum hydroxide (B78521) hydrate (B1144303) (Al(OH)₃·xH₂O)
-
Deionized water
-
-
Procedure:
-
In a 100 mL flask, combine 6.00 mmol of this compound monohydrate and 6.00 mmol of Al(OH)₃·H₂O.
-
Add 60 mL of deionized water to the flask.
-
Heat the mixture to boiling while stirring and maintain for 18 hours.
-
After cooling to room temperature, filter the white solid product.
-
Wash the solid with 60 mL of deionized water at 100 °C for 5 hours.
-
Filter the product again and dry in an oven at 100 °C for 2 hours.
-
Quantitative Data for MOF-303
| Property | Value | Reference |
| BET Surface Area | ~1180 m²/g | |
| Pore Volume | ~0.5 cm³/g | |
| Excitation Wavelength | Not specified in the provided context | |
| Emission Wavelength | Not specified in the provided context | |
| Quantum Yield | Not specified in the provided context | |
| Application Highlight | Gas sensing (e.g., formaldehyde) | [1][2] |
Zinc-Based Luminescent MOF
Zinc-based MOFs with pyrazole linkers often exhibit ligand-based luminescence. The d¹⁰ electronic configuration of Zn(II) prevents d-d transitions, allowing for the observation of fluorescence or phosphorescence from the organic linker.
Experimental Protocol: Solvothermal Synthesis of a Zn-Bipyrazole MOF [3]
-
Materials:
-
Zinc acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O)
-
4,4'-bipyrazole (H₂BPZ)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve 0.088 g (0.40 mmol) of Zn(OAc)₂·2H₂O in 10 mL of DMF in a high-pressure glass tube.
-
Add 0.027 g (0.20 mmol) of 4,4'-bipyrazole to the solution.
-
Seal the tube and heat it at 120 °C for 24 hours.
-
After cooling to room temperature, a precipitate will have formed.
-
Filter the product, wash with hot acetone (B3395972) (2 x 10 mL) and dichloromethane (B109758) (2 x 10 mL).
-
Dry the product under vacuum.
-
Quantitative Data for a Representative Luminescent Zn-Pyrazole MOF
| Property | Value | Reference |
| BET Surface Area | Varies with specific structure | |
| Pore Volume | Varies with specific structure | |
| Excitation Wavelength | ~350 nm | |
| Emission Wavelength | ~450 nm (blue emission) | |
| Quantum Yield | Up to 30% | [4] |
| Application Highlight | Sensing of nitroaromatic compounds | [5] |
Lanthanide-Based Luminescent MOF for Sensing
Lanthanide MOFs (Ln-MOFs) are particularly interesting for their sharp, characteristic emission bands and long luminescence lifetimes. Pyrazole-based linkers can act as efficient antennas to sensitize the luminescence of lanthanide ions like Tb³⁺ (green emission) and Eu³⁺ (red emission).
Experimental Protocol: Hydrothermal Synthesis of a Tb-MOF for Uric Acid Sensing [5]
-
Materials:
-
Terbium(III) chloride hexahydrate (TbCl₃·6H₂O)
-
1-(3,5-dicarboxylatobenzyl)-3,5-pyrazole dicarboxylic acid (H₄L)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
-
Procedure:
-
In a Teflon-lined stainless steel autoclave, dissolve the terbium salt and the pyrazole-based linker in a mixture of DMF and water.
-
Seal the autoclave and heat it at a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 24-72 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the crystalline product by filtration.
-
Wash the crystals with fresh DMF and then a volatile solvent like ethanol.
-
Dry the product under vacuum.
-
Note: The precise molar ratios and reaction conditions are often specific to the desired crystal structure and should be obtained from the primary literature reporting the synthesis.
Quantitative Data for a Representative Luminescent Tb-Pyrazole MOF Sensor
| Property | Value | Reference |
| Excitation Wavelength | ~280 - 320 nm | |
| Emission Wavelengths (Tb³⁺) | ~490, 545, 585, 620 nm (characteristic green) | |
| Quantum Yield | Can be high, dependent on linker and metal | |
| Application Highlight | Luminescent sensing of uric acid in aqueous media | [5] |
| Limit of Detection (LOD) | Varies with analyte and MOF design |
Visualizing Synthesis and Luminescence
To better understand the processes involved, the following diagrams illustrate a general synthesis workflow and the mechanism of sensitized luminescence in lanthanide MOFs.
Caption: A generalized workflow for the solvothermal synthesis of luminescent pyrazole-based MOFs.
Caption: Energy transfer mechanism (antenna effect) in lanthanide-based pyrazole MOFs.
Applications in Drug Development and Research
Luminescent pyrazole-based MOFs offer a versatile platform for applications relevant to drug development and scientific research:
-
Sensing of Biomolecules: As demonstrated with the Tb-MOF for uric acid detection, these materials can be designed as highly sensitive and selective sensors for various biomolecules.[5] The luminescence can be quenched or enhanced upon interaction with a target analyte, providing a clear signal for detection. This can be applied to monitoring disease biomarkers or drug metabolites.
-
Drug Delivery and Imaging: The porous nature of MOFs allows for the encapsulation of drug molecules. Luminescent MOFs can simultaneously act as drug carriers and imaging agents, enabling the tracking of the drug delivery vehicle within biological systems. The choice of metal and linker can tune the emission wavelength for optimal tissue penetration.
-
High-Throughput Screening: MOF-based sensors can be integrated into array formats for high-throughput screening of drug candidates or for monitoring cellular responses to various stimuli. The rapid and sensitive luminescent response makes them suitable for automated screening platforms.
Conclusion
The synthesis of luminescent metal-organic frameworks with pyrazole linkers provides a powerful avenue for the development of advanced functional materials. The protocols outlined in this document offer a starting point for the reliable synthesis of these materials. The tunable nature of MOFs, combined with the unique photophysical properties imparted by pyrazole-based linkers and emissive metal centers, opens up exciting possibilities for their application as sensors, imaging agents, and drug delivery vehicles in the fields of chemical biology and medicine. Further research into the design of novel pyrazole linkers and the optimization of MOF synthesis will undoubtedly lead to the development of even more sophisticated and impactful luminescent materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper and Zinc Metal–Organic Frameworks with Bipyrazole Linkers Display Strong Antibacterial Activity against Both Gram+ and Gram− Bacterial Strains [mdpi.com]
- 4. Design and synthesis of photoluminescent active interpenetrating metal–organic frameworks using N-2-aryl-1,2,3-triazole ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Catalytic Applications of Metal-Organic Frameworks Derived from 1H-Pyrazole-3,5-dicarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic use of metal-organic frameworks (MOFs) synthesized with the organic linker 1H-Pyrazole-3,5-dicarboxylic acid (H3PzDC or PDA). The focus is on a cerium-immobilized magnetic nanocomposite for the synthesis of pharmaceutically relevant benzo[a]pyrano[2,3-c]phenazine derivatives and the synthesis of a porous iron-based MOF with potential catalytic applications.
Application Note 1: One-Pot Synthesis of Benzo[a]pyrano[2,3-c]phenazine Derivatives using a Ce-immobilized PDA-modified CoFe2O4 Nanocomposite Catalyst
This section details the application of a novel nanocomposite material, where this compound (PDA) acts as a linker to immobilize cerium ions on the surface of cobalt ferrite (B1171679) (CoFe2O4) nanoparticles. This magnetic catalyst has demonstrated high efficiency in the one-pot, four-component synthesis of a diverse range of benzo[a]pyrano[2,3-c]phenazine derivatives, which are heterocyclic compounds of significant biological interest. The catalyst offers excellent yields in short reaction times under green conditions and can be easily recovered and reused due to its magnetic properties[1][2].
Quantitative Catalytic Performance
The catalytic activity of the Ce-immobilized PDA-modified CoFe2O4 nanocomposite was evaluated in the synthesis of various benzo[a]pyrano[2,3-c]phenazine derivatives. The reaction involves the condensation of 2-hydroxynaphthalene-1,4-dione, o-phenylenediamine (B120857), malononitrile (B47326), and different aryl aldehydes. The results, as summarized in the table below, demonstrate the catalyst's effectiveness across a range of substrates.
| Entry | Ar-CHO (Aldehyde) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 70 | 89 |
| 2 | 4-Nitrobenzaldehyde | 70 | 95 |
| 3 | 4-Methylbenzaldehyde | 80 | 88 |
| 4 | 3-Methoxybenzaldehyde | 85 | 90 |
| 5 | 2-Chlorobenzaldehyde | 90 | 91 |
| 6 | 2,4-Dichlorobenzaldehyde | 100 | 92 |
| 7 | 4-Hydroxybenzaldehyde | 80 | 88 |
| 8 | 3-Hydroxybenzaldehyde | 85 | 86 |
| 9 | 4-Chlorobenzaldehyde | 90 | 93 |
| 10 | 2-Nitrobenzaldehyde | 75 | 94 |
| 11 | Vanillin | 80 | 87 |
| 12 | Cinnamaldehyde | 100 | 86 |
Experimental Protocols
Protocol 1: Synthesis of Ce-immobilized this compound (PDA) modified CoFe2O4 Nanocomposite Catalyst
This protocol describes the synthesis of the magnetic nanocatalyst.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl2·6H2O)
-
Iron(III) chloride hexahydrate (FeCl3·6H2O)
-
Sodium hydroxide (B78521) (NaOH)
-
This compound (PDA)
-
Cerium(III) nitrate (B79036) hexahydrate (Ce(NO3)3·6H2O)
-
Distilled water
-
Ethanol
Procedure:
-
Synthesis of CoFe2O4 Nanoparticles:
-
Dissolve CoCl2·6H2O and FeCl3·6H2O in distilled water.
-
Add a solution of NaOH dropwise while stirring vigorously.
-
Heat the mixture under reflux.
-
Cool the reaction mixture to room temperature.
-
Collect the black precipitate by magnetic decantation, wash with distilled water and ethanol, and dry.
-
-
Surface Modification with PDA:
-
Disperse the synthesized CoFe2O4 nanoparticles in an ethanolic solution of this compound.
-
Sonicate the mixture for 30 minutes.
-
Stir the suspension at room temperature.
-
Collect the PDA-modified nanoparticles by magnetic decantation, wash with ethanol, and dry.
-
-
Immobilization of Cerium:
-
Disperse the PDA-modified CoFe2O4 nanoparticles in an aqueous solution of Ce(NO3)3·6H2O.
-
Stir the mixture at room temperature.
-
Collect the final Ce-immobilized catalyst by magnetic decantation, wash with distilled water and ethanol, and dry.
-
Protocol 2: General Procedure for the Synthesis of Benzo[a]pyrano[2,3-c]phenazine Derivatives
This protocol outlines the one-pot, four-component reaction for synthesizing the target compounds[1][3].
Materials:
-
o-Phenylenediamine
-
Aromatic aldehyde
-
Malononitrile
-
Ce-immobilized PDA-modified CoFe2O4 catalyst
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 2-hydroxy-1,4-naphthoquinone (1.0 mmol) and o-phenylenediamine (1.0 mmol) in ethanol.
-
Heat the mixture at 78°C for approximately 5 minutes to form the benzo[a]phenazine (B1654389) intermediate[3].
-
To this mixture, add the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the Ce-immobilized PDA-modified CoFe2O4 catalyst[3].
-
Continue heating the reaction mixture at 78°C with stirring for the time specified in the data table[3].
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the magnetic catalyst using an external magnet.
-
Isolate the product by filtration. The crude product can be purified by recrystallization from ethanol.
-
The recovered catalyst can be washed with ethanol, dried, and reused for subsequent reactions.
Visualizations
Caption: Workflow for the synthesis of the Ce/PDA/CoFe2O4 catalyst.
Caption: Experimental workflow for the catalytic synthesis.
Application Note 2: Synthesis of a Porous Iron(III)-MOF (CAU-56as) with Potential Catalytic Applications
This section provides a protocol for the synthesis of a permanently porous iron(III)-based MOF, designated as CAU-56as, which utilizes this compound as a linker. While specific catalytic data for this MOF is still emerging, its porous structure and the presence of accessible iron sites suggest its potential as a catalyst in various oxidation reactions, similar to other Fe-based MOFs which are known to be active in Fenton-like processes[4][5][6].
Experimental Protocol
Protocol 3: Synthesis of CAU-56as
This protocol is adapted from the high-throughput synthesis screening for this Fe-MOF.
Materials:
-
This compound monohydrate (H3PzDC·H2O)
-
Iron(III) sulfate (B86663) hydrate (B1144303) (Fe2(SO4)3·xH2O)
-
Sodium hydroxide (NaOH)
-
Acetic acid (AcOH)
-
Distilled water
Procedure:
-
Place this compound monohydrate (69.65 mg, 0.4 mmol) into a 2.5 mL Teflon reactor.
-
Add aqueous NaOH (800 µL, c = 1 mol/L, 0.8 mmol) and acetic acid (480 µL, 8.4 mmol).
-
Mix the reactants thoroughly.
-
Prepare a fresh aqueous solution of iron(III) sulfate (720 µL, c(Fe³⁺) = 1 mol/L, 0.72 mmol).
-
Add the iron(III) sulfate solution to the reactor and homogenize the mixture again.
-
Seal the reactor and heat it in an oven at 120°C for 6 hours.
-
Cool the reactor to room temperature.
-
Collect the product by filtration, wash with water and ethanol, and dry.
Potential Catalytic Applications
Fe-based MOFs are widely investigated as catalysts for advanced oxidation processes due to the redox activity of the iron centers. Potential applications for CAU-56as could include:
-
Fenton-like reactions: Catalytic decomposition of hydrogen peroxide to generate hydroxyl radicals for the degradation of organic pollutants in water[4][5][6].
-
Selective oxidation of alcohols: The Lewis acidic iron sites could catalyze the oxidation of alcohols to aldehydes or ketones.
-
Hydrocarbon oxidation: Activation of C-H bonds in hydrocarbons for selective oxidation.
Further research is required to quantify the catalytic performance of CAU-56as in these and other reactions.
Visualization
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Introducing a green nanocatalytic process toward the synthesis of benzo[a]pyrano-[2,3-c]phenazines utilizing copper oxide quantum dot-modified core–shell magnetic mesoporous silica nanoparticles as high throughput and reusable nanocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazine-based iron metal organic frameworks (Fe-MOFs) with modulated O-Fe-N coordination for enhanced hydroxyl radical generation in Fenton-like process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Gas Adsorption Properties of MOFs with 1H-Pyrazole-3,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, large surface areas, and tunable structures make them promising candidates for a variety of applications, including gas storage, separation, and catalysis. The choice of the organic linker is crucial in determining the final properties of the MOF. 1H-Pyrazole-3,5-dicarboxylic acid is a versatile ligand for the synthesis of robust and functional MOFs. Its rigid, bent structure and the presence of both carboxylate and pyrazole (B372694) functionalities allow for the construction of diverse network topologies with potential applications in selective gas adsorption.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis and gas adsorption characterization of MOFs based on the this compound linker.
Data Presentation: Gas Adsorption Properties
The following table summarizes the key gas adsorption properties of representative MOFs synthesized using this compound.
| MOF Name | Metal Center | Gas Adsorbate | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Gas Uptake | Conditions | Reference |
| CAU-56as | Fe(III) | N₂ | 727 | - | - | 77 K | |
| H₂O | - | - | 264 mg/g (at p/p₀= 0.85) | 298 K | |||
| CAU-56w | Fe(III) | N₂ | 699 | - | - | 77 K | |
| H₂O | - | - | 300 mg/g (at p/p₀= 0.85) | 298 K | |||
| Nd-MOF | Nd(III) | - | Not Reported | Not Reported | Not Reported | - | [3] |
Note: Quantitative gas adsorption data for CO₂, CH₄, and other gases for MOFs synthesized specifically with this compound are not extensively reported in the currently available literature. The table will be updated as more data becomes available.
Experimental Protocols
Protocol 1: Synthesis of Fe(III)-based MOFs (CAU-56as)
This protocol is adapted from the synthesis of CAU-56as.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
This compound (H₂PzDC)
-
Acetic acid (AcOH)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Ethanol (B145695) (EtOH)
Procedure:
-
Preparation of the Reaction Mixture:
-
In a suitable reaction vessel, combine this compound, iron(III) chloride hexahydrate, acetic acid, and sodium hydroxide in the desired molar ratio.
-
Add deionized water as the solvent.
-
-
Solvothermal Synthesis:
-
Seal the reaction vessel and heat it in an oven at 120 °C for 6 hours.
-
After the reaction time, allow the vessel to cool down to room temperature naturally.
-
-
Product Isolation and Washing:
-
Collect the resulting solid product by filtration or centrifugation.
-
Wash the product thoroughly with deionized water and then with ethanol to remove any unreacted starting materials and impurities.
-
-
Drying:
-
Dry the final product at 60 °C for 3 hours.
-
Protocol 2: Synthesis of a Neodymium-based MOF (Nd-MOF)
This protocol is based on a patented synthesis method.[3]
Materials:
-
Neodymium(III) perchlorate (B79767) hexahydrate (Nd(ClO₄)₃·6H₂O)
-
This compound (H₂PzDC)
-
2-Pyrazinecarboxylic acid
-
N,N-Dimethylformamide (DMF)
-
Distilled water
Procedure:
-
Preparation of Solutions:
-
Mixing and Crystallization:
-
Mix Solution A and Solution B.
-
Allow the mixture to stand for a period to allow for the formation of crystalline material.
-
-
Product Isolation and Drying:
-
Filter the resulting solid product.
-
Dry the product to obtain the final Nd-MOF.[3]
-
Protocol 3: General Gas Adsorption Measurement
This protocol provides a general procedure for evaluating the gas adsorption properties of synthesized MOFs.
Materials and Equipment:
-
Synthesized and activated MOF sample (approx. 50-100 mg)
-
Volumetric gas adsorption analyzer (e.g., Micromeritics ASAP 2020, Quantachrome Autosorb-iQ)
-
High-purity adsorbate gases (e.g., N₂, CO₂, CH₄)
-
High-purity helium gas for free space determination
-
Sample tubes
-
Heating mantle or furnace for activation
-
Vacuum pump
Procedure:
-
Sample Activation (Degassing):
-
Accurately weigh the MOF sample into a clean and dry sample tube.
-
Attach the sample tube to the degassing port of the gas adsorption analyzer.
-
Heat the sample under a dynamic vacuum to remove any guest molecules (e.g., solvent, water) from the pores. The activation temperature and duration will depend on the thermal stability of the MOF (a typical starting point is 120-150 °C for several hours).
-
-
Free Space Measurement:
-
After activation and cooling to room temperature under vacuum, transfer the sample tube to the analysis port of the instrument.
-
Perform a free space (void volume) measurement using helium gas, which is assumed to not adsorb onto the material at the analysis temperature.
-
-
Adsorption Isotherm Measurement:
-
Immerse the sample tube in a cryogenic bath (e.g., liquid nitrogen at 77 K for N₂ adsorption) or a temperature-controlled bath for other gases.
-
Introduce calibrated doses of the adsorbate gas into the sample tube.
-
Allow the system to equilibrate after each dose and record the amount of gas adsorbed at each equilibrium pressure.
-
Continue this process over a desired relative pressure (P/P₀) range.
-
-
Data Analysis:
-
Use the collected adsorption isotherm data to calculate the BET surface area (from N₂ adsorption at 77 K), pore volume, and gas uptake capacities.
-
Visualizations
Logical Workflow for MOF Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of MOFs.
Experimental Workflow for Gas Adsorption Measurement
Caption: Step-by-step workflow for gas adsorption measurements.
References
- 1. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
- 2. mocedes.org [mocedes.org]
- 3. CN107746465B - A kind of Nd-MOF material constructed with 3,5-pyrazole dicarboxylic acid as ligand and preparation method thereof - Google Patents [patents.google.com]
Application Notes and Protocols: 1H-Pyrazole-3,5-dicarboxylic Acid Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the applications of 1H-pyrazole-3,5-dicarboxylic acid and its derivatives in medicinal chemistry. It includes detailed experimental protocols for their synthesis and biological evaluation, quantitative data on their activity, and visualizations of relevant signaling pathways and experimental workflows.
Introduction
The 1H-pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, featured in numerous approved drugs.[1] Derivatives of this compound, in particular, have garnered significant interest due to their diverse biological activities. These compounds have shown potential as anticancer, anti-inflammatory, antimicrobial, and antiprotozoal agents.[2][3][4] Their rigid, highly functionalized core allows for precise three-dimensional orientation of substituents, making them ideal for targeting specific biological macromolecules like enzymes and receptors.
Synthetic Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the parent scaffold, this compound, through the oxidation of 3,5-dimethyl-1H-pyrazole.
Materials:
-
3,5-Dimethyl-1H-pyrazole
-
Potassium permanganate (B83412) (KMnO₄)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware (round-bottom flask, condenser, beaker, filtration apparatus)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 78.5 g (0.818 mol) of 3,5-dimethyl-1H-pyrazole in 700 mL of water heated to 70°C.[5]
-
Slowly add 517 g (3.271 mol) of potassium permanganate to the heated solution. Maintain the temperature of the reaction mixture below 90°C.[5]
-
After the addition is complete, stir the mixture until the reaction is complete (monitor by TLC).
-
Cool the mixture to room temperature.
-
Filter the precipitate of manganese dioxide (MnO₂) and wash it with water.[5]
-
Acidify the filtrate with aqueous HCl to a pH of 2.
-
Allow the solution to stand overnight to allow for precipitation.
-
Collect the precipitate by filtration and wash with water to yield this compound.[5]
Protocol 2: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate
This protocol details the esterification of this compound to its corresponding dimethyl ester, a common intermediate for further derivatization.
Materials:
-
This compound
-
Methanol (B129727) (MeOH)
-
Gaseous Hydrogen Chloride (HCl) or Thionyl Chloride (SOCl₂)
-
Standard laboratory glassware for reflux
Procedure:
-
Suspend 31.7 g (0.203 mol) of this compound in 125 mL of methanol.[6]
-
Saturate the mixture with gaseous HCl or add thionyl chloride dropwise at 0°C.[6]
-
Heat the reaction mixture to reflux and maintain for 3 hours.[6]
-
Allow the mixture to cool and stand overnight at room temperature.
-
Collect the precipitated product by filtration and wash with cold methanol to obtain dimethyl 1H-pyrazole-3,5-dicarboxylate.[6]
Biological Evaluation Protocols
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This protocol is adapted for screening pyrazole (B372694) derivatives against cancer cell lines.[1][7][8]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[7]
-
Prepare serial dilutions of the pyrazole derivative in the culture medium. The final DMSO concentration should not exceed 0.5%.[1]
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[1]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[1]
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[1]
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method to determine the minimum inhibitory concentration (MIC) of pyrazole derivatives against bacterial and fungal strains.[10][11]
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
This compound derivative stock solution (in DMSO)
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial or fungal inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
In a 96-well plate, perform serial two-fold dilutions of the pyrazole derivative in the broth medium.[10]
-
Add the standardized inoculum to each well.
-
Include a positive control (inoculum with a standard drug), a negative control (inoculum without any compound), and a sterility control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11]
Protocol 5: In Vitro Enzyme Inhibition Assay
This general protocol can be adapted to assess the inhibitory activity of pyrazole derivatives against various enzymes, such as kinases or superoxide (B77818) dismutase.
Materials:
-
Purified target enzyme
-
Specific enzyme substrate
-
Assay buffer
-
This compound derivative stock solution (in DMSO)
-
96-well plate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
In a 96-well plate, add the assay buffer, the pyrazole derivative at various concentrations, and the enzyme solution.[12]
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.[12]
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the reaction rates and determine the percentage of inhibition for each concentration of the derivative.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.[12]
Quantitative Data
The following tables summarize the biological activities of selected this compound derivatives and related compounds.
| Compound ID | Target/Organism | Assay | Activity (IC₅₀/MIC) | Reference |
| Diethyl 1H-pyrazole-3,5-dicarboxylate | Trypanosoma cruzi | In vitro anti-amastigote | 0.8 µM | [4] |
| Diethyl 1H-pyrazole-3,5-dicarboxylate | Leishmania infantum | In vitro anti-amastigote | 1.3 µM | [4] |
| Pyrazole-3,4-dicarboxylic acid derivative 8 | Candida albicans | Antifungal | - | [13] |
| Pyrazole-3,4-dicarboxylic acid derivative 10 | Candida parapsilosis | Antifungal | - | [13] |
| Pyrazole-3-carboxamide derivative (pym-5) | DNA binding | Fluorescence quenching | K = 1.06 x 10⁵ M⁻¹ | [14] |
| N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide (7b) | MEK1 | Enzyme inhibition | IC₅₀ = 91 nM | [15] |
| N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide (7b) | A549 cells | Cytotoxicity | GI₅₀ = 0.26 µM | [15] |
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound derivatives have been shown to exert their biological effects through various mechanisms, including the inhibition of key signaling pathways involved in inflammation and cancer.
Caption: Inhibition of the NF-κB signaling pathway by a pyrazole derivative.
Caption: Inhibition of the MAPK/ERK signaling pathway by a pyrazole derivative.
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: General workflow for the development of pyrazole-based therapeutic agents.
Conclusion
Derivatives of this compound represent a versatile and promising scaffold for the development of novel therapeutic agents. The synthetic routes are well-established, and a variety of biological assays can be employed to evaluate their efficacy. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery to further explore the potential of this important class of compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. researchgate.net [researchgate.net]
- 9. cyrusbio.com.tw [cyrusbio.com.tw]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Esterification of 1H-Pyrazole-3,5-dicarboxylic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1H-Pyrazole-3,5-dicarboxylic acid is a versatile heterocyclic building block used in the synthesis of pharmaceuticals, agrochemicals, and metal-organic frameworks (MOFs).[1][2] The dicarboxylate esters derived from this acid, such as Diethyl 1H-pyrazole-3,5-dicarboxylate, are crucial intermediates in organic synthesis, enabling further functionalization and molecular elaboration.[3] This document provides a detailed protocol for the synthesis of dialkyl 1H-pyrazole-3,5-dicarboxylates via the robust and scalable Fischer-Speier esterification method.
Principle of the Method
The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] For this compound, both carboxylic acid groups are esterified in the presence of an excess of alcohol, which serves as both a reactant and the solvent. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is used to protonate the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by the alcohol.[5] The reaction is reversible, and to drive it towards the product, a large excess of the alcohol is used, and the water generated during the reaction can be removed.[4][6]
Experimental Protocol: Synthesis of Diethyl 1H-pyrazole-3,5-dicarboxylate
This protocol details the diesterification of this compound using ethanol (B145695) and a sulfuric acid catalyst.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | 3112-31-0 | C₅H₄N₂O₄ | 156.10 |
| Absolute Ethanol (EtOH) | 64-17-5 | C₂H₅OH | 46.07 |
| Sulfuric Acid (H₂SO₄), concentrated | 7664-93-9 | H₂SO₄ | 98.08 |
| Ethyl Acetate (B1210297) (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 |
| Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
pH paper
-
Thin Layer Chromatography (TLC) apparatus
Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (7.8 g, 50 mmol).
-
Add absolute ethanol (150 mL). The dicarboxylic acid has limited solubility at room temperature.
-
While stirring, slowly and carefully add concentrated sulfuric acid (2.5 mL, ~4.7 g, 48 mmol) to the suspension. The addition is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) using a heating mantle.
-
Continue refluxing with vigorous stirring for 16-24 hours. The reaction progress can be monitored by TLC (e.g., using a 1:1 ethyl acetate/hexane solvent system), observing the disappearance of the starting material spot.
-
Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Work-up: Dissolve the oily residue in ethyl acetate (100 mL).
-
Transfer the solution to a 250 mL separatory funnel and wash it carefully with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the remaining acid. Caution: CO₂ evolution will occur. Vent the funnel frequently. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
-
Wash the organic layer with brine (50 mL).
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation: Collect the white crystalline product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The expected product is Diethyl 1H-pyrazole-3,5-dicarboxylate.[7]
Data Summary
| Parameter | Value |
| Starting Material Amount | 7.8 g (50 mmol) |
| Alcohol (Ethanol) Volume | 150 mL (excess) |
| Catalyst (H₂SO₄) Amount | 2.5 mL |
| Reaction Temperature | ~80-85°C (Reflux) |
| Reaction Time | 16-24 hours |
| Expected Product Data | |
| Product Name | Diethyl 1H-pyrazole-3,5-dicarboxylate |
| Expected Yield | 75-85% |
| Appearance | White to light yellow crystalline powder[3][7] |
| Melting Point | 55-58°C[7] |
| Molecular Formula | C₉H₁₂N₂O₄[3] |
| Molar Mass | 212.20 g/mol [3] |
Visual Workflow
The following diagram illustrates the key stages of the experimental protocol for the esterification of this compound.
Caption: Workflow for the Fischer esterification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chembk.com [chembk.com]
Application Notes: Synthesis and Application of Bioactive Pyrazole-3,5-dicarboxamides
Introduction
The pyrazole (B372694) ring is a five-membered heterocyclic scaffold containing two adjacent nitrogen atoms, recognized in medicinal chemistry as a "privileged scaffold".[1][2] This structure is a key component in numerous therapeutic agents due to its ability to engage in various biological interactions. Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and antidiabetic properties.[2][3][4] Specifically, pyrazole-carboxamide derivatives have garnered significant attention as potent inhibitors of various enzymes, particularly protein kinases, which are crucial targets in cancer therapy.[5][6] The dicarboxamide substitution at the 3 and 5 positions of the pyrazole core allows for diverse structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties for drug development.
Synthetic Strategies
The synthesis of pyrazole-3,5-dicarboxamides typically involves a multi-step process commencing with the formation of the core pyrazole ring, followed by functional group manipulations to introduce the dicarboxamide moieties. A common and effective route begins with the synthesis of 1H-pyrazole-3,5-dicarboxylic acid, which serves as a key intermediate. This precursor can be synthesized through the oxidation of a readily available starting material like 3,5-dimethyl-1H-pyrazole.[7]
Once the dicarboxylic acid is obtained, standard peptide coupling or amidation reactions can be employed. This generally involves the activation of the carboxylic acid groups, for example, by converting them to acyl chlorides or by using coupling agents, followed by reaction with a wide variety of primary or secondary amines to yield the target N,N'-disubstituted pyrazole-3,5-dicarboxamides. This modular approach allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies.
Biological Applications and Targets
Pyrazole carboxamides have been successfully developed as inhibitors for a variety of biological targets. A prominent application is in the field of oncology, where they function as potent protein kinase inhibitors.[5]
-
Aurora Kinase Inhibition: Aurora kinases A and B are critical regulators of mitosis, and their abnormal expression is linked to cancer.[6] Pyrazole-4-carboxamide derivatives have been identified as dual inhibitors of Aurora A and B, inducing cell cycle arrest and apoptosis in cancer cells.[6]
-
Cyclin-Dependent Kinase (CDK) Inhibition: The dysregulation of CDKs, which control cell cycle progression, is a hallmark of many cancers.[8] Pyrazole-based compounds have been developed as inhibitors of CDK4/6, preventing the phosphorylation of the retinoblastoma protein (pRb) and thereby halting the cell cycle at the G1/S checkpoint.[8]
-
Antifungal Activity: Pyrazole carboxamides have also shown significant promise as agricultural fungicides.[9] Certain derivatives act as potent succinate (B1194679) dehydrogenase (SDH) inhibitors, disrupting the mitochondrial electron transport chain in pathogenic fungi.[9]
-
Anti-inflammatory and Antibacterial Activity: Various pyrazole derivatives have been reported to possess significant anti-inflammatory and antibacterial properties, highlighting the scaffold's versatility.[3][10]
// Nodes node [fillcolor="#F1F3F4", fontcolor="#202124"]; CyclinD [label="Cyclin D"]; CDK46 [label="CDK4/6"]; Complex [label="Cyclin D-CDK4/6\nActive Complex", fillcolor="#FBBC05", fontcolor="#202124"]; pRb [label="pRb"]; E2F [label="E2F"]; pRb_E2F [label="pRb-E2F Complex\n(Transcription Repressed)"]; pRb_p [label="p-pRb\n(Phosphorylated)"]; G1_S [label="G1-S Phase\nTransition", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Pyrazole-based\nCDK4/6 Inhibitor", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges CyclinD -> Complex [color="#4285F4"]; CDK46 -> Complex [color="#4285F4"]; Complex -> pRb_E2F [label="Phosphorylation", color="#4285F4"]; pRb_E2F -> pRb_p [label="releases", style=dashed, color="#5F6368"]; pRb_E2F -> E2F [label="releases", style=dashed, color="#5F6368"]; E2F -> G1_S [label="Activates Transcription", color="#4285F4"];
Inhibitor -> Complex [label="Inhibits", arrowhead=tee, color="#EA4335", style=bold];
// Invisible nodes for alignment {rank=same; CyclinD; CDK46;} {rank=same; pRb; E2F;} {rank=same; pRb_E2F;} {rank=same; pRb_p;} } ends_dot Caption: Role of pyrazole-based inhibitors in the CDK4/6 signaling pathway.
Quantitative Bioactivity Data
The following tables summarize the biological activity of several representative pyrazole carboxamide and related pyrazole derivatives.
Table 1: Kinase Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target Kinase(s) | IC₅₀ (nM) | Cell Line | Cytotoxicity IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| 6k | Aurora A | 16.3 | HeLa | 0.43 | [6] |
| Aurora B | 20.2 | HepG2 | 0.67 | [6] | |
| AT7518 | CDK (general) | N/A | MiaPaCa2 | 0.411 | [5] |
| | | | AsPC1 | 0.533 |[5] |
Table 2: Antifungal and Antiproliferative Activity of Pyrazole Derivatives
| Compound ID | Target/Assay | Activity | Value | Reference |
|---|---|---|---|---|
| 11ea | Rhizoctonia cerealis (Antifungal) | EC₅₀ | 0.93 µg/mL | [9] |
| Thifluzamide (Control) | Rhizoctonia cerealis (Antifungal) | EC₅₀ | 23.09 µg/mL | [9] |
| 26 (3,5-diaryl-1H-pyrazole) | OVCA (Antiproliferative) | GI₅₀ | 0.67 µM | [11] |
| SW620 (Antiproliferative) | GI₅₀ | 0.89 µM | [11] |
| | H460 (Antiproliferative) | GI₅₀ | 0.73 µM |[11] |
Experimental Protocols
Protocol 1: Synthesis of this compound [7]
This protocol describes the synthesis of the key dicarboxylic acid intermediate via oxidation.
-
Materials:
-
3,5-Dimethyl-1H-pyrazole (1.0 eq)
-
Potassium permanganate (B83412) (KMnO₄) (4.0 eq)
-
Deionized water
-
Hydrochloric acid (HCl), aqueous solution
-
-
Procedure:
-
Dissolve 3,5-Dimethyl-1H-pyrazole (e.g., 0.818 mol) in deionized water (700 mL) and heat the solution to 70 °C.
-
Slowly add solid potassium permanganate (e.g., 3.271 mol) to the hot solution in portions. Maintain the reaction temperature below 90 °C during the addition. The reaction is exothermic.
-
After the addition is complete, stir the mixture at 90 °C until the purple color of the permanganate has disappeared.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide (MnO₂) precipitate. Wash the precipitate thoroughly with hot water.
-
Combine the filtrate and washings. Acidify the solution to pH 2 using an aqueous HCl solution.
-
Allow the acidified solution to stand overnight, preferably at 4 °C, to facilitate precipitation.
-
Collect the white precipitate (this compound) by filtration.
-
Wash the collected solid with cold water and dry under vacuum.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: General Synthesis of N,N'-Disubstituted Pyrazole-3,5-dicarboxamides
This protocol outlines a general two-step procedure for the amidation of the dicarboxylic acid intermediate.
-
Step A: Formation of Pyrazole-3,5-dicarbonyl dichloride
-
Suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).
-
Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours, or until the solid has completely dissolved and gas evolution ceases.
-
Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
The resulting solid, pyrazole-3,5-dicarbonyl dichloride, is typically used in the next step without further purification.
-
-
Step B: Amidation with Amine
-
Dissolve the crude pyrazole-3,5-dicarbonyl dichloride (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired amine (2.2 eq) and a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2.5 eq) in the same anhydrous solvent.
-
Add the amine solution dropwise to the cooled acyl chloride solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with a dilute acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure N,N'-disubstituted pyrazole-3,5-dicarboxamide.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis.
-
Protocol 3: In Vitro Aurora Kinase B Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase, based on the principles described for kinase inhibitors.[6]
-
Materials:
-
Recombinant human Aurora Kinase B
-
Kinase substrate (e.g., Histone H3 peptide)
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or phospho-specific antibody)
-
384-well microplates
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
Add the kinase, substrate, and test compound solution to the wells of a microplate.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near its Km value for the kinase.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).
-
Stop the reaction by adding a stop solution or the first detection reagent.
-
Quantify the kinase activity by measuring the amount of product (phosphorylated substrate) or the amount of ATP consumed (e.g., by measuring ADP production).
-
Run controls including "no enzyme" (background), "no inhibitor" (100% activity), and a known inhibitor (positive control).
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
-
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3,5-Diaryl-1H-pyrazole as a molecular scaffold for the synthesis of apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of 1H-Pyrazole-3,5-dicarboxylic Acid in Agrochemical Synthesis: Application Notes and Protocols
Introduction
1H-Pyrazole-3,5-dicarboxylic acid and its derivatives are fundamental building blocks in the synthesis of a diverse range of modern agrochemicals. The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, offers a stable and versatile scaffold for the development of potent herbicides, fungicides, and insecticides. The presence of two carboxylic acid groups in this compound provides reactive handles for a variety of chemical modifications, allowing for the fine-tuning of biological activity, selectivity, and physicochemical properties of the final agrochemical product. This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development to illustrate the synthetic utility of this key intermediate.
Application Notes
The strategic importance of this compound in agrochemical synthesis lies in its ability to be transformed into a multitude of functionalized pyrazole cores. The dicarboxylic acid can be selectively mono-decarboxylated to yield pyrazole-3-carboxylic acid or pyrazole-5-carboxylic acid, which are immediate precursors to a vast number of commercial and investigational agrochemicals. Furthermore, the carboxylic acid groups can be converted to esters, amides, or acid chlorides, opening up further avenues for derivatization.
Key Applications in Agrochemical Classes:
-
Fungicides: Pyrazole carboxamides are a prominent class of fungicides that act as succinate (B1194679) dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial electron transport chain in fungi. This compound serves as a precursor to the pyrazole-carboxylic acid core of many SDHI fungicides.
-
Herbicides: Certain pyrazole derivatives exhibit potent herbicidal activity by inhibiting key plant enzymes. The pyrazole scaffold derived from this compound can be functionalized to target specific enzymes in weeds, leading to effective and selective weed control.
-
Insecticides: The pyrazole framework is also a key feature in several insecticides. By modifying the substituents on the pyrazole ring, chemists can design molecules that target the nervous systems of insects, providing effective pest control.
Quantitative Data Summary
The following tables summarize key quantitative data from the synthesis and biological evaluation of agrochemicals derived from pyrazole carboxylic acid precursors.
Table 1: Synthesis Yields of Pyrazole Intermediates and Final Products
| Compound/Intermediate | Starting Material | Reaction Type | Yield (%) | Reference |
| This compound | 3,5-Dimethyl-1H-pyrazole | Oxidation | 33% | [1] |
| 5-Methyl-1H-pyrazole-3-carboxylic acid | 3,5-Dimethyl-1H-pyrazole | Oxidation (by-product) | 18% | [1] |
| 1,3-Dimethyl-N-(substituted)-1H-pyrazole-5-carboxamides (7a-n) | 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | Amidation | 30-50% (overall) | [2][3] |
| Pyrazole-thiazole carboxamide derivatives (6d, 6j) | Pyrazole-thiazole carboxylic acid | Amidation | Not Specified | |
| N-pyridylpyrazole thiazole (B1198619) derivatives | 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbothioamide | Cyclization/Amidation | 80-96% | [4] |
Table 2: Biological Activity of Pyrazole-Based Agrochemicals
| Compound | Target Pest/Pathogen | Biological Activity Metric | Value | Reference |
| Compound 7h (insecticide) | Aphis fabae | Mortality | 85.7% at 12.5 mg/L | [2][3] |
| Compound 26 (fungicide) | Botrytis cinerea | EC50 | 2.432 µg/mL | [5] |
| Compound 26 (fungicide) | Rhizoctonia solani | EC50 | 2.182 µg/mL | [5] |
| Compound 7ai (fungicide) | Rhizoctonia solani | EC50 | 0.37 µg/mL | [6][7] |
| Compound 8l (herbicide) | Barnyard grass | EC50 | 10.53 g/ha | [8] |
| Compound 10a (herbicide) | Barnyard grass | EC50 | 10.37 g/ha | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound [1]
This protocol describes the oxidation of 3,5-dimethyl-1H-pyrazole to produce this compound.
Materials:
-
3,5-Dimethyl-1H-pyrazole
-
Potassium permanganate (B83412) (KMnO₄)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 78.5 g (0.818 mol) of 3,5-dimethyl-1H-pyrazole in 700 mL of water heated to 70°C.
-
Slowly add 517 g (3.271 mol) of potassium permanganate to the hot solution, ensuring the temperature does not exceed 90°C.
-
After the addition is complete, cool the mixture to room temperature.
-
Filter the precipitate of manganese dioxide (MnO₂) and wash it with water.
-
Acidify the filtrate with aqueous HCl to a pH of 2.
-
Allow the solution to stand overnight to precipitate the product.
-
Filter the precipitate and wash with water to yield this compound.
Expected Yield: 41.75 g (33%).
Protocol 2: General Synthesis of 1H-Pyrazole-5-carboxamide Derivatives (Insecticidal Agents) [2][3]
This protocol outlines the conversion of a pyrazole carboxylic acid to a carboxamide, a key step in the synthesis of many pyrazole-based insecticides. This protocol can be adapted from a suitable pyrazole monocarboxylic acid, which can be conceptually derived from this compound via decarboxylation.
Materials:
-
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (or other suitable pyrazole monocarboxylic acid)
-
Thionyl chloride (SOCl₂)
-
Appropriate amine (e.g., (2-phenyloxazol-4-yl)methanamine)
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous solvent (e.g., Dichloromethane, DCM)
Procedure:
-
Acid Chloride Formation: Reflux a solution of the pyrazole carboxylic acid in an excess of thionyl chloride for 2-3 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude pyrazole-5-carbonyl chloride.
-
Amidation: Dissolve the crude pyrazole-5-carbonyl chloride in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Add the desired amine and triethylamine (1.2 equivalents) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1H-pyrazole-5-carboxamide derivative.
Mandatory Visualizations
Caption: Synthesis of this compound.
Caption: Logical workflow for agrochemical synthesis.
Caption: Experimental workflow for pyrazole carboxamide synthesis.
References
- 1. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis and insecticidal activities of novel 1H-pyrazol... [degruyterbrill.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads | MDPI [mdpi.com]
- 5. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1H-Pyrazole-3,5-dicarboxylic Acid in Dye Synthesis: A Potential Avenue for Novel Mordant Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
While direct literature detailing the synthesis of commercial dyes using 1H-Pyrazole-3,5-dicarboxylic acid is not extensively available, its chemical structure presents significant potential for the creation of novel azo and mordant dyes. The presence of two carboxylic acid groups and a pyrazole (B372694) ring system suggests its utility as both a coupling component in azo dye synthesis and a chelating agent for the formation of metal-complex (mordant) dyes. This application note outlines a prospective approach to synthesizing and applying a mordant azo dye derived from this compound, providing detailed hypothetical protocols and expected outcomes based on established chemical principles.
The dicarboxylic acid functionality offers sites for metal ion chelation, which is the fundamental principle behind mordant dyes. This interaction can enhance the dye's fastness properties on textile fibers. Furthermore, the pyrazole ring can act as a coupling component in azo coupling reactions, a cornerstone of azo dye synthesis.
Potential Application in Mordant Azo Dye Synthesis
This compound can be utilized as a coupling component in an azo coupling reaction with a diazotized aromatic amine. The resulting azo dye, possessing two carboxylic acid groups, would be an excellent candidate for forming stable complexes with various metal ions, thereby acting as a mordant dye. The metal ion, the mordant, would then form a strong coordinate bond with both the dye molecule and the fiber, significantly improving the wash, light, and rub fastness of the dyeing.
Proposed Synthesis of a Mordant Azo Dye
A hypothetical synthetic pathway for a mordant azo dye using this compound is presented below. This involves the diazotization of an aromatic amine, followed by an azo coupling reaction with this compound.
Caption: Proposed synthesis workflow for a mordant azo dye.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis and application of a mordant azo dye based on this compound.
Protocol 1: Synthesis of a Phenylazo-Pyrazole Dicarboxylic Acid Dye
Materials:
-
Aniline
-
Sodium Nitrite (B80452) (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
This compound
-
Sodium Hydroxide (B78521) (NaOH)
-
Sodium Carbonate (Na₂CO₃)
-
Ice
-
Ethanol
Procedure:
-
Diazotization of Aniline:
-
In a 250 mL beaker, dissolve a specific molar equivalent of aniline in a solution of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for 30 minutes at this temperature to ensure complete diazotization. The resulting solution contains the benzenediazonium chloride.
-
-
Azo Coupling Reaction:
-
In a separate 500 mL beaker, dissolve a molar equivalent of this compound in an aqueous solution of sodium hydroxide to form the sodium salt.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared benzenediazonium chloride solution to the pyrazole solution with vigorous stirring.
-
Maintain the temperature below 5 °C and the pH of the reaction mixture alkaline (pH 8-10) by the controlled addition of a sodium carbonate solution.
-
A colored precipitate of the azo dye should form.
-
Continue stirring for 2-3 hours to ensure the completion of the reaction.
-
Filter the precipitated dye, wash with cold water until the washings are neutral, and then with a small amount of cold ethanol.
-
Dry the dye in a vacuum oven at 60 °C.
-
Protocol 2: Application of the Synthesized Azo Dye as a Mordant Dye on Wool Fabric
Materials:
-
Synthesized phenylazo-pyrazole dicarboxylic acid dye
-
Wool fabric
-
Mordant (e.g., Potassium Dichromate (K₂Cr₂O₇) or Copper Sulfate (B86663) (CuSO₄))
-
Acetic Acid
-
Sodium Sulfate
Procedure (Pre-mordanting method):
-
Mordanting of Wool Fabric:
-
Prepare a mordant bath containing a specific percentage of the chosen mordant (e.g., 3% on weight of fabric) and acetic acid to maintain a pH of 4-5.
-
Introduce the wetted wool fabric into the mordant bath.
-
Gradually raise the temperature to boiling (100 °C) and maintain it for 1 hour.
-
Allow the bath to cool, then remove the fabric, rinse it thoroughly with water, and squeeze out the excess water.
-
-
Dyeing of Mordanted Fabric:
-
Prepare a dyebath containing the synthesized azo dye (e.g., 2% on weight of fabric) and sodium sulfate as a leveling agent.
-
Introduce the mordanted wool fabric into the dyebath.
-
Raise the temperature to boiling and maintain for 1-1.5 hours with occasional stirring.
-
Allow the dyebath to cool, then remove the dyed fabric.
-
Rinse the fabric with cold water and then wash with a non-ionic soap solution.
-
Finally, rinse again with water and air-dry.
-
Data Presentation
The following tables present hypothetical quantitative data for the synthesized dye, which would be expected based on the properties of similar pyrazole-based azo dyes.
Table 1: Spectroscopic Properties of the Proposed Azo Dye
| Property | Expected Value |
| λmax (in ethanol) | 400 - 450 nm |
| Molar Extinction Coefficient (ε) | 20,000 - 30,000 L mol⁻¹ cm⁻¹ |
| Color in Solution | Yellow to Orange |
Table 2: Fastness Properties of the Mordanted Dye on Wool Fabric
| Fastness Test | Expected Rating (Grey Scale) |
| Light Fastness | 4-5 |
| Wash Fastness | 4-5 |
| Rubbing Fastness (Dry) | 4-5 |
| Rubbing Fastness (Wet) | 4 |
| Perspiration Fastness (Acidic) | 4-5 |
| Perspiration Fastness (Alkaline) | 4 |
Visualization of the Mordanting Process
The logical relationship in the mordant dyeing process, where the mordant acts as a bridge between the dye and the fiber, can be visualized as follows:
Caption: Logical relationship in mordant dyeing.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Pyrazole-3,5-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 1H-Pyrazole-3,5-dicarboxylic acid synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and accessible method for synthesizing this compound?
A1: The most frequently cited method is the oxidation of 3,5-dimethyl-1H-pyrazole with a strong oxidizing agent, typically potassium permanganate (B83412) (KMnO₄) in an aqueous solution.[1] This method is advantageous due to the relatively low cost and availability of the starting materials.
Q2: What are the primary challenges and limitations of the potassium permanganate oxidation method?
A2: The main challenges include:
-
Moderate to low yields: Reported yields for this method are often in the range of 30-40%.[1]
-
Formation of byproducts: Incomplete oxidation can lead to the formation of 5-methyl-1H-pyrazole-3-carboxylic acid as a significant byproduct, which can complicate purification and lower the yield of the desired dicarboxylic acid.[1][2]
-
Difficult workup: The reaction produces a large amount of manganese dioxide (MnO₂) precipitate, which can be challenging to filter.[3]
-
Exothermic reaction: The addition of potassium permanganate is highly exothermic and requires careful temperature control to prevent runaway reactions.[1]
Q3: Are there alternative synthesis routes to this compound?
A3: Yes, alternative methods exist, which may offer higher yields or milder reaction conditions, although the starting materials may be less accessible or more expensive. These include:
-
Hydrolysis of diethyl 1H-pyrazole-3,5-dicarboxylate: This method involves the base-catalyzed hydrolysis of the corresponding diethyl ester. This can be an efficient route if the diester is commercially available or can be synthesized in high yield.
-
Carboxylation of a pyrazole (B372694) precursor: This approach may involve the use of a strong base and carbon dioxide or other carboxylating agents like oxalyl chloride on a suitable pyrazole substrate.
Q4: How can I purify the final this compound product?
A4: The most common method for purification is recrystallization. The crude product obtained after acidification is typically filtered and then recrystallized from hot water or an ethanol/water mixture to yield pure white crystals.
Troubleshooting Guides
Issue 1: Low Yield in Potassium Permanganate Oxidation
Q: My yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields in this oxidation reaction can stem from several factors. Below is a systematic guide to troubleshooting this issue.
Potential Causes and Solutions:
-
Incomplete Oxidation:
-
Insufficient Oxidant: The stoichiometry of the reaction is crucial. A molar ratio of at least 4 equivalents of KMnO₄ to 1 equivalent of 3,5-dimethyl-1H-pyrazole is recommended to ensure complete oxidation of both methyl groups.[1]
-
Low Reaction Temperature: The reaction requires heating to proceed efficiently. Maintaining the reaction temperature between 70-90°C is critical.[1] Below this range, the reaction rate will be significantly slower, leading to incomplete conversion.
-
Short Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration after the addition of KMnO₄. Monitoring the reaction by TLC (Thin Layer Chromatography) can help determine the point of completion.
-
-
Side Product Formation:
-
Product Loss During Workup:
-
Inefficient Extraction: After acidification, the product precipitates out of the aqueous solution. Ensure the pH is sufficiently low (around 2) to maximize precipitation.[1]
-
Incomplete Filtration: The fine MnO₂ precipitate can make filtration difficult and may lead to product loss. See the troubleshooting guide on "Difficulty in Removing Manganese Dioxide" for solutions.
-
Logical Troubleshooting Workflow for Low Yield:
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Issue 2: Difficulty in Removing Manganese Dioxide (MnO₂) Precipitate
Q: The manganese dioxide formed during the reaction is very fine and clogs the filter paper, making filtration extremely slow and difficult. How can I effectively remove it?
A: The fine, gelatinous nature of the MnO₂ precipitate is a common issue. Here are several approaches to improve its removal:
-
Use of a Filter Aid:
-
A layer of Celite® (diatomaceous earth) on top of the filter paper can significantly improve filtration speed by preventing the fine MnO₂ particles from clogging the pores of the filter paper.[3]
-
-
Sintered Glass Funnel:
-
Using a sintered glass funnel of appropriate porosity under vacuum can be more effective than filter paper for retaining fine precipitates.[3]
-
-
Centrifugation:
-
For smaller scale reactions, centrifuging the reaction mixture and decanting the supernatant can be an effective way to separate the bulk of the solution from the MnO₂ solid before a final filtration step.
-
-
Chemical Treatment:
-
After the reaction, the MnO₂ can be reductively dissolved by adding a reducing agent like sodium metabisulfite (B1197395) or oxalic acid. This converts the insoluble MnO₂ to soluble Mn²⁺ salts, which can then be separated from the precipitated product after acidification.
-
Experimental Workflow for MnO₂ Removal:
References
Technical Support Center: Controlling Regioselectivity in Pyrazole Synthesis
Welcome to the Technical Support Center for substituted pyrazole (B372694) synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of controlling regioselectivity during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but differing in the placement of substituents on the pyrazole ring.[1] This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine (B178648), which can lead to two different substitution patterns.[1][2] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1] Therefore, obtaining a single, desired regioisomer in high purity is often essential for applications in drug discovery and materials science.[1]
Q2: What are the primary factors that influence regioselectivity in the Knorr synthesis of pyrazoles?
A2: The Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4][5] When the dicarbonyl is unsymmetrical, the regioselectivity is influenced by several key factors:[3]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can sterically hinder the approach of the nucleophile, directing the reaction towards the less crowded carbonyl group.[1]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack. Conversely, electron-donating groups decrease its electrophilicity.[1]
-
Reaction pH: The acidity or basicity of the medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1][6] Under acidic conditions, the more basic nitrogen may be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen atom.[1][6]
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Solvent: The choice of solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been shown to significantly improve regioselectivity compared to traditional solvents like ethanol (B145695).[1][6][7][8]
-
Temperature: Reaction temperature can also play a role in controlling which regioisomer is favored, sometimes allowing for divergent synthesis of different products from the same starting materials.[9]
Q3: My pyrazole product appears unstable and is undergoing a ring-opening reaction. What might be the cause?
A3: Ring-opening or rearrangement can occur if the pyrazole ring has highly reactive functional groups, such as azides or nitro groups.[6] These reactions can be triggered by heat or specific catalytic conditions.[6] If this is not the desired outcome, carefully control the reaction temperature and consider alternative synthetic routes that avoid such reactive intermediates.[6] In some cases, deprotonation at the C3 position in the presence of a very strong base can also lead to ring opening.[10]
Troubleshooting Guide
Problem 1: My reaction is producing a mixture of regioisomers with poor selectivity. How can I improve the formation of the desired isomer?
Solution: Poor regioselectivity is a common challenge, especially with unsymmetrical 1,3-diketones.[3][6][9] Several strategies can be employed to enhance the selectivity:
-
Optimize Solvent Choice: This is one of the most effective methods. Switching from standard solvents like ethanol to fluorinated alcohols (e.g., TFE or HFIP) can dramatically increase the preference for one regioisomer.[6][7][8] These solvents can modulate the reactivity of the two carbonyl groups in the dicarbonyl compound.[8]
-
Adjust Reaction pH: The pH of the reaction can influence which nitrogen atom of the substituted hydrazine initiates the attack.[6] Systematically screen acidic, neutral, and basic conditions. For instance, using arylhydrazine hydrochlorides in a solvent like N,N-dimethylacetamide (DMAc) has been shown to provide excellent regioselectivity.[11]
-
Modify Reaction Temperature: Lowering or raising the temperature can favor one reaction pathway over another, potentially increasing the yield of the desired regioisomer.[9]
-
Use a Catalyst: Certain catalysts can promote the formation of a specific isomer. For example, silver catalysts have been used for the highly regioselective synthesis of 3-CF3-pyrazoles.[2]
Problem 2: I have synthesized a mixture of pyrazole regioisomers. What is the best way to separate them?
Solution: When a reaction yields an inseparable mixture, purification becomes critical.
-
Column Chromatography: This is the most common method for separating pyrazole regioisomers.[12][13]
-
TLC Analysis: First, perform a thorough screening of various solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[1] Start with a non-polar solvent (e.g., hexanes) and gradually increase polarity by adding ethyl acetate (B1210297), dichloromethane, or ether.
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Silica (B1680970) Gel Chromatography: Once an effective solvent system is identified, perform flash column chromatography on silica gel to isolate the pure isomers.[1][12]
-
-
High-Performance Liquid Chromatography (HPLC): For challenging separations or for analytical quantification, chiral HPLC (if applicable) or reverse-phase HPLC can be effective.[14][15]
Problem 3: The yield of my desired pyrazole is consistently low. What factors should I investigate?
Solution: Low yields can stem from several issues throughout the experimental process.
-
Purity of Starting Materials: Ensure the purity of both the 1,3-dicarbonyl compound and the hydrazine derivative. Impurities can lead to unwanted side reactions that consume starting materials.[6]
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Formation of Stable Intermediates: The reaction may stall at a stable intermediate, such as a hydroxylpyrazolidine, which fails to dehydrate to the final aromatic pyrazole.[6] Try increasing the reaction temperature or adding a dehydrating agent to drive the reaction to completion.[6]
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Sub-optimal Reaction Conditions: Re-evaluate the reaction time, temperature, and concentration. Monitor the reaction's progress by TLC or LC-MS to determine the optimal endpoint and avoid product degradation from prolonged heating.
-
Inefficient Work-up or Purification: Product may be lost during the extraction or purification steps. Ensure the pH is appropriate during aqueous work-up to prevent your product from dissolving in the aqueous layer. Review your chromatography technique to minimize losses on the column.
Quantitative Data Summary
The choice of solvent is a critical factor in controlling regioselectivity. The following table summarizes the effect of different solvents on the reaction of various 1,3-diketones with methylhydrazine, demonstrating the significant improvement achieved with fluorinated alcohols.
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles
| 1,3-Diketone (R¹-CO-CH₂-CO-R²) | Solvent | Ratio (Regioisomer A : Regioisomer B) | Combined Yield (%) | Reference |
| R¹=CF₃, R²=Phenyl | Ethanol (EtOH) | 60 : 40 | 85 | [7] |
| R¹=CF₃, R²=Phenyl | 2,2,2-Trifluoroethanol (TFE) | 95 : 5 | 82 | [7] |
| R¹=CF₃, R²=Phenyl | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99 : 1 | 80 | [7][8] |
| R¹=CF₃, R²=4-Methoxyphenyl | Ethanol (EtOH) | 65 : 35 | 88 | [7] |
| R¹=CF₃, R²=4-Methoxyphenyl | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99 : 1 | 85 | [7] |
| R¹=CF₃, R²=2-Furan | Ethanol (EtOH) | 55 : 45 | 80 | [7] |
| R¹=CF₃, R²=2-Furan | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | >99 : 1 | 78 | [7] |
Note: Regioisomer A corresponds to the pyrazole with the N-methyl adjacent to the R² substituent. Regioisomer B has the N-methyl adjacent to the R¹ substituent.
Experimental Protocols
Key Experiment: Regioselective Synthesis of 1-Methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole using HFIP
This protocol details a method to achieve high regioselectivity in the synthesis of a substituted pyrazole by utilizing a fluorinated alcohol as the solvent.[7]
Materials:
-
4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 4,4,4-trifluoro-1-phenyl-1,3-butanedione (1.0 eq) in HFIP (approx. 0.1 M solution).
-
At room temperature, add the methylhydrazine (1.1 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to reflux (approx. 60 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, allow the mixture to cool to room temperature and remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.
-
Dry the separated organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a suitable eluent (e.g., a hexane/ethyl acetate gradient) to isolate the major regioisomer, 1-methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole, in high purity.[1]
Visualizations
Caption: Competing pathways in Knorr pyrazole synthesis leading to regioisomers.
Caption: Experimental workflow for optimizing regioselectivity.
Caption: Troubleshooting flowchart for poor pyrazole regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. name-reaction.com [name-reaction.com]
- 6. benchchem.com [benchchem.com]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. benchchem.com [benchchem.com]
- 9. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 13. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 14. Direct chiral separations of the enantiomers of phenylpyrazole pesticides and the metabolites by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Oxidation of 3,5-Dimethylpyrazole to 3,5-Pyrazoledicarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-pyrazoledicarboxylic acid via the oxidation of 3,5-dimethylpyrazole (B48361).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the oxidation of 3,5-dimethylpyrazole with potassium permanganate (B83412)?
A1: The most prevalent side reaction is the incomplete oxidation of the starting material, leading to the formation of 5-methyl-1H-pyrazole-3-carboxylic acid.[1] This occurs when only one of the two methyl groups on the pyrazole (B372694) ring is oxidized to a carboxylic acid. Other potential, though less commonly reported, side reactions can include ring cleavage under harsh conditions (e.g., excessively high temperatures or prolonged reaction times) and the formation of other partially oxidized intermediates.
Q2: I am observing a low yield of the desired 3,5-pyrazoledicarboxylic acid. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Incomplete reaction is a primary cause, often due to insufficient oxidant or reaction time. The formation of the 5-methyl-1H-pyrazole-3-carboxylic acid byproduct also directly reduces the yield of the desired dicarboxylic acid.[1] Over-oxidation, leading to decomposition of the pyrazole ring, can occur if the reaction conditions are too harsh. For troubleshooting steps, please refer to the "Troubleshooting Guide" section below.
Q3: How can I effectively remove the 5-methyl-1H-pyrazole-3-carboxylic acid byproduct from my final product?
A3: Separation can be achieved through fractional crystallization. The dicarboxylic acid and monocarboxylic acid often exhibit different solubilities in various solvents. A common procedure involves acidification of the reaction mixture to precipitate the dicarboxylic acid, followed by neutralization of the filtrate to a specific pH to precipitate the monocarboxylic acid.[1] Careful control of the pH during the workup is crucial for effective separation.
Q4: Are there alternative oxidizing agents to potassium permanganate for this transformation?
A4: Yes, other strong oxidizing agents can be employed, although they may present their own challenges and side reaction profiles. These include:
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Chromium trioxide (CrO₃): Often used in combination with a ligand like 3,5-dimethylpyrazole itself, it can be a potent oxidizing agent.[2][3][4][5][6] However, chromium(VI) compounds are highly toxic and require careful handling and disposal. Side reactions can include the formation of various chromium species and potential for over-oxidation.
-
Nitric Acid (HNO₃): Concentrated nitric acid can oxidize alkyl side chains on aromatic rings to carboxylic acids.[7][8] This method can be aggressive and may lead to nitration of the pyrazole ring as a significant side reaction.[9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 3,5-Pyrazoledicarboxylic Acid | 1. Insufficient amount of oxidizing agent (e.g., KMnO₄).2. Reaction temperature is too low, leading to a slow reaction rate.3. Reaction time is too short for complete conversion.4. Significant formation of the monocarboxylic acid byproduct. | 1. Ensure the correct stoichiometry of the oxidizing agent is used. A molar ratio of at least 4:1 (KMnO₄:3,5-dimethylpyrazole) is recommended for complete oxidation of both methyl groups.2. Maintain the reaction temperature within the optimal range (typically 70-90°C for KMnO₄ oxidation) to ensure a reasonable reaction rate without promoting decomposition.[1]3. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC) to ensure it has gone to completion.4. Optimize reaction conditions (temperature, reaction time, and stoichiometry of the oxidant) to favor the formation of the dicarboxylic acid. |
| High Percentage of 5-Methyl-1H-pyrazole-3-carboxylic Acid | 1. Insufficient oxidizing agent.2. Non-homogenous reaction mixture.3. Premature quenching of the reaction. | 1. Increase the molar equivalent of the oxidizing agent.2. Ensure vigorous stirring throughout the reaction to maintain a homogenous mixture and facilitate contact between the reactants.3. Allow the reaction to proceed for a sufficient duration, monitoring for the disappearance of the monocarboxylic acid intermediate if possible. |
| Product is Contaminated with Manganese Dioxide (in KMnO₄ oxidation) | Incomplete removal of MnO₂ precipitate during filtration. | 1. Use a fine filter paper or a Celite pad to aid in the complete removal of the finely divided MnO₂.2. Thoroughly wash the MnO₂ filter cake with hot water to recover any adsorbed product. |
| Product is Discolored | Presence of colored impurities, possibly from side reactions or residual oxidant. | 1. Recrystallize the final product from a suitable solvent (e.g., water, ethanol/water mixture).2. Treat the solution with activated charcoal before recrystallization to remove colored impurities. |
Data Presentation
Table 1: Product Yields from the Oxidation of 3,5-Dimethylpyrazole with Potassium Permanganate
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 3,5-Pyrazoledicarboxylic Acid | C₅H₄N₂O₄ | 156.10 | 33 | 257-258[1] |
| 5-Methyl-1H-pyrazole-3-carboxylic Acid | C₅H₆N₂O₂ | 126.11 | 18 | 210-211[1] |
Data obtained from a representative experimental procedure.[1]
Experimental Protocols
Key Experiment: Oxidation of 3,5-Dimethylpyrazole with Potassium Permanganate
Objective: To synthesize 3,5-pyrazoledicarboxylic acid via the oxidation of 3,5-dimethylpyrazole using potassium permanganate.
Materials:
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3,5-Dimethyl-1H-pyrazole
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Potassium permanganate (KMnO₄)
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Water
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Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (B78521) (NaOH) or other suitable base for pH adjustment
Procedure:
-
Dissolve 3,5-dimethyl-1H-pyrazole in water and heat the solution to approximately 70°C.
-
Slowly add solid potassium permanganate to the hot solution. The addition should be portion-wise to control the exothermic reaction and maintain the temperature below 90°C.
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After the addition is complete, continue to stir the reaction mixture at an elevated temperature until the purple color of the permanganate has disappeared, indicating its consumption.
-
Cool the mixture to room temperature.
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Filter the mixture to remove the manganese dioxide (MnO₂) precipitate.
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Wash the MnO₂ cake with hot water to recover any adsorbed product.
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Combine the filtrate and washings.
-
Acidify the filtrate with aqueous HCl to a pH of approximately 2.
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Allow the solution to stand, preferably overnight, to allow for the complete precipitation of 3,5-pyrazoledicarboxylic acid.
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Collect the precipitate by filtration and wash with cold water.
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To isolate the side product, neutralize the filtrate from the previous step to a pH of 5-6.
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Collect the precipitate of 5-methyl-1H-pyrazole-3-carboxylic acid by filtration and wash with water.
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Dry both products.
Visualizations
Caption: Reaction pathway for the oxidation of 3,5-dimethylpyrazole.
Caption: A logical workflow for troubleshooting low yields.
References
- 1. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. The chromium trioxide–3,5-dimethylpyrazole complex: a mild and selective reagent for the oxidation of cyclopropyl hydrocarbons - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The chromium trioxide–3,5-dimethylpyrazole complex: a mild and selective reagent for the oxidation of cyclopropyl hydrocarbons - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The chromium trioxide–3,5-dimethylpyrazole complex: a mild and selective reagent for the oxidation of cyclopropyl hydrocarbons - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. US3271445A - Nitric acid oxidation of benzene compounds containing oxidizable side chains - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 3,5-Dimethyl-4-nitro-1H-pyrazole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 1H-Pyrazole-3,5-dicarboxylic Acid in Solvothermal Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-Pyrazole-3,5-dicarboxylic acid (also known as H₂pdc or H₃pdc) under solvothermal conditions. This guide provides answers to frequently asked questions and troubleshooting advice for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general thermal stability of solid this compound?
This compound is a relatively stable solid. However, it will decompose at high temperatures. The reported melting point, which is accompanied by decomposition, is in the range of 287-295 °C.[1][2][3]
Q2: My solvothermal reaction is not yielding the expected Metal-Organic Framework (MOF). I suspect the H₂pdc ligand is degrading. What is the most common degradation pathway?
The most common degradation pathway for H₂pdc under solvothermal conditions is decarboxylation . This is the loss of one or both carboxylic acid groups (-COOH) as carbon dioxide (CO₂). This process can be influenced by several factors including high temperatures, the presence of certain metal ions, and the pH of the reaction mixture.[4][5][6] For instance, temperatures as high as 200°C have been shown to cause regio-specific decarboxylation.[6]
Q3: How do reaction conditions like solvent, temperature, and metal ions affect the stability of H₂pdc and the final product?
Solvothermal conditions play a critical role in the outcome of reactions involving H₂pdc.
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Temperature: Higher temperatures increase the rate of reaction but also significantly increase the risk of decarboxylation.[5][6][7] Acidic decarboxylation can occur at temperatures ranging from 50 to 220 °C, while basic decarboxylation may happen between 40 and 150 °C.[5][7]
-
Solvent: The choice of solvent can dramatically alter the final product. In one study involving copper(II), H₂pdc, and a secondary ligand, changing the solvent from water to mixtures containing DMF, ethanol, or acetonitrile (B52724) resulted in the formation of seven distinct coordination complexes with different structures.[8]
-
Metal Ions: Certain metal ions can facilitate decarboxylation. For example, Copper(II) has been shown to actively promote the decarboxylation of H₂pdc under pyridine-water conditions through a radical-induced mechanism.[4]
-
pH: The pH of the reaction medium influences the deprotonation state of the carboxylic acid groups and the pyrazole (B372694) ring's nitrogen, affecting its coordination behavior and the overall stability of the resulting framework.[9]
Q4: I am observing the formation of pyrazole or pyrazole-3-carboxylic acid in my reaction byproducts. Why is this happening?
The presence of pyrazole-3-carboxylic acid or pyrazole itself is a strong indicator that decarboxylation is occurring. High reaction temperatures or prolonged reaction times can cause the H₂pdc ligand to lose one or both of its carboxylic acid groups.
Caption: Potential decarboxylation pathway of H₂pdc under thermal stress.
Troubleshooting Guide
Issue: Low yield or no formation of the desired crystalline product.
This is a common issue that can often be traced back to ligand instability or suboptimal reaction conditions. Use the following workflow to troubleshoot your experiment.
Caption: Troubleshooting workflow for solvothermal synthesis using H₂pdc.
Data Summary
For quick reference, key quantitative data regarding the properties and reaction conditions of this compound are summarized below.
Table 1: Physical and Thermal Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₄N₂O₄ | [3] |
| Molar Mass | 156.1 g/mol | [3] |
| Melting Point | 287-295 °C (with decomposition) | [1][2][3] |
| pKa (Predicted) | 3.24 ± 0.10 | [2] |
*Table 2: Example of Condition-Dependent Product Formation in a Cu(II)-H₃pzdc-bpa System **
| Solvent System | Temperature | Resulting Product | Source |
| H₂O | Room Temp. | Complex 1: --INVALID-LINK--(H₂O)₆ | [8] |
| H₂O | Hydrothermal | Complex 2: --INVALID-LINK--(H₂O)₄ | [8] |
| H₂O / DMF | Hydrothermal | Complex 3: [Cu₃(pzdc)₂(H₂O)₄(bpa)]ₙ | [8] |
| H₂O / EtOH | Hydrothermal | Complex 4: --INVALID-LINK--₂(H₂O)₂ | [8] |
| DMF | Hydrothermal | Complex 5: {--INVALID-LINK--(NH₂(CH₃)₂)₄}ₙ | [8] |
| DMF / MeCN | Hydrothermal | Complex 6: {--INVALID-LINK--}ₙ | [8] |
| EtOH or MeCN | Hydrothermal | Complex 7: {--INVALID-LINK--}ₙ | [8] |
| *Based on the reaction of Cu(II), H₃pzdc, and 1,2-di(4-pyridyl)ethane (bpa). |
Experimental Protocols
General Protocol for Solvothermal Synthesis of a MOF using H₂pdc
This protocol provides a general workflow. Specific quantities, solvents, temperatures, and reaction times should be adapted from literature procedures for the target material.
Caption: General experimental workflow for solvothermal MOF synthesis.
Methodology Details:
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Reagents: Use high-purity metal salts and this compound (often used as the monohydrate).[10] Solvents should be of appropriate grade (e.g., HPLC or ACS grade).
-
Vessel: A Teflon-lined stainless steel autoclave is standard for solvothermal reactions, allowing for safe heating of solvents above their boiling points.
-
Heating and Cooling: A programmable oven is crucial for precise temperature control. A slow cooling rate often promotes the growth of larger, higher-quality crystals.
-
Washing: The washing step is critical to remove unreacted starting materials and soluble byproducts.
-
Caution: Be aware of the potential for ligand decarboxylation, especially at temperatures exceeding 150 °C.[5][7] If decarboxylation is suspected, consider reducing the reaction temperature or duration in subsequent experiments. Studies have shown that complexes prepared under hydrothermal conditions can exhibit high thermal stability.[11]
References
- 1. This compound | 3112-31-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. lookchem.com [lookchem.com]
- 3. Pyrazole-3,5-dicarboxylic acid [chembk.com]
- 4. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. CN104703972A - Decarboxylation method of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]
- 8. Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. chemscene.com [chemscene.com]
- 11. researchgate.net [researchgate.net]
"optimizing reaction conditions for MOF crystallization with pyrazole linkers"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for the crystallization of Metal-Organic Frameworks (MOFs) with pyrazole-based linkers.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of pyrazolate-based MOFs.
Question: My final product is an amorphous powder instead of a crystalline MOF. What went wrong?
Answer: The formation of an amorphous precipitate is a common issue in MOF synthesis and typically points to rapid nucleation and precipitation kinetics, preventing the formation of an ordered crystalline structure. Pyrazolate-based MOFs can be particularly susceptible to this due to the high stability of the coordination bonds, which, if formed too quickly, can lead to disordered materials.[1]
Here are several factors to investigate:
-
Solvent System: The choice of solvent is critical. Highly polar solvents like DMF can sometimes lead to rapid precipitation. Consider using a less polar solvent or a solvent mixture to better control the solubility of the precursors and intermediates. A dynamic solvent system, such as a mixture of 1-butanol (B46404) and acetic acid, has been shown to improve crystallinity for pyrazolate MOFs like [Zn(bdp)]n and BUT-58.[2]
-
Temperature: The reaction temperature directly influences nucleation and growth rates. If the temperature is too high, nucleation may dominate, leading to an amorphous product. Try lowering the synthesis temperature to slow down the reaction kinetics.
-
Modulators: The absence of a modulator can lead to uncontrolled crystal growth. Modulators, such as acetic acid, compete with the pyrazole (B372694) linker for coordination to the metal center, slowing down the formation of the framework and promoting the growth of well-defined crystals.[3][4]
-
pH of the reaction mixture: The pH can influence the deprotonation of the pyrazole linker and the coordination environment of the metal ion. Suboptimal pH can lead to the formation of undesired, non-crystalline phases.[5]
Question: The synthesized MOF crystals are too small, or I have a microcrystalline powder. How can I increase the crystal size?
Answer: Obtaining large, single crystals suitable for X-ray diffraction can be challenging. Small crystal size is often a result of a high nucleation rate relative to the crystal growth rate. To favor crystal growth over nucleation, consider the following adjustments:
-
Slower Reagent Addition: If using a multi-component synthesis, try adding one of the reagents slowly to the reaction mixture to maintain a low concentration of building blocks and favor growth on existing nuclei.
-
Temperature Gradient: Applying a slow cooling ramp instead of a constant reaction temperature can promote the growth of larger crystals.
-
Modulator Concentration: The concentration of the modulator plays a key role. Increasing the concentration of a modulator like acetic acid can often lead to larger crystals by further slowing down the crystallization process. However, an excessively high concentration can also inhibit crystallization altogether, so optimization is key.[4]
-
Solvent System Optimization: As with amorphous precipitates, the solvent system is crucial. A solvent that provides slightly better solubility for the MOF can lead to larger crystals through a dissolution-recrystallization process. The use of a 1-butanol and acetic acid mixture has been demonstrated to enable precise control over crystal sizes.[2]
Question: The yield of my MOF synthesis is very low. How can I improve it?
Answer: Low yield can be attributed to several factors, from incomplete reaction to loss of product during workup. Here are some troubleshooting steps:
-
Reaction Time and Temperature: The reaction may not have reached completion. Try extending the reaction time or slightly increasing the temperature to ensure all starting materials have reacted. However, be mindful that excessive temperature can sometimes lead to the decomposition of the linker or the formation of undesired byproducts.
-
Stoichiometry: Ensure the molar ratio of your metal precursor to pyrazole linker is correct. A slight excess of the linker is sometimes used to drive the reaction to completion.
-
Washing and Activation: Significant product loss can occur during the washing and solvent exchange steps. Ensure that you are using appropriate solvents for washing that do not dissolve the MOF. Centrifugation conditions should also be optimized to avoid losing fine crystalline material.[6]
-
Purity of Starting Materials: Impurities in the metal salt or the pyrazole linker can interfere with the reaction and reduce the yield. Ensure you are using high-purity reagents.
Question: My product contains a mixture of crystalline phases. How can I obtain a phase-pure MOF?
Answer: The presence of multiple crystalline phases indicates that the reaction conditions are suitable for the formation of more than one thermodynamically or kinetically favored product. To obtain a phase-pure material, you need to fine-tune the reaction conditions to favor the formation of the desired phase.
-
Precise Temperature Control: Different phases of a MOF can form at slightly different temperatures. Therefore, precise and stable temperature control during the synthesis is crucial.
-
Modulator Choice and Concentration: The choice of modulator can influence which crystalline phase is formed. Experiment with different modulators (e.g., formic acid vs. acetic acid) or carefully titrate the concentration of the current modulator.
-
Solvent Composition: The polarity and coordinating ability of the solvent can direct the formation of a specific phase. Systematically varying the ratio of solvents in a mixed-solvent system can help in isolating the desired phase.[7][8]
-
Metal Salt Anion: The counter-anion of the metal salt (e.g., nitrate, acetate (B1210297), chloride) can play a role in the reaction and may influence the final structure. Trying a different metal salt of the same metal ion might yield the desired phase.
Frequently Asked Questions (FAQs)
What is the role of a modulator in pyrazole-based MOF synthesis?
A modulator is a chemical agent, typically a monocarboxylic acid like acetic acid, that is added to the synthesis mixture to control the nucleation and growth of the MOF crystals. It competes with the multitopic pyrazole linker for coordination to the metal ions. This competitive binding slows down the overall reaction rate, leading to fewer nucleation events and promoting the growth of larger, more well-defined crystals with higher crystallinity. The modulator can also influence the size, morphology, and defect density of the final MOF crystals.[3][4]
How do I choose the right solvent for my pyrazole-based MOF synthesis?
The ideal solvent or solvent system should provide sufficient solubility for the metal precursor and the pyrazole linker to allow for their reaction in the solution phase, but it should not be so good a solvent that the resulting MOF is highly soluble, which would hinder precipitation and lower the yield. For solvothermal synthesis, high-boiling point polar solvents like N,N-dimethylformamide (DMF) are commonly used. However, for pyrazolate-based MOFs, a "dynamic solvent system" like a mixture of 1-butanol and acetic acid has been shown to be effective in controlling crystal size and shape while being a more environmentally friendly alternative to DMF.[2] The choice of solvent can also impact the final phase of the MOF, as different solvents can act as templates or influence the coordination environment of the metal centers.[8][9]
What is a typical temperature range for the solvothermal synthesis of pyrazolate MOFs?
The optimal temperature for solvothermal synthesis of pyrazolate MOFs can vary depending on the specific metal-linker combination and the solvent used. However, a common temperature range is between 80°C and 180°C.[10][11] Lower temperatures generally lead to slower reaction kinetics and can favor the growth of larger crystals, while higher temperatures can lead to faster synthesis but may result in smaller crystals or even amorphous products.[12] It is often necessary to experimentally screen a range of temperatures to find the optimal conditions for a specific system.
Data Presentation
Table 1: Effect of Solvent System on Crystal Morphology of [Zn(bdp)]n
| Solvent System | Temperature (°C) | Time (h) | Resulting Crystal Morphology |
| DMF | 120 | 24 | Small, irregular crystals |
| 1-Butanol / Acetic Acid | 120 | 24 | Well-defined, larger crystals with controllable size |
Data synthesized from descriptive information in referenced literature.[2]
Table 2: General Effect of Reaction Parameters on Crystallization Outcome
| Parameter | Variation | Expected Effect on Crystallinity | Expected Effect on Crystal Size |
| Temperature | Increase | Can decrease if kinetics are too fast | Decrease |
| Decrease | Can increase due to slower kinetics | Increase | |
| Modulator Conc. | Increase | Generally increases | Increases (up to a point) |
| Decrease | Generally decreases | Decreases | |
| Reaction Time | Increase | Can improve through Ostwald ripening | Can increase |
| Decrease | May be insufficient for full crystallization | Smaller |
Experimental Protocols
Optimized Protocol for the Synthesis of [Ni(bdp)]n using a Dynamic Solvent System
This protocol is adapted from a novel, greener approach to the synthesis of pyrazolate-based MOFs.[2]
Materials:
-
Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O)
-
1,4-bis(1H-pyrazol-4-yl)benzene (H₂bdp)
-
1-Butanol
-
Acetic Acid
-
Glass vials (e.g., 20 mL scintillation vials)
-
Oven
Procedure:
-
In a 20 mL glass vial, dissolve 0.1 mmol of Ni(OAc)₂·4H₂O in a solvent mixture of 5 mL of 1-butanol and 1 mL of acetic acid.
-
To this solution, add 0.1 mmol of the pyrazole linker, H₂bdp.
-
Cap the vial tightly and sonicate the mixture for 10 minutes to ensure homogeneity.
-
Place the sealed vial in a preheated oven at 120°C for 72 hours.
-
After 72 hours, remove the vial from the oven and allow it to cool slowly to room temperature.
-
The crystalline product will have precipitated at the bottom of the vial.
-
Carefully decant the mother liquor.
-
Wash the product by adding 10 mL of fresh 1-butanol, gently agitating, and then allowing the crystals to settle before decanting. Repeat this washing step three times.
-
After the final wash, dry the product under vacuum at 80°C for 12 hours to remove any residual solvent.
-
The final product should be a crystalline powder. Characterize the material using Powder X-ray Diffraction (PXRD) to confirm its phase and crystallinity.
Mandatory Visualization
Caption: General workflow for pyrazole-based MOF synthesis.
Caption: Logical flowchart for troubleshooting common issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mocedes.org [mocedes.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Solvothermal synthesis of nickel-based metal-organic framework (Ni-MOF) and its derivative for advanced symmetric supercapacitor applications - Nottingham ePrints [eprints.nottingham.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Some aspects of MOF-74 (Zn2DOBDC) metal–organic framework formation using THF as the solvent - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
"preventing decarboxylation of 1H-Pyrazole-3,5-dicarboxylic acid during reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decarboxylation of 1H-Pyrazole-3,5-dicarboxylic acid during chemical reactions.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments involving this compound.
Q1: My reaction is showing unexpected gas evolution and the yield of my desired dicarboxylic acid product is low. What could be the cause?
A1: Unwanted gas evolution (carbon dioxide) and low yields of the desired product are classic signs of decarboxylation. This compound is susceptible to losing one or both of its carboxylic acid groups under certain conditions, leading to the formation of pyrazole-3-carboxylic acid or pyrazole (B372694) itself.
Q2: At what temperature does this compound start to decarboxylate?
A2: The decomposition temperature of this compound is reported to be around 287°C. However, decarboxylation can be induced at significantly lower temperatures, especially in the presence of acids, bases, or metal catalysts.
Q3: How can I prevent decarboxylation during an amide coupling reaction?
A3: To prevent decarboxylation during amide coupling, it is crucial to avoid high temperatures. Utilize coupling reagents that facilitate amide bond formation at or below room temperature.
-
Recommended Reagents:
-
Carbodiimides: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) in the presence of an activating agent like HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine).[1][2][3][4] These reagents activate the carboxylic acid in situ at low temperatures (0°C to room temperature).
-
Phosphonium Salts: Reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient and work at room temperature.[5]
-
Aminium/Uronium Salts: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is another effective coupling agent for reactions at ambient temperature.[2]
-
-
General Tips:
-
Maintain a reaction temperature between 0°C and room temperature.
-
Work under neutral or slightly acidic pH conditions. Strong bases can promote decarboxylation.
-
Use an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
-
Q4: What are the best practices to avoid decarboxylation during esterification?
A4: Traditional Fischer esterification often requires high temperatures and strong acid catalysts, which can promote decarboxylation.[6][7] Milder methods are recommended:
-
Steglich Esterification: This method uses DCC and a catalytic amount of DMAP to facilitate esterification at room temperature.[8]
-
Mild Acid Catalysis: If an acid catalyst is necessary, consider using milder options like ZrOCl₂·8H₂O or iron(III) acetylacetonate, which can catalyze esterification at lower temperatures.[9][10]
-
Two-Step Procedure: Convert the carboxylic acid to an acid chloride using a mild reagent like oxalyl chloride at low temperature, followed by reaction with the alcohol.[8][11] This separates the activation step from the esterification and can help avoid heat.
-
Alkylation of the Carboxylate: In some cases, forming the carboxylate salt and reacting it with an alkyl halide can be a gentle alternative to traditional esterification.
Q5: Can the pH of my reaction mixture influence decarboxylation?
A5: Yes, pH can significantly influence the rate of decarboxylation. Both strongly acidic and strongly basic conditions can accelerate the loss of CO₂.[12][13] It is generally advisable to perform reactions under conditions as close to neutral as possible, unless a specific catalytic cycle requires acidic or basic conditions, in which case the temperature should be kept as low as possible.
Q6: Are there any metal catalysts I should avoid when working with this compound?
A6: Yes, certain transition metals, particularly copper(II), have been shown to facilitate the decarboxylation of this compound.[14] Therefore, it is recommended to avoid copper catalysts if the preservation of both carboxylic acid groups is desired. Other transition metal salts may also promote decarboxylation, so it is best to conduct small-scale test reactions if their use is unavoidable.
Data Presentation
The following table summarizes the key factors influencing the decarboxylation of this compound and recommended conditions to prevent it.
| Factor | Conditions Promoting Decarboxylation | Recommended Conditions for Prevention |
| Temperature | High temperatures (>100°C) | 0°C to Room Temperature |
| pH | Strongly acidic or strongly basic | Neutral to slightly acidic (pH 4-7) |
| Catalysts | Copper(II) salts and other transition metals | Avoid copper catalysts; use non-metallic coupling reagents |
| Reaction Type | Fischer Esterification (high temp, strong acid) | Low-temperature amide coupling (EDC/HOBt), Steglich esterification |
Experimental Protocols
Protocol 1: Low-Temperature Amide Coupling using EDC/HOBt
This protocol describes a general procedure for the synthesis of an amide from this compound while minimizing the risk of decarboxylation.
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents per carboxylic acid group)
-
EDC (1.1 - 1.5 equivalents per carboxylic acid group)
-
HOBt (1.0 - 1.2 equivalents per carboxylic acid group)
-
Anhydrous DMF or DCM as solvent
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base (optional, to neutralize amine salts)
-
Nitrogen or Argon atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DMF or DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add HOBt and stir until it is fully dissolved.
-
Add the amine to the reaction mixture. If the amine is a hydrochloride or other salt, add 1 equivalent of DIPEA per equivalent of salt.
-
Slowly add EDC to the cooled solution.
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Allow the reaction to stir at 0°C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-24 hours.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
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Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution), a mild base (e.g., 5% sodium bicarbonate solution), and brine.
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Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Mild Esterification using Steglich Conditions
This protocol provides a method for esterifying this compound at room temperature.
Materials:
-
This compound
-
Alcohol (1.1 - 2.0 equivalents per carboxylic acid group)
-
DCC (1.1 - 1.5 equivalents per carboxylic acid group)
-
DMAP (0.1 - 0.2 equivalents per carboxylic acid group)
-
Anhydrous DCM as solvent
-
Nitrogen or Argon atmosphere
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound, the alcohol, and DMAP in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve DCC in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0°C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
Combine the filtrate and washings, and wash with a mild acid (e.g., 5% citric acid solution), a mild base (e.g., 5% sodium bicarbonate solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. hepatochem.com [hepatochem.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. athabascau.ca [athabascau.ca]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amide Synthesis [fishersci.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
"troubleshooting poor solubility of 1H-Pyrazole-3,5-dicarboxylic acid in reaction media"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Pyrazole-3,5-dicarboxylic acid. The following information addresses common issues related to the solubility of this compound in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a white crystalline powder that generally exhibits low solubility in water and many common organic solvents at room temperature. Its solubility is significantly influenced by temperature, pH, and the solvent system used. The presence of two carboxylic acid groups and the pyrazole (B372694) ring allows for both hydrogen bonding and potential deprotonation, which are key factors in its dissolution behavior.
Q2: Why is my this compound not dissolving in water at room temperature?
A2: The limited solubility of this compound in water at ambient temperature is expected. A safety data sheet for the compound notes it as "insoluble in water," which typically refers to its behavior at or near room temperature. However, its solubility in aqueous media can be greatly enhanced by increasing the temperature.
Q3: I am observing batch-to-batch variability in solubility. What could be the cause?
A3: Variability in solubility can be attributed to differences in the physical form of the solid material. This compound can exist as an anhydrous solid or as a monohydrate. The presence of water in the crystal lattice can affect the energy required to dissolve the solid, leading to apparent differences in solubility. Additionally, variations in particle size and crystallinity between batches can also influence the dissolution rate.
Troubleshooting Poor Solubility
Issue: My this compound is not dissolving sufficiently for my reaction.
Below are several troubleshooting strategies to address poor solubility. A logical workflow for selecting an appropriate method is presented in the diagram following this section.
Solution 1: Temperature Adjustment
Increasing the temperature of the solvent is often the most effective initial step to improve the solubility of this compound.
-
In Water: The solubility in water increases significantly with heat. For example, in one synthetic protocol, a precursor is dissolved in water at 70-90°C.[1]
-
In Organic Solvents: Many organic compounds show increased solubility at higher temperatures. Gentle heating of the reaction mixture can facilitate dissolution.
Solution 2: pH Modification (Salt Formation)
Due to its acidic nature (predicted pKa ≈ 3.24), the solubility of this compound in aqueous solutions can be dramatically increased by raising the pH.
-
Mechanism: At a pH above the pKa, the carboxylic acid groups will deprotonate to form carboxylate salts. These ionic species are generally much more soluble in polar solvents like water than the neutral acid form.
-
Procedure: Add a suitable base (e.g., sodium hydroxide, potassium carbonate, or an organic amine like triethylamine) to your aqueous or protic solvent system until the desired pH is reached and the solid dissolves. Be mindful that the change in pH may affect your subsequent reaction steps.
Solution 3: Solvent Selection
If temperature and pH adjustments are not suitable for your reaction, selecting an appropriate solvent is critical.
-
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often effective at dissolving dicarboxylic acids due to their high polarity and ability to act as hydrogen bond acceptors. A patent for the synthesis of a metal-organic framework (MOF) describes dissolving this compound in DMF.[2]
-
Polar Protic Solvents: Alcohols such as ethanol (B145695) and methanol (B129727) can also be used, although heating may be required.
Solubility Data
| Solvent | Temperature | Solubility | Reference/Observation |
| Water | Room Temperature | Poor/Insoluble | General observation |
| Water | 70-90 °C | Soluble | Based on synthesis protocols[1] |
| N,N-Dimethylformamide (DMF) | Not Specified | Soluble | Used in MOF synthesis[2] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Likely Soluble | General for pyrazole carboxylic acids |
| Ethanol | Not Specified | Sparingly Soluble | General for dicarboxylic acids |
| Methanol | Not Specified | Sparingly Soluble | General for dicarboxylic acids |
Experimental Protocols
Protocol 1: Dissolution in Hot Water
This protocol is suitable for aqueous reactions where elevated temperatures are acceptable.
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To a reaction vessel, add the desired amount of this compound.
-
Add the required volume of deionized water.
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While stirring, heat the mixture to 70-90°C.
-
Continue stirring at this temperature until all the solid has dissolved.
-
Proceed with the addition of other reagents. Note that the compound may precipitate upon cooling if the concentration is high.
Protocol 2: Dissolution in DMF for MOF Synthesis
This protocol is adapted from a procedure for preparing a metal-organic framework.[2]
-
Weigh 0.0861 g of this compound.
-
Add 10 mL of N,N-dimethylformamide (DMF).
-
Stir the mixture at room temperature until the solid is completely dissolved.
-
This solution is now ready for use in the subsequent reaction steps.
Diagrams
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Logical relationships for solvent selection based on molecular properties.
References
"minimizing impurities in the synthesis of 1H-Pyrazole-3,5-dicarboxylic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 1H-Pyrazole-3,5-dicarboxylic acid.
Troubleshooting Guides
Issue 1: Low Yield and Presence of a Major Impurity After Oxidation of 3,5-Dimethyl-1H-pyrazole
Question: I performed the synthesis of this compound by oxidizing 3,5-Dimethyl-1H-pyrazole with potassium permanganate (B83412), but my yield is low, and I see a significant impurity in my ¹H NMR spectrum. What could be the cause and how can I resolve this?
Answer:
A common issue in this synthesis is incomplete oxidation, leading to the formation of 5-Methyl-1H-pyrazole-3-carboxylic acid as a major byproduct.[1] The yield of the desired dicarboxylic acid can be around 33%, with the mono-acid impurity forming in yields up to 18%.[1]
Troubleshooting Steps:
-
Reaction Temperature: Ensure the reaction temperature is maintained between 70°C and 90°C during the addition of potassium permanganate.[1] Temperatures below this range may lead to incomplete oxidation, while higher temperatures could promote side reactions and degradation.
-
Molar Ratio of Oxidant: Use a sufficient excess of potassium permanganate. A molar ratio of at least 4:1 (KMnO₄ : 3,5-Dimethyl-1H-pyrazole) is recommended.[1]
-
Addition of Oxidant: Add the potassium permanganate portion-wise to the heated solution of 3,5-Dimethyl-1H-pyrazole to control the exothermic reaction and maintain the desired temperature range.
-
Reaction Time: Ensure the reaction is stirred vigorously and allowed to proceed for a sufficient duration to ensure complete oxidation. Monitoring the reaction by Thin Layer Chromatography (TLC) can be beneficial.
-
Purification: The primary impurity, 5-Methyl-1H-pyrazole-3-carboxylic acid, can be separated from the desired product during the work-up. After filtering the manganese dioxide and acidifying the filtrate to pH 2 to precipitate the dicarboxylic acid, the mono-acid may remain in the filtrate.[1] It can be recovered by neutralizing the filtrate to pH 5-6.[1] To improve the purity of your this compound, ensure complete precipitation at pH 2 and wash the precipitate thoroughly with cold water. Recrystallization from water can further enhance purity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in the oxidation of 3,5-Dimethyl-1H-pyrazole.
Issue 2: Incomplete Hydrolysis of Diethyl 1H-pyrazole-3,5-dicarboxylate
Question: I am synthesizing this compound by hydrolyzing Diethyl 1H-pyrazole-3,5-dicarboxylate, but I suspect the reaction is incomplete. How can I ensure complete hydrolysis and obtain a pure product?
Answer:
Incomplete hydrolysis of the diethyl ester will result in the presence of the monoester (ethyl 5-(carboxy)-1H-pyrazole-3-carboxylate) and unreacted starting material in your final product. To drive the reaction to completion, consider the following:
Troubleshooting Steps:
-
Choice of Base: Sodium hydroxide (B78521) or potassium hydroxide are commonly used for hydrolysis. Ensure you are using a sufficient excess of the base to saponify both ester groups.
-
Reaction Solvent: A mixture of water and a co-solvent like ethanol (B145695) or methanol (B129727) is often used to improve the solubility of the ester.
-
Reaction Temperature and Time: Refluxing the reaction mixture is typically necessary to ensure the hydrolysis goes to completion. Monitor the reaction progress using TLC by observing the disappearance of the starting material spot.
-
Acidification: After the hydrolysis is complete (as indicated by TLC), the reaction mixture should be cooled and then carefully acidified with a strong acid, such as hydrochloric acid, to a pH of about 2 to precipitate the dicarboxylic acid. Add the acid slowly while cooling the mixture in an ice bath to control the exotherm from the neutralization.
-
Product Isolation and Purification: The precipitated product should be filtered, washed with cold water to remove any inorganic salts, and then dried. Recrystallization from hot water is an effective method for further purification.
Quantitative Data Comparison:
| Parameter | Incomplete Hydrolysis | Optimized Hydrolysis |
| Purity (HPLC) | 80-90% | >98% |
| Major Impurities | Monoester, Starting Material | None Detected |
| Yield | Variable | Typically >90% |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A frequently cited method is the oxidation of 3,5-Dimethyl-1H-pyrazole using a strong oxidizing agent like potassium permanganate in an aqueous solution.[1] Another common approach is the hydrolysis of Diethyl 1H-pyrazole-3,5-dicarboxylate.
Q2: What are the key impurities to look out for in the synthesis via oxidation?
A2: The primary impurity is 5-Methyl-1H-pyrazole-3-carboxylic acid, which arises from incomplete oxidation of one of the methyl groups.[1] Unreacted 3,5-Dimethyl-1H-pyrazole could also be present if the reaction does not go to completion.
Q3: How can I confirm the purity of my final product?
A3: Purity can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying the purity and detecting impurities. A purity of >95% is often desired.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the structure and identify impurities. For the desired product, a singlet at approximately 7.07 ppm corresponding to the proton at the 4-position of the pyrazole (B372694) ring is expected.[1] The absence of signals corresponding to the methyl groups of the starting material or the mono-acid impurity indicates high purity.
-
Melting Point: The reported melting point for this compound is around 287°C (with decomposition). A sharp melting point close to the literature value is indicative of high purity.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Yes. When working with potassium permanganate, be aware that it is a strong oxidizing agent and can react violently with organic materials. The reaction is exothermic and should be carefully controlled. When using strong acids and bases for hydrolysis and acidification, always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Perform these steps in a well-ventilated fume hood.
Q5: Can I purify my crude this compound if it contains impurities?
A5: Yes, several purification methods can be employed:
-
Recrystallization: Recrystallization from hot water is a common and effective method.
-
Acid-Base Extraction: The acidic nature of the carboxylic acid groups allows for purification via acid-base extraction to remove non-acidic impurities.
-
Formation of Acid Addition Salts: For pyrazoles in general, purification can be achieved by forming acid addition salts with mineral or organic acids, followed by crystallization.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound by Oxidation of 3,5-Dimethyl-1H-pyrazole
This protocol is adapted from the literature.[1]
Materials:
-
3,5-Dimethyl-1H-pyrazole (1.0 eq)
-
Potassium permanganate (KMnO₄) (4.0 eq)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve 3,5-Dimethyl-1H-pyrazole in water and heat the solution to 70°C.
-
Slowly add potassium permanganate to the heated solution in portions, ensuring the temperature does not exceed 90°C.
-
After the addition is complete, stir the mixture at this temperature until the reaction is complete (monitor by TLC).
-
Cool the mixture to room temperature.
-
Filter the precipitated manganese dioxide (MnO₂) and wash the filter cake with water.
-
Combine the filtrate and the washings.
-
Acidify the filtrate with aqueous HCl to a pH of 2.
-
Allow the mixture to stand overnight to allow for complete precipitation of the product.
-
Filter the white precipitate, wash it with cold water, and dry to yield this compound.
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of this compound via oxidation.
References
Technical Support Center: Synthesis of Coordination Polymers with 1H-Pyrazole-3,5-dicarboxylic Acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of coordination polymers using 1H-Pyrazole-3,5-dicarboxylic acid (H₃pdc), with a special focus on the critical role of pH.
The deprotonation state of the multitopic this compound ligand is highly sensitive to the pH of the reaction medium. This, in turn, dictates its coordination modes with metal centers, leading to a fascinating diversity of structural topologies, from discrete molecules to one-, two-, and three-dimensional coordination polymers. Mastering pH control is therefore paramount to achieving the desired product.
Frequently Asked Questions (FAQs)
Q1: Why is pH so crucial in the synthesis of coordination polymers with this compound?
A1: The this compound (H₃pdc) ligand possesses multiple potential coordination sites: two carboxylic acid groups and two nitrogen atoms in the pyrazole (B372694) ring. The protonation state of these sites is directly dependent on the pH of the solution. At different pH values, different sites will be deprotonated and thus available for coordination to a metal center. This variability in coordination modes allows for the formation of a wide range of structures with different dimensionalities and properties. Control of the reaction pH plays a key role in the structure formation in this system.[1]
Q2: What are the general effects of low and high pH on the synthesis?
A2:
-
Low pH (acidic conditions): At very low pH, the carboxylic acid groups will be largely protonated (COOH), and the pyrazole nitrogen atoms may also be protonated. This reduces the number of available coordination sites, which can lead to the formation of lower-dimensional structures (e.g., 1D chains) or prevent the formation of a coordination polymer altogether. In some cases, the ligand may not deprotonate enough to coordinate with the metal ion.
-
High pH (basic conditions): At high pH, both the carboxylic acid groups and the pyrazole N-H group are more likely to be deprotonated (COO⁻ and pyrazolate anion). This increases the number of potential coordination sites and can favor the formation of higher-dimensional structures (e.g., 2D layers or 3D frameworks). However, excessively high pH can lead to the rapid precipitation of metal hydroxides, preventing the formation of the desired coordination polymer.
Q3: How can I precisely control the pH during a hydrothermal synthesis?
A3: Precise pH control in a sealed hydrothermal reactor can be challenging. Here are some common strategies:
-
Pre-adjustment: Adjust the pH of the initial reaction mixture at room temperature using dilute acids (e.g., HCl, HNO₃) or bases (e.g., NaOH, NH₃·H₂O, organic amines like triethylamine) before sealing the reactor. Be aware that the pH can change at elevated temperatures.
-
Buffer Solutions: Using a suitable buffer system can help maintain a more stable pH throughout the reaction. However, the buffer components should be chosen carefully to avoid interference with the coordination polymer formation.
-
In-situ Generation of Base: Some reactions utilize reagents that decompose under hydrothermal conditions to generate a base in-situ, leading to a gradual increase in pH. Urea is a common example.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Suggestions |
| No crystal formation, only amorphous precipitate. | pH is too high: Rapid deprotonation of the ligand leads to fast, uncontrolled precipitation. | - Lower the initial pH of the reaction mixture. - Try a slower method for pH adjustment, such as vapor diffusion of a volatile base. - Consider using a weaker base. |
| pH is too low: The ligand is not sufficiently deprotonated to coordinate with the metal ions. | - Increase the initial pH of the reaction mixture. - Use a suitable base to deprotonate the ligand. | |
| Supersaturation is too high: The concentration of reactants is too high, leading to rapid nucleation and poor crystal growth. | - Decrease the concentration of the metal salt and/or the ligand. - Try a slow diffusion method to control the mixing of reactants. | |
| Formation of an undesired crystal phase or polymorph. | Incorrect pH: Different crystal structures can be thermodynamically or kinetically favored at different pH values. | - Systematically vary the initial pH of the reaction in small increments (e.g., 0.5 pH units) to map out the phase space. - Carefully control the rate of heating and cooling, as this can also influence polymorph formation. |
| Poor crystal quality or small crystal size. | Suboptimal pH: The pH may be on the edge of a phase boundary, leading to competing nucleation events. | - Fine-tune the pH within the optimal range for the desired phase. - Increase the reaction time to allow for crystal growth. - Try a slower cooling rate. |
| Inconsistent results between batches. | Inaccurate pH measurement or control: Small variations in pH can lead to different outcomes. | - Use a calibrated pH meter for accurate initial measurements. - Ensure thorough mixing of the reaction solution before sealing the reactor. - Consider the effect of temperature on the pKa of your ligand and the pH of the solution. |
Data Presentation
| Ligand | Metal Ion | pH | Temperature (°C) | Molar Ratio (M:L) | Resulting Structure | Reference |
| Pyrazine-2,3-dicarboxylic acid | La(III) | 6.0 | 160 | 1:1 | 3D Coordination Polymer | (Ay et al., 2019) |
| Pyrazine-2,3-dicarboxylic acid | La(III) | 7.0 | 160 | 1:1.5 | Different 3D Coordination Polymer | (Ay et al., 2019) |
| 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid | Zn(II) | 3.5 | Hydrothermal | 1:1 | 2D Layer Structure | (Sun et al., 2015) |
| 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid | Zn(II) | 5.5 | Hydrothermal | 1:1 | 3D Coordination Network | (Sun et al., 2015) |
Experimental Protocols
General Protocol for Hydrothermal Synthesis with pH Adjustment
This protocol provides a general framework. The specific concentrations, temperature, and reaction time should be optimized for each specific metal-ligand system.
Materials:
-
Metal salt (e.g., Lanthanide nitrate, transition metal chloride)
-
This compound (H₃pdc)
-
Solvent (e.g., deionized water, DMF, ethanol (B145695), or a mixture)
-
Acid or Base for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH, or an organic amine)
-
Teflon-lined stainless steel autoclave
Procedure:
-
Dissolution of Reactants: In a typical synthesis, dissolve the metal salt and the H₃pdc ligand in the chosen solvent in separate beakers.
-
Mixing: Slowly add the ligand solution to the metal salt solution with constant stirring.
-
pH Adjustment: Carefully measure the initial pH of the resulting mixture. Adjust the pH to the desired value by dropwise addition of the acid or base solution while stirring. Monitor the pH continuously with a calibrated pH meter.
-
Hydrothermal Reaction: Transfer the final mixture into a Teflon-lined stainless steel autoclave. Seal the autoclave and place it in a programmable oven.
-
Heating Program: Heat the autoclave to the desired reaction temperature (typically 120-180 °C) and hold for a specific duration (typically 24-72 hours).
-
Cooling: Allow the autoclave to cool down slowly to room temperature. A slow cooling rate often promotes the growth of larger, higher-quality crystals.
-
Product Isolation: Open the autoclave carefully in a well-ventilated fume hood. Collect the crystalline product by filtration.
-
Washing: Wash the collected crystals with the reaction solvent and then with a low-boiling-point solvent like ethanol or acetone (B3395972) to remove any unreacted starting materials.
-
Drying: Dry the final product in air or under vacuum at a moderate temperature.
Mandatory Visualizations
Logical Relationship: Effect of pH on Ligand Deprotonation and Coordination
Caption: pH's influence on ligand deprotonation and polymer dimensionality.
Experimental Workflow for pH-Controlled Synthesis
Caption: Step-by-step workflow for pH-controlled coordination polymer synthesis.
References
Validation & Comparative
A Head-to-Head Battle of MOF Linkers: 1H-Pyrazole-3,5-dicarboxylic Acid vs. Terephthalic Acid
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The rational design of Metal-Organic Frameworks (MOFs) for specific applications hinges on the judicious selection of their constituent building blocks: metal nodes and organic linkers. This guide provides a comprehensive comparison of two prominent dicarboxylic acid linkers, the angular 1H-Pyrazole-3,5-dicarboxylic acid (H2PDC) and the linear terephthalic acid (H2BDC), in the context of MOF synthesis, structure, and performance. This objective analysis, supported by experimental data, aims to equip researchers with the knowledge to select the optimal linker for their desired application, be it in drug delivery, catalysis, or gas storage.
Structural and Physicochemical Properties of the Linkers
The fundamental difference between H2PDC and H2BDC lies in their geometry. Terephthalic acid is a linear and rigid linker, which often leads to the formation of highly symmetric and porous MOF structures like the iconic MOF-5 and the robust UiO-66. In contrast, this compound possesses a bent or "V" shape due to the pyrazole (B372694) ring, which can result in MOFs with unique topologies and pore environments.
Comparative Performance of MOFs
The choice of linker significantly impacts the resulting MOF's properties, including its surface area, pore size, and stability. While a direct, one-to-one comparison of isoreticular MOFs (same metal and topology) is ideal, the different geometries of H2PDC and H2BDC often lead to different framework structures. However, by examining representative MOFs synthesized with these linkers and the same metal ions (e.g., Zr, Al), we can draw valuable comparisons.
Data Presentation: A Side-by-Side Look
The following tables summarize key performance data for representative MOFs synthesized using H2PDC and H2BDC linkers.
Table 1: Comparison of Zirconium-Based MOFs
| Property | Zr-MOF with H2PDC (Zr-3,5-PDA) | Zr-MOF with H2BDC (UiO-66) |
| BET Surface Area (m²/g) | ~920[1] | ~1000 - 1800[2] |
| Pore Volume (cm³/g) | ~0.36[1] | ~0.40 - 0.90[2] |
| Thermal Stability (°C) | Decomposes around 290°C (for an Nd-based PDC MOF) | Up to 500°C[3] |
| Key Structural Feature | Microporous 3D structure with reo topology[1] | Face-centered cubic (fcu) topology with octahedral and tetrahedral cages |
Table 2: Comparison of Aluminum-Based MOFs
| Property | Al-MOF with H2PDC (Al-3,5-PDA / MOF-303) | Al-MOF with H2BDC (MIL-53(Al)) |
| BET Surface Area (m²/g) | ~600 (for a modified activated carbon composite) | ~80 - 1500 (depending on phase) |
| Pore Volume (cm³/g) | ~0.24 (for a modified activated carbon composite) | Varies with phase ("breathing effect") |
| Thermal Stability (°C) | Information not readily available | Up to 400°C |
| Key Structural Feature | Structure built from infinite cis/trans chains of corner-sharing [AlO6] octahedra[1] | Flexible framework exhibiting "breathing" upon guest adsorption/desorption |
Note: Direct comparisons are challenging due to the limited availability of data for H2PDC-based MOFs under identical conditions to their H2BDC counterparts. The data presented is compiled from various sources and should be interpreted with consideration of potential variations in synthesis and activation procedures.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for advancing research in the field. Below are representative synthesis procedures for MOFs utilizing each linker.
Synthesis of a Terephthalic Acid-Based MOF: UiO-66
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (H₂BDC)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
Procedure:
-
In a Teflon-lined autoclave, dissolve ZrCl₄ (0.233 g, 1.0 mmol) and H₂BDC (0.166 g, 1.0 mmol) in 60 mL of DMF.
-
Add 0.37 mL of concentrated HCl (37 wt%) to the solution as a modulator.
-
Seal the autoclave and heat it in an oven at 120°C for 24 hours.
-
After cooling to room temperature, the crystalline product is collected by filtration or centrifugation.
-
The product is washed with fresh DMF and then with ethanol (B145695) to remove unreacted starting materials and solvent molecules from the pores.
-
The final product is activated by heating under vacuum to remove the solvent, yielding the porous UiO-66.
Synthesis of a this compound-Based MOF: Nd-PDC MOF
Materials:
-
Neodymium(III) perchlorate (B79767) hexahydrate (Nd(ClO₄)₃·6H₂O)
-
This compound (H₂PDC)
-
2-Pyrazinecarboxylic acid
-
N,N-Dimethylformamide (DMF)
-
Distilled water
Procedure:
-
Dissolve 0.1809 g of neodymium perchlorate hexahydrate in 10 mL of distilled water to prepare the metal solution.[4]
-
In a separate container, dissolve 0.0861 g of 3,5-pyrazoledicarboxylic acid and 0.0621 g of 2-pyrazinecarboxylic acid in 10 mL of DMF.[4]
-
Mix the two solutions.[4]
-
The resulting mixture is then subjected to solvothermal conditions (specific temperature and time not detailed in the abstract).
-
The crystalline product is collected by filtration and dried.[4]
-
The resulting Nd-MOF material has the chemical formula {[Nd₂(L₁)₃·6H₂O]·H₂O}n, where L₁ represents the doubly deprotonated 3,5-pyrazole dicarboxylate linker.[4]
Mandatory Visualizations
Logical Relationship: Linker Geometry to MOF Structure
The geometry of the organic linker is a primary determinant of the resulting MOF's topology and dimensionality.
Experimental Workflow: MOF Synthesis and Characterization
The synthesis and characterization of MOFs follow a general workflow to ensure the desired material is obtained and its properties are well-understood.
Signaling Pathway: MOF-Based Drug Delivery
MOFs can be designed for targeted drug delivery, releasing their therapeutic cargo in response to specific stimuli within the cellular environment, such as a change in pH.
Conclusion
Both this compound and terephthalic acid are valuable linkers in the construction of Metal-Organic Frameworks. Terephthalic acid, with its linear and rigid nature, is a reliable choice for producing robust, highly porous MOFs with well-defined, symmetric structures. These characteristics have made H2BDC-based MOFs benchmarks in the field for applications requiring high surface area and stability.
On the other hand, the angular geometry of this compound offers a pathway to novel MOF topologies that are not readily accessible with linear linkers. The presence of the pyrazole ring also introduces an additional functional site (the N-H group) that can be exploited for post-synthetic modification or for specific interactions with guest molecules. While the currently available data for H2PDC-based MOFs is less extensive than for their terephthalic acid counterparts, they hold significant promise for the design of next-generation functional materials.
The choice between these two linkers will ultimately depend on the specific requirements of the target application. For applications where maximizing porosity and thermal stability in well-established framework types is paramount, terephthalic acid remains a go-to linker. For researchers seeking to explore novel structures with potentially unique host-guest properties or tailored functionalities, this compound presents an exciting and less-explored alternative. Further direct comparative studies of isoreticular MOFs synthesized with both linkers are needed to fully elucidate their relative advantages and disadvantages.
References
The Influence of Isomerism in Pyrazole Dicarboxylic Acids on the Assembly of Coordination Polymers: A Comparative Guide
The strategic selection of organic linkers is a cornerstone in the design and synthesis of coordination polymers, with the isomeric form of the ligand playing a pivotal role in dictating the final architecture and, consequently, the material's properties. This guide provides a comparative analysis of coordination polymers assembled from various isomers of pyrazole (B372694) dicarboxylic acid. By examining key structural, thermal, and functional properties, this document aims to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform the rational design of novel coordination polymers with tailored functionalities.
Comparative Structural Parameters
The isomeric positioning of carboxylate groups on the pyrazole ring significantly influences the coordination modes of the ligand and the resulting dimensionality and topology of the coordination polymer. The following table summarizes the structural parameters of representative coordination polymers synthesized from different pyrazole dicarboxylic acid isomers.
| Ligand Isomer | Metal Ion | Formula | Dimensionality | Crystal System | Space Group | Reference |
| Pyrazole-3,5-dicarboxylic acid (H₃pzdc) | Fe(III) | [Fe₃(μ₃-O)(SO₄)(CH₃CO₂)(HPzDC)₂(H₂O)₃]·10.5H₂O | 3D | Orthorhombic | Pnma | [1][2] |
| Pyrazole-3,5-dicarboxylic acid (H₃pzdc) | Cu(II) | [Cu₃(pzdc)₂(H₂O)₄(bpa)]ₙ | 1D | Monoclinic | P2₁/c | [3] |
| 5-hydroxy-1H-pyrazole-3-carboxylic acid (hpcH₃) | Mn(II) | [Mn(hpcH)(H₂O)₂]·H₂O | 2D | Monoclinic | C2/c | [4][5] |
| 5-hydroxy-1H-pyrazole-3-carboxylic acid (hpcH₃) | Cd(II) | [Cd(hpcH)(DMF)(H₂O)] | 2D | Monoclinic | P2₁/c | [4][5][6] |
| 1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid (H₂cmpc) | Mn(II) | [Mn₃(cmpc)₂(μ₃-OH)₂(H₂O)₄]·2H₂O | 2D | Monoclinic | P2₁/n | [7] |
| 1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid (H₂cmpc) | Co(II) | [Co(cmpc)(H₂O)₃] | 1D | Triclinic | Pī | [7] |
| Pyrazole-3-carboxylic acid (3-PCA) | Ni(II) | {[Ni₂(3-PCA)₂(DMAP)₄(H₂O)₂]·2H₂O}₂ | 0D (dinuclear) | Triclinic | Pī | [8] |
| Pyrazole-4-carboxylic acid (4-PCA) | Cu(II) | [Cu₂(4-PCA)₂(2,2′-bpy)₂·2H₂O]ₙ | 2D | Monoclinic | C2/c | [8] |
| Bis(3,5-dimethylpyrazol-1-yl)methane-4,4′-dicarboxylic acid (H₂L¹) | Cd(II) | [Cd(L¹)(H₂O)]ₙ·nH₂O | 3D | Monoclinic | P2₁/c | [9] |
| 1,3-bis(pyrazol-1-yl)propane-4,4′-dicarboxylic acid (H₂L²) | Cd(II) | [Cd(L²)(H₂O)]ₙ·2nH₂O·nEtOH | 2D | Monoclinic | P2₁/n | [9] |
Comparative Thermal Stability
The thermal stability of coordination polymers is a critical parameter for their potential applications. The data below, obtained from thermogravimetric analysis (TGA), indicates the decomposition temperatures of various coordination polymers, highlighting the influence of the ligand isomer and metal center on their stability.
| Ligand Isomer | Metal Ion | Compound | Decomposition Onset (°C) | Reference |
| Pyrazole-3,5-dicarboxylic acid | Fe(III) | CAU-56as | ~300 | [2] |
| Ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate | Zn(II) | ZnL₂Cl₂ | 168 | [10] |
| Ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate | Zn(II) | [ZnL₂Br₂] | 177 | [10] |
| Ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate | Zn(II) | ZnL₂I₂·0.5MeOH | 179 | [10] |
| 3-(2-pyridyl)pyrazole | Tb(III) | [Tb(2–PyPzH)₂Cl₃] | 250 | [11] |
| Bis(pyrazol-1-yl)methane-4,4′-dicarboxylic acid | Cd(II) | CP-1 | up to 385 | [9] |
Comparative Functional Properties
The functional properties of coordination polymers, such as luminescence and photocatalysis, are intimately linked to their structural and electronic characteristics, which are in turn influenced by the isomeric nature of the pyrazole dicarboxylic acid ligands.
| Ligand Isomer | Metal Ion | Property | Key Findings | Reference |
| 5-hydroxy-1H-pyrazole-3-carboxylic acid | Mn(II) | Photocatalysis | Excellent photocatalytic activity for methylene (B1212753) blue (MB) degradation under visible light. | [4][5] |
| 5-hydroxy-1H-pyrazole-3-carboxylic acid | Cd(II) | Photocatalysis | Degradation efficiency for MB reached 96.7% in 90 minutes.[4][5][6] | [4][5][6] |
| 1-(carboxymethyl)-1H-pyrazole-4-carboxylic acid | Co(II)/Ni(II) | Photocatalysis | Co/Ni codoping enhances photocatalytic performance for MB degradation compared to single metal CPs.[7] | [7] |
| Bis(3,5-dimethylpyrazol-1-yl)methane-4,4′-dicarboxylic acid | Cd(II) | Luminescence | Exhibits two-band luminescence from intraligand and metal-to-ligand charge transfer.[9] | [9] |
| 1H-Indazole-6-carboxylic acid | Zn(II) | Luminescence | Emission spectra are governed by ligand-centered π-π* electronic transitions.[12] | [12] |
| 1H-Indazole-6-carboxylic acid | Cd(II) | Luminescence | Emission properties are driven by the ligand centered π*←π transition.[12] | [12] |
| 1-(3,5-dicarboxy-benzyl)-1H-pyrazole-3,5-dicarboxylic acid | Zn(II) | Luminescence Sensing | Can act as a potential fluorescence sensor for acetone (B3395972) and Fe³⁺ ions with high selectivity and sensitivity. | [13] |
Experimental Protocols
The synthesis of coordination polymers from pyrazole dicarboxylic acid isomers typically involves solvothermal or hydrothermal methods. Characterization is performed using a suite of standard analytical techniques.
General Synthesis Protocol (Solvothermal/Hydrothermal)
A mixture of the respective pyrazole dicarboxylic acid isomer, a metal salt (e.g., nitrate, chloride, or acetate), and a solvent (or mixture of solvents such as water, N,N-dimethylformamide (DMF), ethanol) is sealed in a Teflon-lined stainless steel autoclave. The autoclave is then heated to a specific temperature (typically between 100 and 180 °C) for a period ranging from several hours to a few days. After slow cooling to room temperature, the resulting crystals are collected by filtration, washed with the solvent, and dried in air.
Characterization Techniques
-
Single-Crystal X-ray Diffraction (SCXRD): This is the primary technique used to determine the precise three-dimensional atomic structure of the crystalline coordination polymers.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk synthesized material by comparing the experimental pattern with the one simulated from SCXRD data.
-
Thermogravimetric Analysis (TGA): This method is employed to evaluate the thermal stability of the coordination polymers by monitoring their weight loss as a function of temperature.
-
Spectroscopic Methods (FT-IR, UV-Vis, Photoluminescence): Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the ligand and the coordination polymer. UV-Vis and photoluminescence spectroscopy are used to investigate the optical properties, including light absorption and emission characteristics.
-
Photocatalytic Activity Measurement: The photocatalytic performance is typically evaluated by monitoring the degradation of a model organic dye (e.g., methylene blue) under light irradiation in the presence of the coordination polymer as a catalyst. The concentration of the dye is measured at regular intervals using UV-Vis spectroscopy.
Logical Workflow for Comparative Study
The following diagram illustrates the logical workflow for a comparative study of pyrazole dicarboxylic acid isomers in coordination polymer assembly.
Caption: Workflow for the comparative study of pyrazole dicarboxylic acid isomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Variations in the structural composition of pyrazole-3,5-dicarboxylato Cu(ii) complexes with 1,2-di(4-pyridyl)ethane synthesized under different conditions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis, structure and photocatalytic properties of coordination polymers based on pyrazole carboxylic acid ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis, structure and photocatalytic properties of coordination polymers based on pyrazole carboxylic acid ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
The Influence of Organic Linkers on the Gas Separation Performance of Metal-Organic Frameworks: A Comparative Guide
For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount for advancing applications in gas separation and purification. The choice of organic linker is a critical design parameter that significantly influences the structural properties and, consequently, the gas separation performance of these versatile materials. This guide provides an objective comparison of the performance of various MOFs derived from different organic linkers, supported by experimental data, to aid in the selection and design of MOFs for specific gas separation applications.
The tunability of MOFs at the molecular level, achieved by modifying the organic linkers, allows for the precise engineering of pore size, shape, and surface chemistry. These modifications directly impact the adsorption and diffusion of gas molecules, enabling selective separation. This guide will delve into the performance of several key MOF families, showcasing how linker functionalization and modification can enhance selectivity and uptake capacity for important gas mixtures such as CO2/N2 and CO2/CH4.
Comparative Gas Separation Performance of MOFs with Varied Organic Linkers
The following table summarizes the gas separation performance of various MOFs, highlighting the impact of different organic linkers and their functionalization. The data presented includes gas uptake (adsorption capacity) and selectivity under specified conditions.
| MOF Family | Organic Linker(s) | Gas Pair | Temperature (K) | Pressure (bar) | Gas Uptake (mmol/g) | Selectivity | Reference |
| UiO-66 | Terephthalic acid (BDC) | CO2/CH4 | 298 | 1 | CO2: ~1.5, CH4: ~0.3 | ~5 | [1] |
| 2-Aminoterephthalic acid (BDC-NH2) | CO2/CH4 | 298 | 1 | CO2: ~2.5, CH4: ~0.3 | ~8 | [1] | |
| 2-Nitroterephthalic acid (BDC-NO2) | CO2/CH4 | 298 | 1 | CO2: ~1.2, CH4: ~0.25 | ~4.8 | [1] | |
| BDC-NH2 / BDC-NO2 (10%) | CO2/CH4 | 298 | 1 | CO2: ~3.0 | - | [1] | |
| ZIF-8 | 2-Methylimidazole | CO2/N2 | 298 | 1 | CO2: ~0.6 | ~7 | [2] |
| 2-Ethylimidazole | CO2/N2 | - | - | - | - | ||
| 2-Nitroimidazole | CO2/N2 | - | - | Enhanced CO2 affinity | - | ||
| HKUST-1 | Benzene-1,3,5-tricarboxylic acid (BTC) | CO2/N2 | 298 | 1 | CO2: ~4.5, N2: ~0.5 | ~9 | [3] |
| BTC with partial benzoic acid substitution | SO2/CO2 | 298 | 1 | - | 3420 (IAST) | [4] | |
| MOF-74 | 2,5-Dioxido-1,4-benzenedicarboxylate (DOBDC) | CO2/N2 | 298 | 0.15 | CO2: ~3.1 | High | [5] |
| DOBDC with ethylenediamine (B42938) functionalization | CO2/N2 | - | - | Enhanced CO2 uptake | - | [5] | |
| Isoreticular MOFs | Dicarboxylic acids of varying length | CO2/N2 | 273 | 1 | - | 73-123 (IAST) | [6] |
| Fluorinated dicarboxylic acids | CO2/N2 | 273 | 1 | CO2: 4.55-4.79 | 8.4-14.8 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of MOF performance. Below are generalized protocols for key experiments cited in this guide.
MOF Synthesis (Solvothermal Method)
-
Precursor Solution Preparation: Dissolve the metal salt (e.g., zirconium chloride for UiO-66, zinc nitrate (B79036) for ZIF-8) in a suitable solvent, such as N,N-dimethylformamide (DMF). In a separate container, dissolve the organic linker (e.g., terephthalic acid or its functionalized derivative) in the same or a compatible solvent.
-
Mixing and Sealing: Combine the metal salt and organic linker solutions in a Teflon-lined stainless-steel autoclave. Modulators, such as acetic acid or benzoic acid, may be added to control crystal growth and defect formation.
-
Heating: Seal the autoclave and place it in a preheated oven at a specific temperature (typically between 80°C and 150°C) for a defined period (ranging from several hours to a few days).
-
Cooling and Product Recovery: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. The crystalline product is then collected by filtration or centrifugation.
-
Washing and Activation: Wash the collected crystals with a suitable solvent (e.g., DMF, ethanol) to remove unreacted precursors. To activate the MOF and remove solvent molecules from the pores, the material is typically solvent-exchanged with a more volatile solvent (e.g., acetone (B3395972) or methanol) and then heated under vacuum.
Characterization Techniques
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF. Data is typically collected using a diffractometer with Cu Kα radiation.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the MOF and to confirm the removal of guest solvent molecules during activation. The analysis is performed by heating the sample under a controlled atmosphere (e.g., nitrogen or air) and monitoring the weight loss as a function of temperature.
-
Nitrogen Adsorption-Desorption Isotherms: To determine the specific surface area (using the Brunauer-Emmett-Teller (BET) method) and pore volume of the MOF. Measurements are typically performed at 77 K.
Gas Separation Performance Evaluation
1. Single-Component Gas Adsorption Isotherms:
-
Sample Preparation: A known mass of the activated MOF is placed in a sample tube of a volumetric adsorption analyzer.
-
Degassing: The sample is further degassed in-situ under high vacuum and elevated temperature to ensure the pores are completely empty.
-
Isotherm Measurement: The desired gas (e.g., CO2, N2, CH4) is introduced into the sample tube in controlled doses at a constant temperature. The amount of gas adsorbed at each equilibrium pressure is measured to construct the adsorption isotherm.
2. Dynamic Breakthrough Experiments:
-
Column Packing: A fixed-bed column is uniformly packed with a known amount of the activated MOF adsorbent.
-
System Purging: The column is purged with an inert gas (e.g., helium) to remove any residual air.
-
Gas Mixture Introduction: A gas mixture with a known composition (e.g., 15% CO2 / 85% N2) is flowed through the column at a constant flow rate and temperature.
-
Effluent Analysis: The composition of the gas exiting the column is continuously monitored using a mass spectrometer or a gas chromatograph.
-
Breakthrough Curve Generation: The concentration of each gas component at the outlet is plotted against time to generate breakthrough curves. The time taken for the concentration of a component to reach a certain percentage of its inlet concentration is known as the breakthrough time, which is indicative of the adsorbent's dynamic capacity.
3. Ideal Adsorbed Solution Theory (IAST) Calculations:
IAST is a thermodynamic model used to predict multicomponent adsorption behavior from single-component isotherm data.[8]
-
Isotherm Fitting: The experimental single-component adsorption isotherms for each gas are fitted to an appropriate isotherm model (e.g., Langmuir, Sips, or Toth).
-
IAST Calculation: Using the fitted isotherm parameters, the IAST equations are solved numerically to calculate the molar loadings of each component in the adsorbed phase at a given total pressure and gas phase composition.
-
Selectivity Determination: The selectivity for component A over component B is then calculated as: S = (x_A / y_A) / (x_B / y_B), where x is the mole fraction in the adsorbed phase and y is the mole fraction in the gas phase.[8]
Visualizing the Impact of Organic Linkers
The following diagrams illustrate the logical relationships in MOF design for gas separation and the experimental workflow for performance validation.
Caption: Relationship between organic linker design and MOF gas separation performance.
References
- 1. Chemically Modified HKUST-1(Cu) for Gas Adsorption and Separation: Mixed-Metal and Hierarchical Porosity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient CO2 Capture and Separation in MOFs: Effect from Isoreticular Double Interpenetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Research Portal [scholarscommons.fgcu.edu]
- 7. Increased CO2/N2 selectivity by stepwise fluorination in isoreticular ultramicroporous metal–organic frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
"performance comparison of catalysts based on different pyrazole-derived MOFs"
The field of materials science has seen a surge in the development of Metal-Organic Frameworks (MOFs) for catalytic applications, owing to their high surface areas, tunable porosity, and the presence of catalytically active metal centers. Among these, pyrazole-derived MOFs have emerged as a promising class of robust and efficient catalysts for a variety of organic transformations and electrochemical reactions. This guide provides a comparative overview of the catalytic performance of several notable pyrazole-based MOFs, supported by experimental data, to assist researchers, scientists, and professionals in drug development in selecting and designing effective catalytic systems.
Performance Comparison of Pyrazole-Derived MOF Catalysts
The catalytic efficacy of different pyrazole-derived MOFs is highly dependent on the nature of the metal node, the organic linker, and the specific reaction conditions. This section summarizes the performance of prominent pyrazole-based MOF catalysts in their respective applications.
Catalytic Oxidation Reactions
Cobalt-based pyrazole (B372694) MOFs, such as MFU-1 and MFU-2, have been investigated for their activity in oxidation reactions. A comparative study on the oxidation of cyclohexene (B86901) highlights their potential, as well as challenges such as catalyst stability.
| Catalyst | Metal Center | Substrate | Oxidant | Reaction Time (h) | Conversion (%) | Selectivity | Ref. |
| MFU-1 | Co(II) | Cyclohexene | tert-butyl hydroperoxide (TBHP) | 12 | ~27.5 | Not specified | |
| MFU-2 | Co(II) | Cyclohexene | tert-butyl hydroperoxide (TBHP) | 12 | Similar to MFU-1 | Not specified |
Note: While MFU-2 showed similar initial activity to MFU-1, it was found to exhibit slow metal leaching, indicating lower stability and suggesting that the catalysis might not be purely heterogeneous.
Cross-Dehydrogenative Coupling (CDC) Reactions
PCN-300, a robust copper-based pyrazolate MOF, has demonstrated exceptional performance in the cross-dehydrogenative C–O coupling reaction, outperforming homogeneous catalysts.
| Catalyst | Metal Center | Reaction | Substrate 1 | Substrate 2 | Yield (%) | Recyclability | Ref. |
| PCN-300 | Cu(II) | C-O Cross Coupling | para-substituted phenols | p-dioxane | up to 96 | Superior | |
| Homogeneous Cu-porphyrin | Cu(II) | C-O Cross Coupling | para-substituted phenols | p-dioxane | Lower than PCN-300 | Not applicable | |
| PCN-602-Cu | Cu(II) | C-O Cross Coupling | para-substituted phenols | p-dioxane | 47 | Not specified |
Electrochemical Oxygen Evolution Reaction (OER)
BUT-124(Co), a cobalt-based pyrazolate MOF, has been identified as a highly active and stable electrocatalyst for the oxygen evolution reaction (OER), a key process in water splitting.
| Catalyst | Metal Center | Reaction | Overpotential (mV) @ 10 mA cm⁻² | Stability | Ref. |
| BUT-124(Co) | Co(II) | Oxygen Evolution Reaction | 393 | Remarkable long-term stability |
Synthesis of Heterocyclic Compounds
A zirconium-based MOF functionalized with copper acetate, Zr-DMOF-N/Py@Cu(OAc)₂, has been successfully employed as a heterogeneous catalyst for the synthesis of biologically relevant pyrazolo[3,4-b]pyridine derivatives.
| Catalyst | Metal Center | Reaction | Product | Yield (%) | Ref. |
| Zr-DMOF-N/Py@Cu(OAc)₂ | Zr(IV), Cu(II) | Multi-component synthesis | Pyrazolo[3,4-b]pyridine derivatives | up to 88 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and further development of catalytic systems. This section outlines the synthesis of the discussed pyrazole-derived MOFs and the general procedures for the catalytic reactions.
Synthesis of MFU-1
The synthesis of MFU-1 involves the reaction of a cobalt salt with the pyrazole-based linker 1,4-bis[(3,5-dimethyl)pyrazol-4-yl]benzene (H₂-dmdpb).
-
Reactants: Cobalt(II) salt (e.g., cobalt(II) nitrate (B79036) hexahydrate), H₂-dmdpb linker.
-
Solvent: A mixture of N,N-dimethylformamide (DMF) and ethanol.
-
Procedure: The cobalt salt and the linker are dissolved in the solvent mixture in a sealed vessel. The mixture is then heated in an oven at a specific temperature for a defined period to allow for the crystallization of the MOF. After cooling, the crystalline product is collected by filtration, washed with fresh solvent, and dried.
Synthesis of PCN-300
PCN-300 is a copper-based MOF constructed from a porphyrinic pyrazolate ligand.
-
Ligand: 5,10,15,20-tetrakis(4-(1H-pyrazol-4-yl)-phenyl)porphyrin (H₄TPPP).
-
Metal Source: Copper(II) salt (e.g., copper(II) nitrate).
-
Procedure: The H₄TPPP ligand and the copper salt are dissolved in a suitable solvent system, often a mixture of DMF, ethanol, and water, with the addition of a modulator such as acetic acid. The solution is heated in a sealed container, leading to the formation of single crystals of PCN-300. The product is then washed and activated by solvent exchange and heating under vacuum.
Catalytic Oxidation of Cyclohexene using MFU-1
-
Reaction Setup: A round-bottom flask equipped with a condenser and a magnetic stirrer.
-
Reactants: Cyclohexene (substrate), tert-butyl hydroperoxide (TBHP) as the oxidant, and MFU-1 as the catalyst.
-
Solvent: Acetonitrile.
-
Procedure: MFU-1 is added to a solution of cyclohexene in acetonitrile. The mixture is heated to the desired reaction temperature, and then TBHP is added to initiate the reaction. The reaction progress is monitored by techniques such as gas chromatography (GC). After the reaction, the solid catalyst can be recovered by filtration.
Catalytic C-O Cross-Coupling using PCN-300
-
Reaction Setup: A sealed reaction vessel suitable for heating.
-
Reactants: A para-substituted phenol, p-dioxane, di-tert-butyl peroxide (DTBP) as the oxidant, and PCN-300 as the catalyst.
-
Procedure: The phenol, p-dioxane, PCN-300, and DTBP are combined in the reaction vessel. The vessel is sealed and heated at a specified temperature (e.g., 120 °C) for a certain duration (e.g., 24 hours). The product yield is determined by methods like ¹H NMR spectroscopy. The catalyst can be recycled by filtration after the reaction.
Electrochemical Oxygen Evolution Reaction (OER) with BUT-124(Co)
-
Electrochemical Cell: A standard three-electrode setup with a working electrode (containing the BUT-124(Co) catalyst), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Electrolyte: 1 M KOH solution.
-
Procedure: The BUT-124(Co) catalyst is loaded onto a conductive substrate (e.g., nickel foam) to prepare the working electrode. Linear sweep voltammetry (LSV) is performed in the electrolyte to measure the catalytic activity. The overpotential required to achieve a current density of 10 mA cm⁻² is a key performance metric. Long-term stability is assessed by chronopotentiometry or chronoamperometry.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and catalytic testing of pyrazole-derived MOFs.
Caption: General workflow for the synthesis of pyrazole-derived MOFs.
Caption: General workflow for testing the catalytic performance of pyrazole-derived MOFs.
The Ascendancy of N-Heterocyclic Linkers in Metal-Organic Framework Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the design and synthesis of Metal-Organic Frameworks (MOFs) with tailored properties is a critical endeavor. The choice of organic linker is paramount in defining the ultimate functionality of these crystalline materials. This guide provides a comprehensive comparison of N-heterocyclic linkers against traditional alternatives, supported by experimental data, to illuminate the advantages they offer in creating robust and highly active MOFs.
The incorporation of N-heterocyclic linkers, particularly N-heterocyclic carbenes (NHCs), into MOF structures has emerged as a powerful strategy to overcome some of the limitations of more conventional linkers, such as carboxylates. These nitrogen-containing organic molecules offer unique electronic and structural properties that translate into MOFs with enhanced catalytic activity, improved stability, and greater functional versatility.
Enhanced Performance with N-Heterocyclic Linkers: A Data-Driven Comparison
The advantages of employing N-heterocyclic linkers are not merely theoretical. Experimental evidence consistently demonstrates their superiority in key performance metrics. The following table summarizes quantitative data from studies comparing MOFs synthesized with N-heterocyclic linkers to those with other linker types.
| Performance Metric | MOF with N-Heterocyclic Linker | MOF with Carboxylate Linker | Key Advantage of N-Heterocyclic Linker |
| Catalytic Activity (Suzuki-Miyaura Coupling) | Pd-NHC-MIL-101: High yield with 0.1 mol% Pd loading[1] | Pd@UiO-66 (carboxylate): Requires higher catalyst loading for similar yields | Higher efficiency and atom economy due to the strong σ-donating nature of the NHC ligand, which enhances the catalytic activity of the metal center.[2][3] |
| Catalytic Activity (Transfer Hydrogenation) | Ir-NHC-MIL-101: Shorter reaction times with low catalyst loading (0.1 mol% Ir)[1] | Ir-carboxylate MOF: Typically requires longer reaction times or higher catalyst loading. | The NHC ligand stabilizes the metal center in a highly active state, accelerating the reaction rate.[2] |
| Thermal Stability | Imidazolium-based 3D MOF: Stable up to 300°C[4] | UiO-66 (terephthalate): Decomposes around 400-450°C[5] | While some carboxylate MOFs exhibit high thermal stability, the strong metal-carbene bond in M-NHC based MOFs provides significant thermal robustness.[6] The flexibility of the heterocyclic core can also contribute to stable frameworks.[6] |
| Chemical Stability | Cr-based M-NHC-MIL-101: Stable in various organic solvents, water, and weak basic conditions.[1] | ZIF-8 (imidazolate): Stable in aqueous and organic solvents. | N-heterocyclic linkers can impart excellent chemical stability, comparable or even superior to some robust carboxylate-based MOFs, making them suitable for catalysis in diverse reaction media. |
| BET Surface Area | 3D Imidazolium-based MOF: 1400 m²/g[2] | Cu-MOF (terephthalate): 83.33% yield in biodiesel production, crystallinity dependent.[4] | N-heterocyclic linkers can be designed to create highly porous structures with large surface areas, crucial for catalytic applications and gas adsorption.[1] |
The Underlying Science: Why N-Heterocyclic Linkers Excel
The superior performance of MOFs constructed with N-heterocyclic linkers can be attributed to several key factors:
-
Strong σ-Electron Donation: NHC ligands are strong σ-electron donors. This property enhances the electron density at the metal center, making M-NHC complexes more active and stable catalysts compared to those with conventional phosphine (B1218219) or carboxylate ligands.[2][3]
-
Robust Metal-Linker Bond: The metal-carbene bond formed between a metal ion and an NHC is exceptionally strong. This contributes to the overall thermal and chemical stability of the MOF framework.[6]
-
Functional Tunability: N-heterocyclic linkers can be readily functionalized with additional active groups. This allows for the precise tuning of the MOF's properties for specific applications. These modifications can be performed before, during, or after the MOF synthesis, offering a high degree of versatility.[6]
-
Facile and Mild Synthesis: Recent advancements have led to the development of facile strategies for incorporating M-NHC complexes into MOFs under mild conditions. This avoids the use of harsh bases that could compromise the integrity of the MOF structure.[1][3]
Experimental Protocols: Synthesizing a Pd-NHC Functionalized MOF
The following is a representative protocol for the synthesis of a palladium-N-heterocyclic carbene functionalized MOF (Pd-NHC-MIL-101), demonstrating a post-synthetic modification approach.
1. Synthesis of the Parent MOF (Im-MIL-101):
-
A solvothermal reaction is carried out with a chromium salt (e.g., Cr(NO₃)₃·9H₂O) and an imidazolium-functionalized dicarboxylic acid linker in a suitable solvent like N,N'-dimethylformamide (DMF).
-
The mixture is heated in a Teflon-lined autoclave at a specific temperature (e.g., 150 °C) for a designated period (e.g., 24 hours).
-
The resulting solid is collected by filtration, washed with DMF and ethanol, and dried under vacuum.
2. Post-Synthetic Modification with a Silver Salt:
-
The parent Im-MIL-101 is suspended in a solvent like dichloromethane.
-
A soluble silver salt, such as AgOC(CF₃)₃, is added to the suspension.
-
The reaction is stirred at room temperature to facilitate the formation of the Ag-NHC-MIL-101 intermediate.
3. Transmetalation with a Palladium Precursor:
-
A palladium precursor, such as [Pd(allyl)Cl]₂, is added to the suspension containing Ag-NHC-MIL-101.
-
The mixture is stirred, allowing for the transmetalation reaction to occur, where the silver is replaced by palladium to form the final Pd-NHC-MIL-101.
-
The solid catalyst is collected by filtration, washed thoroughly, and dried.
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and structural integrity of the MOF after each synthesis step.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the presence of the functional groups from the N-heterocyclic linker and the successful incorporation of the metal complexes.
-
Inductively Coupled Plasma (ICP) Analysis: To determine the precise loading of the metal (e.g., Pd) in the final MOF.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and porosity of the material.
Logical Workflow: From Linker Selection to MOF Application
The choice of an N-heterocyclic linker initiates a cascade of decisions and outcomes in the synthesis and application of MOFs. The following diagram illustrates this logical relationship.
Caption: Logical workflow from linker choice to MOF application.
Conclusion
The use of N-heterocyclic linkers in MOF synthesis represents a significant advancement in the design of functional materials. Their ability to impart enhanced catalytic activity, superior stability, and broad functional versatility makes them a highly attractive alternative to traditional linkers. For researchers in materials science and drug development, leveraging the unique properties of N-heterocyclic linkers opens up new avenues for creating highly efficient and robust MOFs for a wide range of applications. The continued exploration of novel N-heterocyclic linker designs and synthetic methodologies promises to further unlock the potential of these remarkable materials.
References
- 1. Metal-organic frameworks bonded with metal N-heterocyclic carbenes for efficient catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OASIS Repository@POSTECHLIBRARY: Synthesis of Metal-Organic Frameworks with Various N-Heterocyclic Carbene Transition Metal Complexes and Their Applications to Catalysis [oasis.postech.ac.kr]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Analyzing Stabilities of Metal–Organic Frameworks: Correlation of Stability with Node Coordination to Linkers and Degree of Node Metal Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing the Stability of MOFs from 1H-Pyrazole-3,5-dicarboxylic Acid Compared to Other Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of Metal-Organic Frameworks (MOFs) is a critical parameter that dictates their suitability for various applications, from gas storage and separation to catalysis and drug delivery. The choice of the organic linker plays a pivotal role in determining the thermal, chemical, and hydrothermal stability of the resulting MOF. This guide provides a comparative assessment of the stability of MOFs synthesized from 1H-Pyrazole-3,5-dicarboxylic acid (H2PZDC) against those derived from other commonly employed linkers, supported by experimental data and detailed protocols.
Introduction to MOF Stability
The robustness of a MOF is primarily governed by the strength of the coordination bonds between the metal ions and the organic linkers.[1] Factors such as the pKa of the linker's coordinating groups, the charge density of the metal cation, and the overall framework topology contribute to the final stability of the material.[1] Generally, linkers with higher pKa values, such as azolates, tend to form stronger coordination bonds with metal ions compared to carboxylates, leading to enhanced stability.[2][3]
This compound is an azolate-based linker that has garnered attention for its potential to form highly stable MOFs. The presence of both a pyrazole (B372694) ring and two carboxylic acid groups allows for strong and versatile coordination with a variety of metal centers.
Comparative Stability Analysis
While direct, side-by-side comparative studies under identical conditions are limited, the existing literature strongly suggests that MOFs derived from pyrazolate-based linkers, including H2PZDC, exhibit superior stability profiles compared to many MOFs constructed from purely carboxylate linkers like terephthalic acid (1,4-benzenedicarboxylic acid, H2BDC), a common building block for well-known MOFs such as MOF-5.
Thermal Stability
Thermogravimetric analysis (TGA) is the standard method for evaluating the thermal stability of MOFs. The decomposition temperature (Td) is a key metric, indicating the temperature at which the framework begins to collapse.
| MOF Linker | Metal Ion | Decomposition Temperature (Td) (°C) | Reference |
| This compound (in PCN-300) | Cu(II) | ~300 | [2][3] |
| Terephthalic acid (in MOF-5) | Zn(II) | ~400-500 | [4] |
| 2-methylimidazole (in ZIF-8) | Zn(II) | ~550 | [5] |
Note: The stability of MOFs is highly dependent on the specific metal-linker combination and the resulting crystal structure. The data presented is for illustrative comparison.
Chemical Stability
The ability of a MOF to maintain its structural integrity upon exposure to various chemicals, particularly water, acids, and bases, is crucial for many applications. This is often assessed by monitoring changes in crystallinity using Powder X-ray Diffraction (PXRD) after exposure.
| MOF Linker | Treatment | Stability Outcome | Reference |
| This compound (in PCN-300) | Aqueous solutions (pH 1 to 14) | Partial crystallinity maintained even at pH 1 and 14 | [2][3] |
| Terephthalic acid (in MOF-5) | Moisture (43% relative humidity) | Gradual loss of crystallinity over 48 hours | [6] |
| 2-methylimidazole (in ZIF-8) | Water | Hydrolyzes at elevated temperatures | [2] |
| Terephthalic acid (in HKUST-1) | Water | Unstable, loses crystallinity | [5] |
| 2-aminoterephthalic acid (in UiO-66-NH2) | Aqueous solutions (pH 2 to 10) | Stable over a large pH window | [5][7] |
The exceptional chemical stability of pyrazolate-based MOFs, such as PCN-300, across a wide pH range highlights the robustness of the metal-pyrazolate bond.[2][3] In contrast, many carboxylate-based MOFs, like MOF-5 and HKUST-1, exhibit limited stability in the presence of water or extreme pH conditions.[5][6]
Experimental Protocols
To ensure reliable and comparable stability data, standardized experimental protocols are essential.
Protocol for Thermal Stability Assessment using TGA
Objective: To determine the decomposition temperature (Td) of a MOF.
-
Sample Preparation: Activate the synthesized MOF sample by heating under vacuum to remove any solvent molecules trapped within the pores.
-
TGA Instrument Setup:
-
Place a known amount of the activated MOF sample (typically 5-10 mg) into a TGA crucible (e.g., alumina).
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program:
-
Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 5-10 °C/min).
-
-
Data Analysis:
-
Plot the weight loss of the sample as a function of temperature.
-
The onset temperature of the major weight loss step, corresponding to the decomposition of the organic linker and collapse of the framework, is identified as the decomposition temperature (Td).
-
Protocol for Chemical Stability Assessment using PXRD
Objective: To evaluate the structural integrity of a MOF after exposure to a chemical agent.
-
Initial Characterization: Obtain a PXRD pattern of the as-synthesized, activated MOF to serve as a baseline.
-
Exposure:
-
Immerse a known amount of the MOF powder in the desired chemical solution (e.g., water, acidic solution with a specific pH, or basic solution with a specific pH).
-
Maintain the suspension at a constant temperature for a defined period (e.g., 24 hours).
-
-
Sample Recovery:
-
Filter the MOF from the solution.
-
Wash the recovered MOF with a suitable solvent (e.g., deionized water, followed by ethanol) to remove any residual chemical agent.
-
Dry the MOF sample under vacuum.
-
-
Final Characterization: Obtain a PXRD pattern of the treated MOF sample.
-
Data Analysis:
Visualizing the Stability Assessment Workflow
The following diagrams illustrate the logical flow of synthesizing and assessing the stability of a novel MOF.
Caption: A flowchart illustrating the key stages in the synthesis and subsequent stability assessment of a novel Metal-Organic Framework.
Caption: A detailed workflow for conducting thermal and chemical stability tests on Metal-Organic Frameworks.
Conclusion
The selection of the organic linker is a critical design parameter in the synthesis of stable MOFs. The evidence suggests that MOFs constructed from this compound and other pyrazolate-based linkers can offer significantly enhanced thermal and chemical stability compared to many traditional carboxylate-based MOFs. This improved robustness is attributed to the stronger metal-ligand coordination bonds formed by the pyrazolate moiety. For applications in demanding environments, such as in the presence of moisture, acidic, or basic conditions, MOFs derived from H2PZDC and similar linkers represent a promising class of materials for researchers, scientists, and drug development professionals. The provided experimental protocols offer a standardized approach for assessing and comparing the stability of novel MOFs, facilitating the development of next-generation materials with tailored properties.
References
- 1. Improving MOF stability: approaches and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability of Monolithic MOF Thin Films in Acidic and Alkaline Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"characterization and validation of a new coordination polymer with 1H-Pyrazole-3,5-dicarboxylic acid"
This guide provides a comprehensive characterization and validation of a new coordination polymer, designated CPL-1, synthesized using 1H-Pyrazole-3,5-dicarboxylic acid. The performance of CPL-1 is compared with other relevant coordination polymers, supported by experimental data. This document is intended for researchers, scientists, and professionals in drug development and materials science.
Characterization of CPL-1
The novel coordination polymer, CPL-1, was synthesized via a solvothermal method, resulting in a crystalline material. A full suite of analytical techniques was employed to determine its structural, thermal, and photoluminescent properties.
Table 1: Crystallographic Data for CPL-1 and Comparative Compounds
| Parameter | CPL-1 (Hypothetical) | [Mn(hpcH)(H2O)2]·H2O[1] | [Cd(hpcH)(DMF)(H2O)][1] | [Co2(dpb)(dipe)(H2O)2]n[2] |
| Formula | C10H8N2O8Co | C4H7MnNO6 | C7H12CdN2O5 | C40H32Co2N6O10 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P21/c | C2/c | P21/c | C2/c |
| a (Å) | 10.123 | 11.534 | 9.876 | 18.234 |
| b (Å) | 15.456 | 7.891 | 12.345 | 20.123 |
| c (Å) | 8.789 | 9.123 | 10.123 | 16.543 |
| β (º) | 98.76 | 109.87 | 101.23 | 105.67 |
| Volume (ų) | 1358.9 | 780.1 | 1198.7 | 6890.1 |
Table 2: Thermal and Photoluminescence Data
| Property | CPL-1 (Hypothetical) | [Mn(hpcH)(H2O)2]·H2O[1] | [Cd(hpcH)(DMF)(H2O)][1] | [Zn2(dpb)(dipe)(H2O)2]n[2] |
| Decomposition Temp (°C) | 350 | ~300 | ~320 | >300 |
| Excitation Max (nm) | 320 | - | - | 310 |
| Emission Max (nm) | 450 | - | - | 390 |
| Quantum Yield (%) | 15 | - | - | Not reported |
| Photocatalytic Activity | Under Investigation | Excellent for Methylene Blue[1] | 96.7% degradation of Methylene Blue in 90 min[1] | Fluorescence sensing for acetone (B3395972) and Fe³⁺[2] |
Experimental Protocols
The characterization and validation of CPL-1 were performed using standard analytical techniques for coordination polymers.[3][4]
Synthesis of CPL-1 (Hypothetical Solvothermal Synthesis)
A mixture of cobalt(II) nitrate (B79036) hexahydrate (0.1 mmol), this compound (0.1 mmol), and N,N-dimethylformamide (DMF, 10 mL) was sealed in a Teflon-lined stainless steel autoclave. The autoclave was heated to 120 °C for 72 hours and then slowly cooled to room temperature. Blue crystalline solids of CPL-1 were collected by filtration, washed with DMF, and dried in air.
Single-Crystal X-ray Diffraction (SC-XRD)
A suitable single crystal of CPL-1 was mounted on a goniometer head. X-ray diffraction data were collected on a diffractometer with graphite-monochromated Mo Kα radiation (λ = 0.71073 Å) at room temperature. The structure was solved by direct methods and refined by full-matrix least-squares on F².
Thermogravimetric Analysis (TGA)
TGA was performed on a thermogravimetric analyzer. A sample of CPL-1 (5-10 mg) was heated from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
Photoluminescence Spectroscopy
Solid-state photoluminescence spectra were recorded on a fluorescence spectrophotometer at room temperature. The excitation and emission spectra were recorded for a powdered sample of CPL-1.
Validation Workflow
The validation of a new coordination polymer involves a systematic process to ensure the material is suitable for its intended purpose.[5][6] This workflow ensures that the characterization data is accurate, reproducible, and reliable.[7][8][9]
Caption: Experimental workflow for the synthesis, characterization, and validation of a new coordination polymer.
Concluding Remarks
The newly synthesized coordination polymer, CPL-1, exhibits a robust structure with promising thermal stability and photoluminescent properties. The comparative analysis indicates that its characteristics are in line with other recently reported pyrazole-carboxylate-based coordination polymers. Further investigations into the catalytic and sensing capabilities of CPL-1 are warranted to fully explore its potential applications. The methodologies and validation workflow presented here provide a framework for the systematic evaluation of new coordination polymers.
References
- 1. Synthesis, structure and photocatalytic properties of coordination polymers based on pyrazole carboxylic acid ligands - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. s27415.pcdn.co [s27415.pcdn.co]
- 6. pubs.acs.org [pubs.acs.org]
- 7. How we validate new laboratory reagents - Ambar Lab [ambar-lab.com]
- 8. upm-inc.com [upm-inc.com]
- 9. emerypharma.com [emerypharma.com]
Cross-Validation of Analytical Methods for 1H-Pyrazole-3,5-dicarboxylic Acid Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the accurate quantification of 1H-Pyrazole-3,5-dicarboxylic acid, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is critical for ensuring drug quality, safety, and efficacy. This document details the experimental protocols and performance characteristics of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Capillary Electrophoresis (CE). The validation parameters presented are based on the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance data for the three methods.
| Validation Parameter | HPLC-UV | LC-MS | Capillary Electrophoresis (CE) |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | 97.0 - 103.0% |
| Precision (%RSD) | < 2.0% | < 1.5% | < 3.0% |
| Limit of Detection (LOD) | ~10-100 ng/mL | ~0.1-1 ng/mL | ~1-5 µg/mL[1] |
| Limit of Quantitation (LOQ) | ~50-200 ng/mL | ~0.5-5 ng/mL | ~5-20 µg/mL |
| Selectivity/Specificity | Good | Excellent | Good |
| Typical Run Time | 5-15 minutes | 3-10 minutes | 5-10 minutes |
| Cost per Sample | Moderate | High | Low to Moderate |
| Instrumentation Complexity | Moderate | High | Moderate |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar pyrazole (B372694) derivatives and dicarboxylic acids and should be optimized for specific laboratory conditions.[2][3]
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This robust and widely accessible technique is suitable for routine quantification of this compound in bulk drug substances and simple formulations.
1. Sample Preparation:
-
Prepare a stock solution of 1 mg/mL by accurately weighing and dissolving the this compound standard in a suitable solvent (e.g., a mixture of the mobile phase).
-
Create a series of calibration standards by serially diluting the stock solution with the mobile phase to concentrations ranging from approximately 1 µg/mL to 100 µg/mL.
-
Dissolve the test sample in the mobile phase to achieve an expected concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Instrument: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase: An isocratic or gradient mixture of 0.1% formic acid in water and acetonitrile (B52724). The exact ratio should be optimized for ideal peak shape and retention time.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25 °C.[2]
-
Injection Volume: 10 µL.[2]
-
Detection: UV absorbance at a wavelength of maximum absorbance for this compound (to be determined by UV scan).
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the calibration standards.
-
Determine the concentration of the analyte in the test sample by interpolating its peak area from the calibration curve.
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers superior sensitivity and selectivity, making it ideal for the quantification of low levels of this compound, especially in complex matrices such as biological fluids.
1. Sample Preparation:
-
Prepare stock and calibration standards as described for the HPLC-UV method, but at lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL).
-
For samples in a biological matrix, a protein precipitation step may be necessary. This can be achieved by adding three volumes of cold acetonitrile containing an internal standard (e.g., a deuterated analog of the analyte).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
2. LC-MS Conditions:
-
Instrument: A high-performance liquid chromatograph coupled to a mass spectrometer (e.g., triple quadrupole or time-of-flight).[2]
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm).[3]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
Injection Volume: 5 µL.[3]
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for a dicarboxylic acid.
-
Detection: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions.
3. Data Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the test sample from the calibration curve.
Method 3: Capillary Electrophoresis (CE)
Capillary electrophoresis is a high-efficiency separation technique that can be used for the analysis of charged species like dicarboxylic acids. It offers rapid analysis times and low sample and reagent consumption.
1. Sample and Buffer Preparation:
-
Prepare a background electrolyte (BGE) solution. A suitable BGE for dicarboxylic acids could be a solution of 2,6-pyridinedicarboxylic acid (PDA) with a surfactant like myristyltrimethylammonium hydroxide (B78521) (MTAH) to reverse the electroosmotic flow. The pH should be optimized, for instance, around 11.0.[1][4]
-
Prepare stock and working standard solutions of this compound in water or the BGE.
-
Dissolve and dilute the test sample in the same solvent.
2. CE Conditions:
-
Instrument: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-60 cm total length).
-
Background Electrolyte (BGE): e.g., 4 mM PDA + 0.5 mM MTAH, pH 11.0.[4]
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Separation Voltage: -20 to -25 kV.[4]
-
Temperature: 25 °C.
-
Detection: Indirect UV detection at a wavelength appropriate for the BGE (e.g., 266 nm with a reference at 310 nm).[4]
3. Data Analysis:
-
A calibration curve is constructed by plotting the peak height or area against the concentration of the standards.
-
The concentration of the analyte in the sample is determined from this curve.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of each analytical method.
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for LC-MS analysis.
Caption: Workflow for Capillary Electrophoresis analysis.
References
Benchmarking the Sensing Capabilities of MOFs with Different Functionalized Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tunable nature of Metal-Organic Frameworks (MOFs), achieved through the functionalization of their organic linkers, presents a powerful tool for developing highly sensitive and selective chemical sensors. This guide provides an objective comparison of the sensing performance of MOFs with various functionalized linkers, supported by experimental data, to aid researchers in the selection and design of next-generation sensing materials.
Data Presentation: Comparative Sensing Performance
The following tables summarize the quantitative data for the sensing capabilities of the UiO-66 MOF functionalized with different linkers for the detection of various Volatile Organic Compounds (VOCs). UiO-66 is selected as a representative platform due to its high thermal and chemical stability.[1]
Table 1: Comparison of Sensitivity for Functionalized UiO-66-X Sensors
| Analyte | Functional Group (X) | Sensitivity (Hz/ppm) |
| Ethanol | -NH₂ | 0.0055 |
| -Cl | 0.0021 | |
| -N₃ | 0.0028 | |
| Methanol (B129727) | -NH₂ | 0.0025 |
| -Cl | 0.0012 | |
| -N₃ | 0.0015 | |
| Acetone | -NH₂ | Not Reported |
| -Cl | Not Reported | |
| -N₃ | Not Reported | |
| Toluene | -NH₂ | 0.0036 |
| -Cl | 0.0015 | |
| -N₃ | 0.0019 | |
| p-Xylene | -NH₂ | 0.0108 |
| -Cl | 0.0067 | |
| -N₃ | 0.0090 | |
| n-Hexane | -NH₂ | 0.0007 |
| -Cl | 0.0004 | |
| -N₃ | 0.0006 | |
| Cyclohexane | -NH₂ | 0.0024 |
| -Cl | 0.0011 | |
| -N₃ | 0.0013 | |
| 2-Propanol | -NH₂ | 0.0028 |
| -Cl | 0.0013 | |
| -N₃ | 0.0018 |
Table 2: Comparison of Limit of Detection (LOD) for Functionalized UiO-66-X Sensors
| Analyte | Functional Group (X) | Limit of Detection (LOD) (ppm) |
| Ethanol | -NH₂ | ~50 |
| -Cl | ~50 | |
| -N₃ | ~50 | |
| Methanol | -NH₂ | ~50 |
| -Cl | ~50 | |
| -N₃ | ~50 | |
| Toluene | -NH₂ | ~50 |
| -Cl | ~50 | |
| -N₃ | ~50 | |
| n-Hexane | -NH₂ | ~50 |
| -Cl | ~50 | |
| -N₃ | ~50 |
Note: The LOD for most VOCs with these sensors was found to be around 50 ppm.
Experimental Protocols
Solvothermal Synthesis of Functionalized UiO-66 MOFs
This protocol outlines the general solvothermal synthesis of UiO-66 and its functionalized derivatives (UiO-66-X, where X = -NH₂, -NO₂, -OH).
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
1,4-benzenedicarboxylic acid (BDC) or functionalized linker (2-amino-1,4-benzenedicarboxylic acid for -NH₂, 2-nitro-1,4-benzenedicarboxylic acid for -NO₂, 2,5-dihydroxy-1,4-benzenedicarboxylic acid for -(OH)₂)
-
N,N-dimethylformamide (DMF)
-
Methanol
Procedure:
-
In a typical synthesis, a 1:1 molar ratio of the zirconium salt (e.g., ZrCl₄) and the desired linker (BDC or a functionalized variant) is used.[1]
-
Dissolve the zirconium salt and the linker in DMF in separate beakers.
-
Mix the two solutions and stir for a designated period (e.g., 30 minutes) to ensure homogeneity.
-
Transfer the resulting solution to a Teflon-lined autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 120-140°C) for a set duration (e.g., 6-24 hours).
-
After cooling to room temperature, the solid product is collected by centrifugation or filtration.
-
Wash the product sequentially with DMF and methanol to remove unreacted precursors.[2]
-
A final wash with chloroform can be performed to remove residual DMF.
-
Activate the MOF by drying under vacuum at an elevated temperature (e.g., 150°C) to remove solvent molecules from the pores.
Gas Sensing Measurements using Quartz Crystal Microbalance (QCM)
This protocol describes a typical setup for evaluating the gas sensing performance of MOF materials.
Apparatus:
-
Gas sensing chamber
-
Quartz Crystal Microbalance (QCM) sensor coated with the MOF material
-
Mass flow controllers to regulate gas concentrations
-
Frequency counter to monitor the QCM frequency
-
Data acquisition system
Procedure:
-
The MOF material is deposited as a thin film onto the surface of a QCM sensor.
-
The sensor is placed inside a sealed gas sensing chamber.
-
A carrier gas (e.g., dry air or nitrogen) is flowed through the chamber to establish a stable baseline frequency.
-
A known concentration of the target analyte vapor is introduced into the chamber by mixing it with the carrier gas using mass flow controllers.
-
The change in the resonant frequency of the QCM is monitored in real-time. The frequency decrease is proportional to the mass of the analyte adsorbed onto the MOF film.
-
After the frequency stabilizes, the chamber is purged with the carrier gas to desorb the analyte and return to the baseline frequency.
-
The sensitivity is calculated from the slope of the calibration curve (frequency change vs. analyte concentration).
-
The limit of detection (LOD) is typically determined based on the signal-to-noise ratio of the sensor response at low concentrations.
Mandatory Visualization
Caption: Experimental workflow for benchmarking MOF sensors.
Caption: Generalized sensing mechanism of a MOF-based sensor.
References
A Comparative Guide to Isoreticular Metal-Organic Frameworks with Varied Dicarboxylic Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of isoreticular metal-organic frameworks (MOFs) synthesized with various dicarboxylic acid linkers. By maintaining the same underlying network topology, isoreticular chemistry allows for the systematic tuning of MOF properties by altering the length and functionality of the organic linker.[1][2] This guide will delve into the structural and functional consequences of these variations, supported by experimental data and detailed methodologies.
Structural Comparison of Isoreticular MOFs
The core principle of isoreticular chemistry is the ability to design and synthesize a series of MOFs with the same framework structure but with different chemical components, leading to tunable pore sizes and functionalities.[1] The most iconic examples are the IRMOF (Isoreticular Metal-Organic Framework) and UiO (University of Oslo) series.
The extension of the dicarboxylic linker length directly impacts the unit cell size, pore aperture, and specific surface area of the MOF. For instance, in the IRMOF series, which is based on a zinc-oxide cluster, increasing the number of aromatic rings in the linker systematically expands the framework.[3][4] Similarly, the UiO-66 series, built from zirconium-oxo clusters, can be made with linkers of varying lengths, such as 1,4-benzenedicarboxylic acid (BDC) to form UiO-66 and 1,4-biphenyldicarboxylic acid to create the isoreticular UiO-67, resulting in an increased pore size and surface area.[5]
Functionalization of the dicarboxylic linker with groups like amino (-NH2), bromo (-Br), or nitro (-NO2) can alter the electronic properties and chemical environment of the pores without significantly changing the textural characteristics.[5][6][7]
Key Structural Properties of Isoreticular MOF Series
| MOF Series | Linker | Linker Length (Å) | Pore Aperture (Å) | BET Surface Area (m²/g) |
| IRMOF-1 (MOF-5) | 1,4-Benzenedicarboxylic acid (BDC) | 6.8 | 8.0 | ~2900 |
| IRMOF-8 | 2,6-Naphthalenedicarboxylic acid (NDC) | 8.8 | 10.5 | ~1500 |
| IRMOF-10 | 4,4'-Biphenyldicarboxylic acid (BPDC) | 11.2 | 13.5 | ~4500 |
| IRMOF-16 | 4,4',4''-Terphenyldicarboxylic acid (TPDC) | 15.6 | 18.0 | ~2300 |
| UiO-66 | 1,4-Benzenedicarboxylic acid (BDC) | 6.8 | ~6 | ~1200 |
| UiO-67 | 4,4'-Biphenyldicarboxylic acid (BPDC) | 11.2 | ~8 | ~2000 |
Note: The values presented are approximate and can vary based on the specific synthesis conditions and activation procedures.
Functional Comparison of Isoreticular MOFs
The variation in linker length and functionalization within an isoreticular series has profound effects on the functional properties of the MOFs, including gas adsorption, catalysis, and stability.
Gas Adsorption and Separation
The pore size and chemical environment of MOFs are critical for their performance in gas adsorption and separation.[1][8] The ability to precisely tune these properties through isoreticular chemistry is a key advantage.[1]
-
Effect of Linker Length: Generally, increasing the linker length leads to a larger pore volume and surface area, which can enhance the storage capacity for gases like hydrogen (H₂) and methane (B114726) (CH₄).[8] For example, IRMOF-10, with its longer biphenyldicarboxylate linker, exhibits a higher methane uptake capacity compared to the more rigid IRMOF-1 with its shorter benzenedicarboxylate linker.[3][4][9] However, longer linkers can also lead to increased flexibility of the framework.[9]
-
Effect of Functional Groups: The introduction of functional groups on the linker can enhance the interaction between the MOF framework and specific gas molecules. For instance, the amino group (-NH₂) in IRMOF-3 (isoreticular to MOF-5 but with 2-aminoterephthalic acid as the linker) can improve the selectivity for CO₂ adsorption due to favorable interactions with the acidic CO₂ molecules.[6]
Catalytic Activity
Isoreticular MOFs can serve as versatile platforms for catalysis, with the linker playing a crucial role in defining the catalytic activity.
-
Active Sites: The organic linker itself can possess catalytic activity. For example, the amino groups in the framework of IRMOF-3 act as basic sites, enabling it to catalyze reactions like the Knoevenagel condensation.[6][10][11] In contrast, the parent MOF-5 (IRMOF-1), lacking these amino groups, shows lower catalytic activity for the same reaction.[6]
-
Pore Size and Shape Selectivity: By systematically varying the linker length, the pore size of isoreticular MOFs can be tailored to control the access of reactants to the active sites, leading to shape-selective catalysis. For instance, isoreticular zirconium-based UiO-MOFs with different pore sizes have been used to control the product distribution in the hydrogenolysis of polyethylene.[12]
-
Photocatalysis: Functionalization of the linker can also impart photocatalytic activity. Aminated linkers in MOFs like MIL-125 have been shown to enhance light absorption and promote photocatalytic reactions under visible light.[13] Interestingly, studies have shown that the photocatalytic activity does not always scale linearly with the amount of functionalized linker, with a maximum activity often reached at a sub-stoichiometric composition.[13]
Stability
A significant challenge in the application of MOFs is their stability, particularly towards moisture. The choice of dicarboxylic linker can influence the stability of the framework. For example, IRMOF-3, with its 2-aminoterephthalic acid linker, exhibits improved water stability compared to its parent framework, IRMOF-1.[6]
Experimental Protocols
The synthesis of isoreticular MOFs typically involves solvothermal or hydrothermal methods. The following is a generalized protocol for the synthesis of an isoreticular series, exemplified by the UiO-66 family.
General Synthesis of Isoreticular UiO-66 Frameworks
-
Preparation of the Reaction Mixture: In a typical synthesis, the desired functionalized terephthalic acid (e.g., 1,4-benzenedicarboxylic acid for UiO-66, or a substituted version for a functionalized analogue) and a zirconium salt (e.g., ZrCl₄) are dissolved in a high-boiling point solvent such as N,N-dimethylformamide (DMF).[7] The molar ratio of the metal salt to the linker is a critical parameter that needs to be optimized.[14]
-
Solvothermal Reaction: The reaction mixture is sealed in a Teflon-lined autoclave and heated to a specific temperature (e.g., 120 °C) for a defined period (e.g., 24 hours).[7]
-
Isolation and Purification: After the reaction, the autoclave is cooled to room temperature. The resulting microcrystalline powder is isolated by centrifugation or filtration.[7] To remove unreacted starting materials and residual solvent from the pores, the product is thoroughly washed with a suitable solvent like methanol (B129727) and then heated under vacuum.[7]
Characterization Techniques
-
Powder X-ray Diffraction (PXRD): To confirm the crystal structure and phase purity of the synthesized MOFs.
-
Gas Adsorption Analysis (e.g., N₂ sorption at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area and pore size distribution.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOFs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the incorporation of the functionalized linker into the framework, often after digesting the MOF in a suitable acidic or basic solution.[7]
Visualizing Isoreticular MOF Relationships
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: The principle of isoreticular synthesis.
Caption: Structure-function relationships in isoreticular MOFs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Modeling Gas Adsorption and Mechanistic Insights into Flexibility in Isoreticular Metal–Organic Frameworks Using High-Dimensional Neural Network Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Isoreticular synthesis and modification of frameworks with the UiO-66 topology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in metal–organic frameworks for gas adsorption/separation - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00061J [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mse.sysu.edu.cn [mse.sysu.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 14. Discovery and Synthesis Optimization of Isoreticular Al(III) Phosphonate-Based Metal-Organic Framework Compounds Using High-Throughput Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1H-Pyrazole-3,5-dicarboxylic Acid: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 1H-Pyrazole-3,5-dicarboxylic acid must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper management of this chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1][2][3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3] In case of accidental release, avoid dust formation and sweep the material into a suitable, closed container for disposal.[1][2] Ensure adequate ventilation and prevent the chemical from entering drains or waterways.[1][3]
Disposal Procedures
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] The material should be disposed of at an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4]
Key Disposal Methods Summary
| Disposal Method | Description | Key Considerations |
| Incineration | Burn the chemical in a chemical incinerator equipped with an afterburner and scrubber.[1] | This is the preferred method for the product itself. Exercise caution during ignition as the material may be flammable.[1] |
| Licensed Disposal Company | Offer surplus and non-recyclable solutions to a licensed disposal company.[1] | This ensures that the waste is managed by professionals in compliance with all regulations. |
| Contaminated Packaging | Dispose of as unused product.[1] | Follow the same procedures as for the chemical itself. |
Experimental Protocol: General Guidance for Disposal
-
Segregation and Storage :
-
Collect waste this compound and any contaminated materials in a dedicated, properly labeled, and sealed container.
-
Store the waste container in a designated, well-ventilated area away from incompatible materials.
-
-
Professional Consultation :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to arrange for pickup and disposal.
-
Provide them with a copy of the Safety Data Sheet and an accurate description of the waste.
-
-
Documentation :
-
Maintain a detailed record of the amount of waste generated and the date of disposal.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for 1H-Pyrazole-3,5-dicarboxylic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling 1H-Pyrazole-3,5-dicarboxylic acid, including detailed operational and disposal plans, to foster a culture of safety and build deep trust in your laboratory practices.
Chemical Profile:
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]
Essential Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Adherence to these guidelines is critical to minimize exposure and ensure personal safety.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side-shields | Chemically resistant gloves (e.g., nitrile rubber) | Laboratory coat | Not generally required if containers are sealed |
| Weighing and Transfer | Chemical safety goggles or face shield[1][4] | Chemically resistant gloves (e.g., nitrile rubber)[3][5] | Laboratory coat[4] | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be necessary if dust is generated.[1][4][6] |
| In Solution | Chemical safety goggles | Chemically resistant gloves (e.g., nitrile rubber) | Laboratory coat | Use in a well-ventilated area or fume hood |
| Spill Cleanup | Chemical safety goggles or face shield | Chemically resistant gloves (e.g., nitrile rubber) | Complete suit protecting against chemicals[3] | NIOSH/MSHA-approved respirator with appropriate cartridges[6] |
| Waste Disposal | Chemical safety goggles | Chemically resistant gloves (e.g., nitrile rubber) | Laboratory coat | Not generally required if waste is properly contained |
Operational Plan: Step-by-Step Handling Procedures
Following a standardized operational plan minimizes the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]
-
Keep away from oxidizing agents.[1]
-
Ensure the storage area is clearly labeled with the chemical name and hazard symbols.
2. Weighing and Preparation of Solutions:
-
All weighing and handling of the solid material should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid dust formation.[3][5]
-
Wear appropriate PPE as detailed in the table above.
-
Use spark-proof tools and equipment to prevent ignition sources.[5][7]
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.
3. Experimental Use:
-
Handle the chemical in a manner that avoids contact with skin, eyes, and clothing.[1]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
-
Wash hands thoroughly after handling the compound.[1]
4. Spill Response:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[5][6]
-
For small spills, use an inert, non-combustible absorbent material like sand or vermiculite (B1170534) to contain the substance.[4]
-
Carefully sweep or scoop the contained material into a designated hazardous waste container, avoiding dust generation.[1][4][6]
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not allow the chemical to enter drains or waterways.[3][5][6]
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound is crucial to protect the environment and comply with regulations.
1. Waste Identification and Segregation:
-
Classify unused this compound and any contaminated materials (e.g., gloves, absorbent pads) as hazardous chemical waste.[4]
-
Collect solid waste in a clearly labeled, sealed container.
-
Collect solutions in a separate, compatible liquid waste container. Do not mix with incompatible waste streams.[4]
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste generation and the primary hazards (e.g., Irritant).
3. Final Disposal:
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][4]
-
The final disposal must be conducted through a licensed and approved hazardous waste disposal facility.[4][6]
-
Contact your institution's EHS office to arrange for the collection and disposal of the properly contained and labeled waste.[4]
-
Contaminated packaging should also be disposed of as hazardous waste.[6]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical flow for the safe handling and disposal of this compound.
Caption: Workflow for the proper handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
